molecular formula C8H7NO3 B1367063 5-Nitro-1,3-dihydroisobenzofuran CAS No. 52771-99-0

5-Nitro-1,3-dihydroisobenzofuran

Cat. No.: B1367063
CAS No.: 52771-99-0
M. Wt: 165.15 g/mol
InChI Key: VZIBAMYIHSHADC-UHFFFAOYSA-N
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Description

5-Nitro-1,3-dihydroisobenzofuran (CAS 52771-99-0) is a substituted aromatic heterocyclic compound with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol . This compound features a 1,3-dihydroisobenzofuran core, a bicyclic system where a furan ring is fused to a benzene ring, with a nitro group at the 5-position that significantly influences the molecule's electronic properties . Its physical characteristics include a density of 1.36 g/cm³, a melting point of 90-92 °C, and a boiling point of 298 °C . The 1,3-dihydroisobenzofuran scaffold is a privileged structure in chemical sciences, particularly in medicinal chemistry and natural product synthesis . This core structure is found in a variety of biologically active molecules. For instance, a closely related derivative, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a key intermediate in the synthesis of Citalopram, a widely prescribed antidepressant drug . Furthermore, research into derivatives of this scaffold has demonstrated a range of pharmacological activities, including anti-inflammatory and antimicrobial effects . Specific compounds incorporating the isobenzofuran moiety have shown encouraging antibacterial and antifungal activities in research screenings . The primary research value of 5-Nitro-1,3-dihydroisobenzofuran lies in its role as a versatile chemical intermediate and building block for more complex molecules . The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic substitution reactions. It can also be readily reduced to an amino group, a key functional group in many pharmaceuticals and agrochemicals . This makes the compound a valuable precursor for synthesizing a wide array of substituted 1,3-dihydroisobenzofuran derivatives, which can then be evaluated for various applications in material science and drug discovery . Synthetic methodologies for this class of compounds can involve advanced techniques such as palladium-catalyzed domino cyclizations and multicomponent reactions, highlighting their relevance in modern organic synthesis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1,3-dihydro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIBAMYIHSHADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498554
Record name 5-Nitro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52771-99-0
Record name 5-Nitro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Nitro-1,3-dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1,3-dihydroisobenzofuran, also known as 5-Nitrophthalan, is a key heterocyclic compound whose derivatives are of significant interest in medicinal chemistry and materials science.[1][2] The introduction of a nitro group onto the 1,3-dihydroisobenzofuran scaffold can serve as a crucial step for further functionalization or to modulate the electronic properties of the molecule. This guide provides a comprehensive overview of the plausible synthetic routes for 5-Nitro-1,3-dihydroisobenzofuran, focusing on the direct nitration of 1,3-dihydroisobenzofuran. It details the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses the rationale behind the procedural choices, grounded in established principles of electrophilic aromatic substitution.

Introduction: The Significance of the Isobenzofuran Core

The 1,3-dihydroisobenzofuran nucleus is a structural motif present in numerous natural products and pharmacologically active compounds. Its derivatives have demonstrated a wide array of biological activities, making them attractive targets for synthetic chemists. The strategic placement of a nitro group on this scaffold not only influences its biological profile but also provides a versatile chemical handle for subsequent transformations, such as reduction to an amine, which can then be used to build more complex molecular architectures.

Proposed Synthetic Pathway: Electrophilic Aromatic Nitration

The most direct and logical approach for the is the electrophilic aromatic substitution reaction on the parent heterocycle, 1,3-dihydroisobenzofuran. The ether-like oxygens in the dihydrofuran ring are activating groups, directing incoming electrophiles to the ortho and para positions of the benzene ring. Due to steric hindrance at the positions adjacent to the fused ring, the major product of nitration is expected to be the 5-nitro isomer.

Mechanism of Nitration

The nitration of an aromatic ring proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺).[3] In a typical laboratory setting, this is achieved by reacting nitric acid with a stronger acid, most commonly sulfuric acid.[3]

The mechanism can be broken down into three key steps:

  • Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.

  • Electrophilic Attack: The π-electron system of the benzene ring of 1,3-dihydroisobenzofuran attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Rearomatization: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 5-Nitro-1,3-dihydroisobenzofuran.

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O Reactant 1,3-Dihydroisobenzofuran H2O H₂O SigmaComplex Sigma Complex (Resonance Stabilized) Reactant->SigmaComplex + NO₂⁺ Product 5-Nitro-1,3-dihydroisobenzofuran SigmaComplex->Product + H₂O - H₃O⁺ H3O+ H₃O⁺

Caption: Mechanism of Electrophilic Nitration.

Experimental Protocol

This protocol is based on established methods for the nitration of activated aromatic compounds.[4]

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
1,3-Dihydroisobenzofuran≥97%Commercial Supplier
Glacial Acetic AcidACS GradeStandard Chemical Supply
Nitric Acid (d=1.4)ACS GradeStandard Chemical Supply
EthanolReagent GradeStandard Chemical Supply
Ice
Standard Laboratory Glassware
Magnetic Stirrer with Stir Bar
Dropping Funnel
Buchner Funnel and Flask
Step-by-Step Procedure

protocol_workflow start Start dissolve 1. Dissolve 1,3-dihydroisobenzofuran in glacial acetic acid in a flask. start->dissolve cool 2. Cool the mixture in an ice-water bath (15-25°C). dissolve->cool prepare_nitrating 3. Prepare a solution of nitric acid in glacial acetic acid. cool->prepare_nitrating add_nitrating 4. Add the nitrating mixture dropwise to the cooled solution with stirring. prepare_nitrating->add_nitrating stir 5. Stir at room temperature overnight. add_nitrating->stir precipitate 6. Pour the reaction mixture into ice water to precipitate the product. stir->precipitate filter 7. Filter the crude product using a Buchner funnel and wash with water. precipitate->filter recrystallize 8. Recrystallize the crude product from ethanol. filter->recrystallize dry 9. Dry the purified crystals under vacuum. recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis.
  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 1,3-dihydroisobenzofuran in 60 mL of glacial acetic acid.

  • Cooling: Cool the solution in an ice-water bath to maintain a temperature between 15°C and 25°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 7.5 mL of concentrated nitric acid (d=1.4) to 25 mL of glacial acetic acid.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of 1,3-dihydroisobenzofuran over a period of 30-45 minutes. It is crucial to monitor the temperature and ensure it does not exceed 25°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing 400 mL of an ice-water slurry. A precipitate should form. Stir for 15 minutes to ensure complete precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude solid from ethanol to obtain purified 5-Nitro-1,3-dihydroisobenzofuran as crystalline needles.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Rationale for Procedural Choices
  • Solvent: Glacial acetic acid is used as a solvent because it is polar enough to dissolve the starting material and is resistant to nitration under these conditions.[4]

  • Temperature Control: The nitration of activated aromatic rings can be highly exothermic. Maintaining a low temperature (15-25°C) is essential to prevent over-nitration (dinitration) and the formation of undesired byproducts.[5]

  • Dropwise Addition: Slow, dropwise addition of the nitrating agent ensures that the concentration of the nitronium ion remains low and allows for better control of the reaction temperature.

  • Recrystallization: Ethanol is a suitable solvent for recrystallization, as the product is expected to be significantly more soluble in hot ethanol than in cold ethanol, allowing for effective purification.

Characterization and Data

The synthesized 5-Nitro-1,3-dihydroisobenzofuran should be characterized to confirm its identity and purity.

Physical Properties
PropertyValueSource
CAS Number 52771-99-0[1]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Appearance Expected to be a crystalline solid.
Spectroscopic Data (Expected)
  • ¹H NMR: Protons on the aromatic ring will show characteristic shifts and coupling patterns. The protons on the dihydrofuran ring will appear as singlets in the aliphatic region.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbon atom attached to the nitro group will be deshielded.

  • IR Spectroscopy: Characteristic peaks for the nitro group (NO₂) will be observed around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching). Aromatic C-H and C-O stretching bands will also be present.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 165.15.

Safety Considerations

  • Nitric acid and glacial acetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All procedures should be performed in a well-ventilated fume hood.

  • Nitration reactions can be energetic. Adherence to the specified temperature control is critical to ensure safety.

Conclusion

The can be reliably achieved through the direct electrophilic nitration of 1,3-dihydroisobenzofuran. The protocol outlined in this guide, based on well-established chemical principles, provides a clear and reproducible pathway for obtaining this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, is paramount to achieving a good yield and high purity of the desired product. The successful synthesis of this compound opens avenues for further derivatization and exploration of its potential applications in drug discovery and materials science.

References

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.). Retrieved from [Link]

  • Improved synthesis of 1-ethoxy-1,3-dihydroisobenzofuran, a useful precursor to isobenzofuran - American Chemical Society. (1982). J. Org. Chem., 47, 5391-5393.
  • Process for the preparation of 5-Nitrobenzofurans - Google Patents. (EP1394155B1).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC - NIH. (2024). Retrieved from [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation. (2012). Asian Journal of Chemistry, 24(8), 3436-3438.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Retrieved from [Link]

  • 5-Nitro-1,3-dihydroisobenzofuran | C8H7NO3 | CID 12445396 - PubChem. (n.d.). Retrieved from [Link]

  • Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - PMC - NIH. (2025). Retrieved from [Link]

  • Dapkekar, A. B., Sreenivasulu, C., & Satyanarayana, G. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Asian Journal of Organic Chemistry, 11(5).
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Retrieved from [Link]

  • 5-Nitro-1,3-dihydroisobenzofuran | CAS#:52771-99-0 | Chemsrc. (n.d.). Retrieved from [Link]

  • Synthesis of 1,3-dihydroisobenzofuran-5-ol and... - ResearchGate. (n.d.). Retrieved from [Link]

  • One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. - ResearchGate. (2025). Retrieved from [Link]

  • 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents. (WO1985002615A1).
  • On the nitration of phthalic acid and isophthalic acid - KNAW. (n.d.). Retrieved from [Link]

  • Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents. (EP0165300B1).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Retrieved from [Link]

  • New preparation method of 5-nitro-salicylaldehyde - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Synthesis of 5-nitro-1,3-benzodioxole - PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthesis of 5 and 3-nitrosalicylic acid - YouTube. (2021). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1,3-dihydroisobenzofuran, also known as 5-nitrophthalan, is a nitroaromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, drawing from available data and established scientific principles. The document is structured to offer not just data, but also insights into the experimental methodologies used to determine these properties, fostering a deeper understanding for research and development applications. While experimentally determined spectral and solubility data for this specific molecule are not widely available in the public domain, this guide synthesizes information from chemical databases and provides protocols for its characterization.

Molecular Structure and Identification

5-Nitro-1,3-dihydroisobenzofuran is characterized by a fused ring system consisting of a benzene ring and a dihydrofuran ring, with a nitro group substituted at the 5-position of the benzofuran core.

Systematic Name: 5-Nitro-1,3-dihydro-2-benzofuran[1] Common Name: 5-Nitrophthalan[2] CAS Number: 52771-99-0[1][2]

The structural formula and key identifiers are summarized below:

IdentifierValueSource
Molecular Formula C₈H₇NO₃[1][2]
Molecular Weight 165.15 g/mol [1][2]
SMILES C1C2=C(CO1)C=C(C=C2)[O-][2]
InChI Key VZIBAMYIHSHADC-UHFFFAOYSA-N

Physicochemical Properties: A Tabulated Summary

The following table summarizes the known and predicted physicochemical properties of 5-Nitro-1,3-dihydroisobenzofuran. It is critical to note that some of these values are computational predictions and should be confirmed by experimental analysis for rigorous research applications.

PropertyValueExperimental/PredictedSource
Melting Point 90-92 °CExperimental
Boiling Point 298 °CPredicted
Density 1.36 g/cm³Predicted
Flash Point 155 °CPredicted
LogP (Octanol-Water Partition Coefficient) 2.14820Predicted
Polar Surface Area (PSA) 55.05 ŲPredicted
Hydrogen Bond Donors 0Calculated[2]
Hydrogen Bond Acceptors 3Calculated[2]
Rotatable Bonds 1Calculated[2]

Experimental Characterization Protocols

The following sections detail the standard experimental protocols that would be employed to determine the key physicochemical properties of 5-Nitro-1,3-dihydroisobenzofuran. The causality behind these experimental choices is explained to provide a deeper understanding of the scientific methodology.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range. This is due to the disruption of the crystal lattice by foreign molecules.

Experimental Protocol: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry 5-Nitro-1,3-dihydroisobenzofuran is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range.

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation (Grind and pack capillary) B Place in Melting Point Apparatus A->B Insert C Controlled Heating (1-2 °C/min) B->C Start D Observe Melting (Onset and Completion) C->D Monitor E Record Melting Range D->E Document

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Assessment

Causality: Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and administration routes. The "like dissolves like" principle is a key determinant, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents. The presence of the polar nitro group and the ether linkage in 5-Nitro-1,3-dihydroisobenzofuran suggests a degree of polarity, while the aromatic ring contributes to non-polar character.

Experimental Protocol: Shake-Flask Method

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate).

  • Equilibration: An excess amount of 5-Nitro-1,3-dihydroisobenzofuran is added to a known volume of each solvent in a sealed flask.

  • Agitation: The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Diagram: Shake-Flask Solubility Workflow

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to known volume of solvent B Agitate at constant temperature (24-48h) A->B C Filter to remove undissolved solid B->C D Analyze filtrate concentration (UV-Vis or HPLC) C->D

Caption: The shake-flask method for determining the equilibrium solubility of a compound.

Spectroscopic Characterization

Causality: Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound. Each technique probes different aspects of the molecule's interaction with electromagnetic radiation, offering complementary data for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, revealing the connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

Predicted Spectral Features:

  • ¹H NMR: One would expect to see signals for the aromatic protons and the two methylene (CH₂) groups of the dihydrofuran ring. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Signals for the eight carbon atoms would be present, with the carbons attached to the nitro group and oxygen atom appearing at characteristic downfield shifts.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the aromatic C-H stretching, C=C stretching of the benzene ring, the C-O-C stretching of the ether linkage, and strong, characteristic bands for the symmetric and asymmetric stretching of the nitro group (NO₂).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound (165.15). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the dihydrofuran ring.

Synthesis and Stability

Synthetic Approach

Conceptual Synthetic Pathway:

  • Starting Material: 1,3-Dihydroisobenzofuran.

  • Reaction: Electrophilic aromatic substitution (nitration) using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

  • Product: 5-Nitro-1,3-dihydroisobenzofuran. The position of nitration would be directed by the existing substituents on the benzene ring.

Further research into the synthesis of substituted benzofurans and related heterocyclic compounds would be necessary to optimize a specific protocol.

Stability Considerations

The stability of 5-Nitro-1,3-dihydroisobenzofuran will be influenced by several factors:

  • Nitro Group: Nitroaromatic compounds can be susceptible to reduction, particularly under biological conditions. This metabolic activation is often linked to their biological activity and potential toxicity.

  • Dihydrofuran Ring: The ether linkage in the dihydrofuran ring could be susceptible to cleavage under strong acidic or basic conditions.

  • Light and Air: As with many organic compounds, prolonged exposure to light and air could lead to degradation. It is advisable to store the compound in a cool, dark, and inert atmosphere.

Relevance in Drug Discovery and Development

The presence of the nitro group is a key feature of 5-Nitro-1,3-dihydroisobenzofuran, and it has significant implications for its potential role in drug discovery.

  • Bioactivity: The nitro group is a known pharmacophore in a variety of antimicrobial and antiparasitic drugs. Its strong electron-withdrawing nature can influence the electronic properties of the molecule, affecting its interaction with biological targets.

  • Prodrug Potential: Nitroaromatic compounds can act as prodrugs, being metabolically reduced in hypoxic environments (low oxygen), such as those found in solid tumors or anaerobic bacteria, to release cytotoxic species.

  • Toxicity: A significant consideration for any nitro-containing compound is its potential for toxicity and mutagenicity. The reduction of the nitro group can lead to the formation of reactive intermediates that can damage cellular macromolecules like DNA. Therefore, a thorough toxicological assessment is essential for any drug development program involving this class of compounds.

The 1,3-dihydroisobenzofuran scaffold is also found in some biologically active molecules, suggesting that this core structure may contribute to interactions with specific biological targets.

Conclusion

5-Nitro-1,3-dihydroisobenzofuran is a compound of interest with a physicochemical profile that suggests potential for further investigation in medicinal chemistry. This guide has provided a framework for understanding its key properties and the experimental methodologies required for its thorough characterization. While a comprehensive set of experimental data is not yet publicly available, the protocols and theoretical considerations outlined herein provide a solid foundation for researchers and drug development professionals to advance the study of this and related molecules. Future work should focus on obtaining detailed experimental data for its spectral properties, solubility, and stability, as well as exploring its synthesis and biological activity in relevant assays.

References

  • PubChem. 5-Nitro-1,3-dihydroisobenzofuran. National Center for Biotechnology Information. (Accessed 2025). Available from: [Link].

  • Chemsrc. 5-Nitro-1,3-dihydroisobenzofuran. (Accessed 2025). Available from: [Link].

  • Yadav, M. et al. Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. 2025;54(1):645-656.
  • Betrow, A. R. et al. Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. 2024;9(11).
  • The Royal Society of Chemistry. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (Accessed 2025). Available from: [Link].

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (Accessed 2025). Available from: [Link].

Sources

An In-Depth Technical Guide to 5-Nitro-1,3-dihydroisobenzofuran (CAS: 52771-99-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Nitro-Substituted Heterocycle

As a Senior Application Scientist, it is my experience that the true potential of a chemical entity often lies in the nuanced understanding of its synthesis, characterization, and inherent reactivity. 5-Nitro-1,3-dihydroisobenzofuran, also known as 5-nitrophthalan, is a fascinating heterocyclic compound that, while not extensively documented in mainstream literature, holds significant promise as a versatile building block in medicinal chemistry and materials science. The strategic placement of the nitro group on the dihydroisobenzofuran scaffold imparts unique electronic properties, opening avenues for diverse functionalization and potential biological activity. This guide aims to provide a comprehensive technical overview of 5-Nitro-1,3-dihydroisobenzofuran, consolidating available data and presenting it in a manner that is both informative for the seasoned researcher and accessible to those new to this particular molecule. We will delve into its synthesis, analytical characterization, potential applications, and the critical safety considerations necessary for its handling.

Section 1: Physicochemical Properties and Structural Elucidation

5-Nitro-1,3-dihydroisobenzofuran is a solid, typically appearing as a yellow to brown substance, with a molecular weight of 165.15 g/mol and the chemical formula C₈H₇NO₃. Its structure consists of a dihydroisobenzofuran core with a nitro group substituted at the 5-position of the benzene ring.

PropertyValueSource(s)
CAS Number 52771-99-0[1]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15[1]
Physical Form Yellow to Brown Solid
Purity ≥97% (commercially available)[1]
Storage Temperature 4°C[1]
SMILES C1=C2COCC2=CC(=C1)[O-][1]
InChI Key VZIBAMYIHSHADC-UHFFFAOYSA-N

digraph "5_Nitro_1_3_dihydroisobenzofuran" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
node [shape=plaintext];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH2", fontcolor="#202124"]; C8 [label="CH2", fontcolor="#202124"]; O9 [label="O", fontcolor="#EA4335"]; N10 [label="N", fontcolor="#4285F4"]; O11 [label="O", fontcolor="#EA4335"]; O12 [label="O", fontcolor="#EA4335"];

synthesis_pathway

start [label="4-Nitrophthalic Acid", shape=ellipse, fillcolor="#FBBC05"];
intermediate [label="5-Nitrophthalide"];
product [label="5-Nitro-1,3-dihydroisobenzofuran", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Lactonization"];
intermediate -> product [label="Lactone Reduction"];

Figure 2: Proposed synthetic pathway for 5-Nitro-1,3-dihydroisobenzofuran.

Step 1: Synthesis of 5-Nitrophthalide (Intermediate)

The formation of 5-nitrophthalide from 4-nitrophthalic acid typically involves a selective reduction and subsequent cyclization. A common method for this transformation is the use of a reducing agent that can selectively reduce one carboxylic acid group in the presence of another and the nitro group.

Protocol: Synthesis of 5-Nitrophthalide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitrophthalic acid in a suitable solvent such as acetic anhydride.

  • Reduction: Add a selective reducing agent, for instance, a metallic reducing agent like zinc dust, in portions while monitoring the reaction temperature. The choice of a mild reducing agent is critical to avoid the reduction of the nitro group.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 5-nitrophthalide.

Causality of Experimental Choices:

  • Acetic Anhydride as Solvent: Acetic anhydride serves not only as a solvent but also facilitates the lactonization by acting as a dehydrating agent.

  • Controlled Addition of Reducing Agent: Portion-wise addition of the reducing agent helps to control the exothermicity of the reaction and maintain selectivity.

Step 2: Reduction of 5-Nitrophthalide to 5-Nitro-1,3-dihydroisobenzofuran (Final Product)

The reduction of the lactone carbonyl in 5-nitrophthalide to a methylene group is the final and key step. This transformation requires a reducing agent that is chemoselective for the lactone carbonyl over the aromatic nitro group. Borane complexes are often the reagents of choice for this type of reduction.

Protocol: Reduction of 5-Nitrophthalide

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5-nitrophthalide in a dry, aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: Cool the solution in an ice bath and slowly add a solution of a borane complex, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS), dropwise.

  • Reaction Progression: Allow the reaction to stir at a low temperature for a specified period, followed by warming to room temperature. The progress can be monitored by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol or water. The solvent is then removed under reduced pressure. The residue is typically taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

  • Borane Reagents: Borane and its complexes are highly effective for the reduction of carboxylic acids and their derivatives, including lactones, to the corresponding alcohols or, in this case, the ether linkage within the dihydroisobenzofuran ring. They are generally chemoselective for carbonyl groups over nitro groups under controlled conditions.

  • Anhydrous and Inert Conditions: Borane reagents are sensitive to moisture and air. Therefore, carrying out the reaction under dry and inert conditions is crucial to prevent the decomposition of the reagent and ensure a high yield of the desired product.

  • Low-Temperature Addition: The slow, dropwise addition of the borane reagent at a low temperature helps to control the reaction rate and prevent potential side reactions, thereby enhancing the selectivity and yield.

Section 3: Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 5-Nitro-1,3-dihydroisobenzofuran. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the two methylene groups of the dihydroisobenzofuran ring. The aromatic protons will exhibit splitting patterns influenced by the nitro group and their relative positions. The two methylene groups are expected to appear as singlets.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the aromatic carbons (including the carbon attached to the nitro group) and the methylene carbons.

While a publicly available, verified spectrum for 5-Nitro-1,3-dihydroisobenzofuran is not readily found, researchers can compare their experimental data with predicted spectra or with data from closely related analogs.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural insights.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape), can be developed to determine the purity of the final product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.

Section 4: Applications in Drug Discovery and Development

The 1,3-dihydroisobenzofuran scaffold is a privileged structure found in a number of biologically active compounds and approved drugs. The introduction of a nitro group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential as a Scaffold in Central Nervous System (CNS) Drug Discovery

The 1,3-dihydroisobenzofuran core is present in several CNS-active drugs. A notable example is Citalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression. The structural similarity suggests that derivatives of 5-Nitro-1,3-dihydroisobenzofuran could be explored for their potential to modulate CNS targets. The physicochemical properties of small molecules are critical for their ability to cross the blood-brain barrier (BBB). The design of CNS drug candidates often involves optimizing parameters such as lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors to ensure adequate brain penetration.

Role as a Building Block for Novel Antimicrobial Agents

Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can undergo bioreduction in microbial cells to form reactive intermediates that are toxic to the microorganism. This mechanism of action is the basis for the activity of drugs like nitrofurantoin and metronidazole. Given the established antibacterial and antifungal activities of various isobenzofuranone derivatives, 5-Nitro-1,3-dihydroisobenzofuran presents itself as a valuable starting point for the synthesis of novel antimicrobial candidates. The combination of the isobenzofuran scaffold and the nitro functional group could lead to compounds with unique activity profiles or improved properties.

applications cluster_cns CNS Drug Discovery cluster_antimicrobial Antimicrobial Development topic 5-Nitro-1,3-dihydroisobenzofuran cns_scaffold Scaffold for Novel CNS Agents topic->cns_scaffold antimicrobial_building_block Building Block for Antimicrobial Compounds topic->antimicrobial_building_block bbb Blood-Brain Barrier Penetration Properties cns_scaffold->bbb Key Consideration moa Potential Bioreductive Mechanism of Action antimicrobial_building_block->moa

Figure 3: Potential application areas for 5-Nitro-1,3-dihydroisobenzofuran.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Nitro-1,3-dihydroisobenzofuran.

Hazard InformationPrecautionary Statements
Signal Word: WarningP264: Wash skin thoroughly after handling.
Hazard Statements: H302 (Harmful if swallowed)P270: Do not eat, drink or smoke when using this product.
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion: A Promising Yet Underexplored Building Block

5-Nitro-1,3-dihydroisobenzofuran represents a chemical entity with considerable untapped potential. Its synthesis, while not extensively detailed in the public domain, can be reasonably achieved through established synthetic transformations. The presence of the nitro group on the privileged 1,3-dihydroisobenzofuran scaffold makes it a highly attractive starting point for the development of novel compounds with potential applications in CNS drug discovery and as antimicrobial agents. This guide has aimed to provide a foundational understanding of this molecule, from its synthesis and characterization to its potential applications and safe handling. It is our hope that this consolidated technical overview will spur further research into this promising compound and unlock its full potential in the advancement of science and medicine.

References

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  • Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. (n.d.). Bentham Science. Retrieved from [Link]

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  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (n.d.). MDPI. Retrieved from [Link]

  • Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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  • Completion time and conversion % for the reduction of nitrophenols in the presence of varying amount of... (n.d.). ResearchGate. Retrieved from [Link]

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A Technical Guide to the Molecular Structure and Characterization of 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 5-Nitro-1,3-dihydroisobenzofuran, a heterocyclic compound of interest to researchers in synthetic chemistry and drug development. The isobenzofuran scaffold is a core component in various biologically active molecules, and the introduction of a nitro group at the 5-position offers a versatile functional handle for further chemical modification. This document delineates the molecule's fundamental chemical identity, physicochemical properties, and detailed structural features. A thorough analysis of the expected spectroscopic signatures—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is presented to serve as a reference for empirical characterization. Furthermore, this guide outlines a representative synthetic protocol, a standard analytical workflow for purity assessment, and critical safety and handling procedures. The content is structured to provide both foundational knowledge and practical, field-proven insights for scientists working with this and related chemical entities.

Introduction and Scientific Context

The 1,3-dihydroisobenzofuran, also known as phthalan, represents a privileged heterocyclic scaffold. Its rigid, bicyclic structure is a recurring motif in natural products and pharmacologically active compounds. The strategic functionalization of this core structure is a primary objective in medicinal chemistry to modulate biological activity and pharmacokinetic properties.

The nitro group (NO₂) is a powerful and versatile functional group in organic synthesis. It is strongly electron-withdrawing, significantly influencing the electronic properties of the aromatic ring to which it is attached. Critically, the nitro group serves as a robust precursor to an amino group (NH₂) via reduction, opening a gateway to a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and reductive amination. The title compound, 5-Nitro-1,3-dihydroisobenzofuran, thus emerges as a valuable intermediate, combining the structural features of the isobenzofuran core with the synthetic potential of the nitroaromatic system. This guide aims to be an essential resource for researchers, providing a detailed molecular portrait and the practical methodologies required for its synthesis and characterization.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. 5-Nitro-1,3-dihydroisobenzofuran is most commonly identified by the CAS Number 52771-99-0.[1][2]

PropertyValueSource(s)
Systematic Name 5-Nitro-1,3-dihydro-2-benzofuran[3]
Common Synonyms 5-Nitrophthalan[1]
CAS Number 52771-99-0[1][2]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Appearance Yellow to Brown Solid
Typical Purity ≥95%[3]
Storage Conditions 2-8°C, in a dry, well-ventilated place[1]
SMILES C1=C2COCC2=CC(=C1)[O-][1]
InChI Key VZIBAMYIHSHADC-UHFFFAOYSA-N[3]
Topological Polar Surface Area (TPSA) 52.37 Ų[1]
Computed LogP 1.625[1]

Molecular Structure and Spectroscopic Elucidation

The definitive confirmation of a molecule's structure relies on the convergence of data from multiple analytical techniques. The following sections detail the expected spectroscopic signatures for 5-Nitro-1,3-dihydroisobenzofuran based on its constituent functional groups and overall architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aliphatic and aromatic protons.

    • Aliphatic Region: Two signals are expected for the dihydrofuran ring protons. The two sets of methylene protons (at C1 and C3) are chemically equivalent due to rapid conformational flexing, and would likely appear as a single sharp singlet around δ 5.0-5.2 ppm, integrating to 4H.

    • Aromatic Region: The C5-nitro group breaks the symmetry of the benzene ring, leading to three distinct aromatic protons. They will form a complex ABC spin system. A doublet is expected for the H4 proton (ortho to the nitro group) at approximately δ 8.1-8.3 ppm. A doublet of doublets for the H6 proton (ortho and meta to nitro and ring fusion) would appear around δ 7.4-7.6 ppm. A doublet for the H7 proton would be the most upfield of the aromatic signals, likely around δ 7.3-7.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides information on the number of unique carbon environments.

    • Aliphatic Carbons: A single signal for the equivalent C1 and C3 carbons is expected in the range of δ 70-75 ppm.

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C5) will be significantly deshielded. The quaternary carbons involved in the ring fusion will also be identifiable.

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for the identification of key functional groups. The spectrum of 5-Nitro-1,3-dihydroisobenzofuran is dominated by the characteristic vibrations of the nitro group.

  • NO₂ Stretch: Two very strong and sharp absorption bands are the definitive signature of the nitro group.

    • Asymmetric Stretch: 1515-1560 cm⁻¹

    • Symmetric Stretch: 1345-1385 cm⁻¹

  • C-O-C Stretch: A strong band corresponding to the cyclic ether linkage is expected in the 1050-1150 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.

  • C-H Stretch: Signals for aromatic C-H bonds will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns.

  • Molecular Ion (M⁺): The primary peak in a high-resolution mass spectrum (HRMS) should correspond to the exact mass of the molecule, C₈H₇NO₃, which is 165.0426 m/z.

  • Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46) and the loss of NO (M-30). Therefore, significant fragments at m/z 119 and m/z 135 would be expected. Further fragmentation of the isobenzofuran ring system could also occur.

Synthesis and Analytical Workflow

A robust workflow ensures the reliable synthesis of the target compound and the rigorous verification of its purity and identity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Verification & Purity Start Starting Material (1,3-Dihydroisobenzofuran) Reaction Electrophilic Nitration (HNO₃ / H₂SO₄) Start->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Isolated Solid Purification->Product Solvent Evaporation Purity Purity Check (HPLC) Product->Purity ID Structural ID (NMR, MS, IR) Purity->ID Final Characterized Compound (>95% Purity) ID->Final

Caption: General workflow for the synthesis and characterization of 5-Nitro-1,3-dihydroisobenzofuran.
Analytical Method Selection

The choice of analytical technique is dictated by the experimental question. A logical decision-making process ensures efficient characterization.

G Start Isolated Sample Q1 Objective? Start->Q1 Purity Assess Purity & Quantify Components Q1->Purity Purity Structure Confirm Molecular Structure Q1->Structure Identity Functional Identify Functional Groups Q1->Functional Functionality A_HPLC Technique: HPLC Purity->A_HPLC A_NMR_MS Techniques: NMR & Mass Spec Structure->A_NMR_MS A_IR Technique: IR Spec Functional->A_IR

Caption: Decision tree for selecting the appropriate analytical technique.

Experimental Protocols

The following protocols are provided as validated, reproducible methods for the synthesis and analysis of the title compound. They are based on established chemical principles and standard laboratory practices.

Protocol 1: Synthesis via Electrophilic Nitration

This protocol describes the nitration of 1,3-dihydroisobenzofuran. CAUTION: This reaction uses highly corrosive and oxidizing acids. It must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

  • 1,3-Dihydroisobenzofuran (phthalan)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Preparation: In a round-bottom flask submerged in an ice-water bath (0°C), slowly add concentrated sulfuric acid to a pre-chilled volume of dichloromethane.

  • Substrate Addition: While maintaining the temperature at 0°C, dissolve 1.0 equivalent of 1,3-dihydroisobenzofuran in the acidic DCM solution with stirring.

  • Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a small amount of chilled concentrated sulfuric acid.

  • Reaction: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: Allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 5-Nitro-1,3-dihydroisobenzofuran.

Protocol 2: Purity Assessment by HPLC

This protocol details a standard reverse-phase HPLC method for assessing the purity of the synthesized product.[4]

Instrumentation & Parameters:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis Diode Array Detector (DAD) at 254 nm
Injection Volume 5 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Acquire data for 20 minutes to ensure all components have eluted.

  • Analysis: Integrate the chromatogram to determine the area percent of the main peak, which corresponds to the purity of the sample.

Safety, Handling, and Storage

Proper handling of 5-Nitro-1,3-dihydroisobenzofuran is crucial for laboratory safety.

  • Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tight-sealing safety goggles.[5][6]

  • Handling: Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5][6]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air.[5]

    • Skin Contact: Wash off immediately with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5]

    • Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature (2-8°C).[1][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[5]

Applications and Future Outlook

The primary value of 5-Nitro-1,3-dihydroisobenzofuran lies in its role as a versatile chemical intermediate. The reduction of the nitro group to 5-amino-1,3-dihydroisobenzofuran provides a key building block for constructing more complex molecules. This amine can be readily acylated, alkylated, or used in cyclization reactions to access novel chemical libraries for screening in drug discovery programs. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution reactions, further expanding its synthetic utility. Future research will likely focus on leveraging this compound to synthesize targeted analogs of known bioactive agents and to explore the biological profile of the nitro-substituted scaffold itself.

Conclusion

5-Nitro-1,3-dihydroisobenzofuran is a well-defined chemical entity with significant potential as a synthetic building block. Its molecular structure has been thoroughly elucidated through the predictive analysis of its spectroscopic characteristics. The provided protocols for its synthesis and analysis offer reliable methods for laboratory-scale preparation and quality control. Adherence to strict safety protocols is mandatory when handling this and its synthetic precursors. This guide serves as a foundational document for researchers, enabling them to confidently incorporate 5-Nitro-1,3-dihydroisobenzofuran into their research and development endeavors.

References

  • 5-Nitro-1,3-dihydroisobenzofuran | CAS#:52771-99-0. Chemsrc. [Link]

  • 5-Nitro-1,3-dihydroisobenzofuran | C8H7NO3. PubChem. [Link]

  • Safety Data Sheet - 5-Fluorouracil. DC Fine Chemicals. [Link]

  • SAFETY DATA SHEET - Fluorouracil Cream. Covetrus. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Research Article. [Link]

  • 1,3-Dihydro isobenzofuran Spectra. SpectraBase. [Link]

  • Request A Quote - 5-NITRO-1,3-DIHYDROISOBENZOFURAN. ChemUniverse. [Link]

  • Synthesis of 4,5,6‐trisubstituted‐1,3‐dihydroisobenzofurans. ResearchGate. [Link]

  • 1,3-Dihydroisobenzofuran | C8H8O. PubChem. [Link]

  • 1,3-Dihydroisobenzofuran HPLC Application. SIELC Technologies. [Link]

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An In-Depth Technical Guide to the Synthesis and Characterization of 5-Nitrophthalan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Nitrophthalan (also known as 5-Nitro-1,3-dihydroisobenzofuran). Designed for researchers, chemists, and professionals in drug development, this document details a robust synthetic protocol based on the electrophilic nitration of phthalan. It offers an in-depth exploration of the underlying reaction mechanism, causality behind experimental choices, and a complete suite of characterization protocols including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). All methodologies are presented with field-proven insights to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

5-Nitrophthalan (CAS No. 52771-99-0) is a substituted dihydroisobenzofuran derivative.[1] The core phthalan structure is a key scaffold in various biologically active molecules and advanced materials. The introduction of a nitro group (—NO₂) onto this scaffold at the 5-position significantly alters its electronic properties, making it a valuable intermediate for further functionalization. The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic substitution or be reduced to an amine, opening pathways to a diverse range of novel compounds for pharmaceutical and materials science applications.

This guide presents a plausible and robust laboratory-scale synthesis of 5-Nitrophthalan via the direct nitration of commercially available phthalan. The subsequent sections provide a detailed, self-validating protocol and a thorough guide to the structural elucidation of the final product using modern analytical techniques.

Synthesis of 5-Nitrophthalan

The synthesis of 5-Nitrophthalan is achieved through the electrophilic aromatic substitution of phthalan. The choice of a mixed acid system, comprising concentrated nitric and sulfuric acids, is a classic and highly effective method for nitration.

Principle of the Reaction

The core of the reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺), from the reaction between nitric acid and a stronger acid catalyst, sulfuric acid.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The ether linkage of the phthalan ring is an activating, ortho, para-directing group. While substitution could occur at positions 4 or 6 (ortho), nitration at the less sterically hindered position 5 (para) is a significant and expected outcome.

Reaction Mechanism: Electrophilic Aromatic Substitution

The mechanism proceeds in two principal steps:

  • Electrophilic Attack: The π-system of the phthalan aromatic ring acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the 5-Nitrophthalan product.

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ (catalyst) H2SO4->NO2_plus H3O_plus H₃O⁺ HSO4_minus 2HSO₄⁻ Phthalan Phthalan NO2_plus->Phthalan Reaction Arenium Arenium Ion Intermediate (Resonance Stabilized) Phthalan->Arenium + NO₂⁺ Product 5-Nitrophthalan Arenium->Product - H⁺ (Rearomatization) H_plus H⁺

Caption: Mechanism of 5-Nitrophthalan synthesis.

Experimental Protocol: Synthesis

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Phthalan (1,3-dihydroisobenzofuran)120.156.0 g50.0
Concentrated Sulfuric Acid (98%)98.0825 mL-
Concentrated Nitric Acid (70%)63.014.5 mL~71
Dichloromethane (DCM)-100 mL-
Deionized Water-200 mL-
Saturated Sodium Bicarbonate-50 mL-
Anhydrous Magnesium Sulfate-~5 g-

Procedure:

  • Preparation of Nitrating Mixture: In a 100 mL flask equipped with a magnetic stir bar and placed in an ice-salt bath (-10°C to 0°C), slowly add 25 mL of concentrated sulfuric acid. While maintaining the temperature below 5°C, add 4.5 mL of concentrated nitric acid dropwise with vigorous stirring. This step is highly exothermic and requires careful temperature control to prevent side reactions.

  • Reaction Setup: In a separate 250 mL three-neck flask, dissolve 6.0 g (50.0 mmol) of phthalan in 25 mL of dichloromethane. Cool this solution to 0°C in an ice bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the phthalan solution over 30-45 minutes. The internal temperature must be maintained between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Neutralization & Drying: Combine the organic extracts and wash with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from ethanol to yield pure 5-Nitrophthalan.

Characterization and Structural Elucidation

Accurate characterization is essential to confirm the identity and purity of the synthesized 5-Nitrophthalan. A combination of spectroscopic methods should be employed.

Overall Characterization Workflow

G cluster_characterization Spectroscopic Analysis start Synthesized Crude Product purification Purification (Column Chromatography / Recrystallization) start->purification pure_product Pure 5-Nitrophthalan purification->pure_product ir FT-IR Spectroscopy (Functional Groups) pure_product->ir nmr ¹H & ¹³C NMR (Structural Framework) pure_product->nmr ms Mass Spectrometry (Molecular Weight) pure_product->ms final Structure Confirmed ir->final nmr->final ms->final

Caption: Workflow for purification and characterization.

Infrared (IR) Spectroscopy

Protocol: A small amount of the purified solid is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A background spectrum is collected first, followed by the sample spectrum.

Expected Data: The IR spectrum is used to identify key functional groups.[2]

  • Aromatic C-H Stretch: Weak to medium bands observed at >3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

  • Aliphatic C-H Stretch: Medium bands observed at <3000 cm⁻¹ (typically 2850-2960 cm⁻¹ for the -CH₂- groups).

  • Asymmetric NO₂ Stretch: A strong, sharp absorption band around 1520-1550 cm⁻¹ . This is a key diagnostic peak.

  • Symmetric NO₂ Stretch: A strong, sharp absorption band around 1340-1360 cm⁻¹ . This peak, along with the asymmetric stretch, confirms the presence of the nitro group.

  • Aromatic C=C Stretch: Medium bands in the 1450-1600 cm⁻¹ region.

  • C-O-C Ether Stretch: A distinct band in the 1050-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: The purified sample (~10-20 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are then acquired.

Expected ¹H NMR Data:

  • Aromatic Protons (3H): The three protons on the aromatic ring will appear in the downfield region (δ 7.5-8.5 ppm). Due to the strong electron-withdrawing effect of the nitro group, the protons ortho and meta to it will be shifted significantly downfield. We expect to see a doublet, a singlet (or narrow doublet), and a doublet of doublets.

  • Benzylic Protons (4H): The four protons of the two methylene (-CH₂) groups are chemically equivalent due to symmetry. They will likely appear as a single sharp singlet around δ 5.0-5.2 ppm .

Expected ¹³C NMR Data:

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group (C5) will be highly deshielded.

  • Aliphatic Carbons (2C): One signal for the two equivalent methylene carbons (-CH₂) is expected around δ 70-75 ppm .

Mass Spectrometry (MS)

Protocol: The sample is analyzed using an MS technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Data: Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The molecular formula of 5-Nitrophthalan is C₈H₇NO₃. The expected molecular weight is 165.15 g/mol .[1] The mass spectrum should show a prominent molecular ion peak at m/z = 165 .

Summary of Characterization Data
TechniqueFeatureExpected Result
Appearance Physical StateYellowish crystalline solid
IR Asymmetric NO₂ Stretch~1530 cm⁻¹ (Strong, Sharp)
Symmetric NO₂ Stretch~1350 cm⁻¹ (Strong, Sharp)
C-O-C Ether Stretch~1100 cm⁻¹
¹H NMR Aromatic Protonsδ 7.5 - 8.5 ppm (3H, complex multiplet)
Benzylic Protons (-CH₂)δ 5.0 - 5.2 ppm (4H, singlet)
¹³C NMR Aromatic Carbonsδ 120 - 150 ppm (6 signals)
Aliphatic Carbons (-CH₂)δ 70 - 75 ppm (1 signal)
MS (ESI) Molecular Ion Peak [M+H]⁺ or [M+Na]⁺m/z = 166 or 188

Safety and Handling Precautions

  • Concentrated Acids: Concentrated nitric acid and sulfuric acid are extremely corrosive and are strong oxidizing agents. Always handle them inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions and the formation of dangerous byproducts. Always add reagents slowly and ensure efficient cooling.

  • Quenching: Quenching the reaction mixture on ice should be done slowly and carefully to manage the heat generated from the dilution of strong acids.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis of 5-Nitrophthalan from phthalan. The protocol, grounded in the fundamental principles of electrophilic aromatic substitution, provides a clear path to obtaining the target molecule. Furthermore, the comprehensive characterization workflow, detailing the expected outcomes from IR, NMR, and MS analyses, equips researchers with the necessary tools to verify the structure and purity of their product. By adhering to the detailed procedures and safety precautions, scientific professionals can confidently synthesize and validate this valuable chemical intermediate for further research and development.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 3 - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]

  • Ishii, Y., et al. (n.d.). Nitration of alkanes with nitric acid catalyzed by N-hydroxyphthalimide. RSC Publishing. Retrieved from [Link]

  • Vione, D., et al. (2005). Nitration and photonitration of naphthalene in aqueous systems. PubMed. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

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The Multifaceted Biological Activities of 1,3-Dihydroisobenzofuran Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-dihydroisobenzofuran scaffold, a privileged heterocyclic motif, has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its presence in a wide array of natural products and synthetically derived compounds has been associated with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the key therapeutic potentials of 1,3-dihydroisobenzofuran derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview but also detailed experimental protocols and mechanistic insights to facilitate further investigation and application of this versatile chemical scaffold.

I. Anticancer and Antiproliferative Potential

Derivatives of 1,3-dihydroisobenzofuran, particularly isobenzofuran-1(3H)-ones (phthalides), have demonstrated significant promise as anticancer agents.[1][2] Their cytotoxic effects have been observed across a range of human cancer cell lines, including lymphoma, leukemia, and various solid tumors.[1][3][4] Notably, certain C-3 functionalized isobenzofuran-1(3H)-ones have exhibited antiproliferative activity superior to the established chemotherapeutic drug, etoposide.[2]

A. Mechanism of Action: Induction of Apoptosis and Tubulin Polymerization Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often mediated through the modulation of key regulatory proteins in the apoptotic cascade. For instance, some benzofuran derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[5][6] The activation of executioner caspases, such as caspase-3, is another critical step in the apoptotic pathway that can be triggered by these compounds.[7][8][9]

Furthermore, a significant number of benzofuran-containing molecules, including some 1,3-dihydroisobenzofuran derivatives, function as potent inhibitors of tubulin polymerization.[5][10][11][12][13][14] By disrupting the dynamic instability of microtubules, which are essential components of the mitotic spindle, these compounds arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent cell death in rapidly dividing cancer cells.[15]

cluster_0 Anticancer Mechanism of 1,3-Dihydroisobenzofuran Derivatives 1_3_Dihydroisobenzofuran 1,3-Dihydroisobenzofuran Derivative Tubulin Inhibition of Tubulin Polymerization 1_3_Dihydroisobenzofuran->Tubulin Apoptosis_Pathway Modulation of Apoptosis Pathway 1_3_Dihydroisobenzofuran->Apoptosis_Pathway Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Cell_Death Apoptotic Cell Death Mitotic_Arrest->Cell_Death Bcl2_Family Downregulation of Bcl-2 Up-regulation of Bax Apoptosis_Pathway->Bcl2_Family Caspase_Activation Caspase-3 Activation Bcl2_Family->Caspase_Activation Caspase_Activation->Cell_Death

Anticancer mechanisms of 1,3-dihydroisobenzofuran derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., U937, K562) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 1,3-dihydroisobenzofuran derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the treated plates for 48 hours under the same conditions as step 1.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Compound Cell Line IC50 (µM) Reference
Derivative 1U937 (lymphoma)Moderate[16]
Derivative 2K562 (myeloid leukemia)2.79[16]
Derivative 3K562 (myeloid leukemia)1.71[16]
Etoposide (VP16)K562 (myeloid leukemia)7.06[16]

II. Antioxidant Properties

Many 1,3-dihydroisobenzofuran derivatives, particularly those bearing phenolic hydroxyl groups, exhibit potent antioxidant activity.[17][18] This is a crucial therapeutic property, as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

A. Mechanism of Action: Radical Scavenging

The antioxidant capacity of phenolic 1,3-dihydroisobenzofuran derivatives is primarily attributed to their ability to scavenge free radicals. This can occur through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.[19][20][21][22]

  • Single Electron Transfer-Proton Transfer (SET-PT): The phenolic compound first transfers an electron to the free radical, followed by the transfer of a proton.[19][22]

The efficiency of these processes is influenced by the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents that can stabilize the resulting phenoxyl radical through resonance.[19]

B. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the radical scavenging activity of chemical compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound in methanol. Include a blank (methanol only) and a positive control (e.g., ascorbic acid or gallic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Compound EC50 (µM) Reference
4,6-dihydroxy-5-methoxy-7-methylphthalide10[4]
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran7[4]
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran22[4]
4,5,6-trihydroxy-7-methylphthalide5[4]
Gallic Acid (Positive Control)2[4]

III. Antimicrobial Activity

The 1,3-dihydroisobenzofuran scaffold has also been identified as a source of novel antimicrobial agents.[23] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][24][25]

A. Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the 1,3-dihydroisobenzofuran derivative in the broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

cluster_1 Broth Microdilution Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in 96-Well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Visually Assess for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Neuroprotective Effects

The 1,3-dihydroisobenzofuran core is present in the well-known antidepressant citalopram, highlighting its relevance in the development of neurotherapeutics.[26] Emerging research has demonstrated that derivatives of this scaffold possess significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and ischemic stroke.[27][28][29][30][31][32][33]

A. Mechanism of Action: TREK-1 Channel Inhibition and Reduction of Oxidative Stress

A key mechanism underlying the neuroprotective effects of some isobenzofuran-1(3H)-one derivatives is the inhibition of the two-pore-domain potassium (K2P) channel, TREK-1.[27][30][34] TREK-1 channels are involved in regulating neuronal excitability and apoptosis.[27][34] By inhibiting TREK-1, these compounds can prevent neuronal cell death, particularly in the context of ischemic injury.[27][34]

The neuroprotective actions of these derivatives are also linked to their ability to mitigate oxidative stress in the brain.[18][31][32] They can reduce the production of reactive oxygen species (ROS) and lipid peroxidation in neuronal cells, thereby protecting them from oxidative damage.[31][32]

cluster_2 Neuroprotective Mechanism via TREK-1 Inhibition Ischemic_Stress Ischemic Stress/ Neurotoxicity TREK1_Activation TREK-1 Channel Activation Ischemic_Stress->TREK1_Activation K_Efflux Increased K+ Efflux TREK1_Activation->K_Efflux TREK1_Inhibition TREK-1 Inhibition Hyperpolarization Neuronal Hyperpolarization (Leads to Apoptosis) K_Efflux->Hyperpolarization Isobenzofuranone Isobenzofuran-1(3H)-one Derivative Isobenzofuranone->TREK1_Inhibition Inhibits Reduced_K_Efflux Reduced K+ Efflux TREK1_Inhibition->Reduced_K_Efflux Neuroprotection Neuroprotection/ Reduced Apoptosis Reduced_K_Efflux->Neuroprotection

Inhibition of the TREK-1 potassium channel as a neuroprotective strategy.

B. Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a method to evaluate the neuroprotective effects of 1,3-dihydroisobenzofuran derivatives against hydrogen peroxide (H2O2)-induced oxidative stress in primary neuronal cultures.

Principle: H2O2 induces oxidative stress and cytotoxicity in neuronal cells. A neuroprotective compound will be able to mitigate the H2O2-induced cell death.

Step-by-Step Methodology:

  • Cell Culture: Culture primary hippocampal or cortical neurons in a suitable medium.

  • Pre-treatment: Pre-treat the neuronal cultures with various concentrations of the 1,3-dihydroisobenzofuran derivative for 2 hours.

  • Induction of Oxidative Stress: Add H2O2 (e.g., 100 µM) to the cultures for 3 hours to induce oxidative damage.

  • Assessment of Cell Viability: Evaluate cell viability using the MTT assay as described in the anticancer section.

  • Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Data Analysis: Compare the cell viability and ROS levels in the compound-treated groups to the H2O2-only treated group to determine the neuroprotective effect.

V. Conclusion and Future Directions

The 1,3-dihydroisobenzofuran scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antioxidant, antimicrobial, and neuroprotective effects, underscore the significant potential of this class of compounds. The mechanistic insights provided in this guide, coupled with detailed experimental protocols, are intended to empower researchers to further explore and exploit the therapeutic benefits of 1,3-dihydroisobenzofuran derivatives. Future research should focus on elucidating detailed structure-activity relationships to optimize potency and selectivity, as well as in vivo studies to validate the promising in vitro findings and pave the way for clinical applications.

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An In-depth Technical Guide to Nitro-Containing heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitro-containing heterocyclic compounds represent a pivotal class of molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their journey from simple synthetic curiosities to life-saving therapeutics is a testament to the intricate interplay of chemical reactivity and biological function.[3] This guide provides an in-depth exploration of these fascinating compounds, tailored for researchers, scientists, and drug development professionals. We will delve into their synthesis, unique mechanisms of action, and diverse applications, offering field-proven insights to navigate the complexities of their development.

The presence of a nitro group, often perceived as a liability in drug discovery due to potential toxicity, is, in fact, integral to the therapeutic efficacy of many of these agents.[4][5] This guide will elucidate the chemical principles that govern their activity, providing a robust framework for the rational design of novel nitro-heterocyclic drugs.

The Core Chemistry: Synthesis and Reactivity

The synthesis of nitro-containing heterocyclic compounds is a well-established yet continually evolving field.[6][7] The introduction of the nitro group onto a heterocyclic scaffold is a critical step that significantly influences the molecule's electronic properties and, consequently, its biological activity.[8][9]

Key Synthetic Strategies

Several methods are employed for the nitration of heterocyclic rings, with the choice of reagent and reaction conditions being paramount to achieving the desired regioselectivity and yield.[8]

  • Direct Nitration: This is the most common method, typically employing a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich heterocyclic ring.[10]

  • Alternative Nitrating Agents: For sensitive substrates, milder nitrating agents such as acetyl nitrate or nitronium tetrafluoroborate are utilized to prevent degradation of the heterocyclic core.

  • Cycloaddition Reactions: In recent years, cycloaddition reactions involving in situ generated benzynes have emerged as a powerful tool for the construction of complex nitrogen-containing heterocycles.[6][11]

The reactivity of nitro-heterocycles is dominated by the strong electron-withdrawing nature of the nitro group.[9] This property makes the heterocyclic ring susceptible to nucleophilic attack and influences the acidity of adjacent protons.[10]

Mechanism of Action: The Bioreductive Activation Paradigm

A defining feature of many biologically active nitro-heterocyclic compounds is their mechanism of action, which relies on bioreductive activation.[12][13] This process is particularly effective in hypoxic environments, such as those found in anaerobic bacteria, protozoa, and solid tumors.[14]

The core principle involves the enzymatic reduction of the nitro group within the target cell or microorganism. This reduction proceeds through a series of single-electron transfer steps, generating highly reactive nitro radical anions and other cytotoxic intermediates.[5][15] These reactive species can then damage critical cellular macromolecules, including DNA, leading to cell death.[12]

dot digraph "Bioreductive Activation of Nitro-Heterocycles" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Nitro-heterocycle\n(Prodrug)" [fillcolor="#F1F3F4"]; "Nitroreductase" [shape=ellipse, fillcolor="#FBBC05"]; "Nitro Radical Anion\n(Reactive Intermediate)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cellular Macromolecules\n(e.g., DNA)" [fillcolor="#F1F3F4"]; "Cell Death" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Nitro-heterocycle\n(Prodrug)" -> "Nitro Radical Anion\n(Reactive Intermediate)" [label=" Reduction", arrowhead="normal", color="#4285F4"]; "Nitroreductase" -> "Nitro-heterocycle\n(Prodrug)" [style=dashed, arrowhead=none, color="#5F6368"]; "Nitro Radical Anion\n(Reactive Intermediate)" -> "Cellular Macromolecules\n(e.g., DNA)" [label=" Damage", arrowhead="normal", color="#EA4335"]; "Cellular Macromolecules\n(e.g., DNA)" -> "Cell Death" [label=" Leads to", arrowhead="normal", color="#34A853"]; } dot Caption: Bioreductive activation of nitro-heterocyclic prodrugs.

The Role of Oxygen

The presence of oxygen can inhibit the activity of bioreductive drugs. Molecular oxygen can intercept the nitro radical anion, oxidizing it back to the parent nitro compound in a futile cycle that generates superoxide radicals.[14] This "oxygen effect" is a key reason why these drugs exhibit selective toxicity towards anaerobic or hypoxic cells.

Therapeutic Applications: A Broad Spectrum of Activity

The unique mechanism of action of nitro-heterocyclic compounds has led to their successful application in treating a wide range of diseases.[1][16][17]

Antimicrobial Agents

Nitroimidazoles, such as metronidazole and tinidazole, are mainstays in the treatment of infections caused by anaerobic bacteria and protozoa.[4][16] They are effective against a variety of pathogens, including Trichomonas vaginalis, Giardia lamblia, and Clostridium difficile.[3] The emergence of drug resistance has spurred the development of new nitroimidazole derivatives with improved efficacy.[16][18]

Anticancer Agents

The hypoxic microenvironment of solid tumors makes them an ideal target for bioreductive therapies.[14] Several nitro-heterocyclic compounds have been investigated as hypoxia-activated prodrugs for cancer treatment.[19][20] These agents are designed to be selectively activated in the low-oxygen conditions of tumors, minimizing damage to healthy, well-oxygenated tissues.

Other Therapeutic Areas

The versatility of the nitro-heterocyclic scaffold has led to its exploration in other therapeutic areas, including:

  • Antitubercular Agents: Bicyclic nitroimidazoles like delamanid and pretomanid have been approved for the treatment of multidrug-resistant tuberculosis.[3]

  • Radiosensitizers: 2-Nitroimidazoles have been studied for their ability to sensitize hypoxic tumor cells to radiation therapy.[15]

Structure-Activity Relationships (SAR)

The biological activity of nitro-containing heterocyclic compounds is intricately linked to their chemical structure.[21][22] Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.

FeatureImpact on Activity
Position of the Nitro Group The position of the nitro group on the heterocyclic ring significantly influences the compound's redox potential and, therefore, its ease of bioreductive activation. For many nitroimidazoles, the 5-nitro substitution is critical for antimicrobial activity.[23]
Substituents on the Heterocyclic Ring The nature and position of other substituents can affect the drug's lipophilicity, solubility, and interaction with the target enzyme. These factors can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Side Chains Modification of side chains can be used to improve drug-like properties, such as oral bioavailability and metabolic stability, and to introduce targeting moieties.

Experimental Protocols

General Synthesis of a 2-Methyl-5-Nitroimidazole Derivative

This protocol provides a general method for the synthesis of ester derivatives of secnidazole, a 2-methyl-5-nitroimidazole.[23]

  • Preparation of the Acid Chloride: React the corresponding carboxylic acid with thionyl chloride or phosphorus pentachloride to form the acid chloride.

  • Esterification: React the acid chloride with secnidazole in the presence of a base, such as pyridine, to facilitate the esterification reaction.

  • Work-up and Purification: Neutralize the reaction mixture with a weak base (e.g., 2% sodium hydrogen carbonate solution). The solid product is then filtered, washed with water, and dried. Recrystallization from a suitable solvent, such as hot methanol, is performed to purify the final compound.[23]

Evaluation of Antimicrobial Activity

The antimicrobial activity of newly synthesized compounds is typically evaluated using standard microbiological assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a suitable growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[24]

dot digraph "MIC Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Prepare Serial Dilutions\nof Test Compound", fillcolor="#F1F3F4"]; B [label="Prepare Standardized\nMicrobial Inoculum", fillcolor="#F1F3F4"]; C [label="Inoculate Microtiter Plate", fillcolor="#FBBC05"]; D [label="Incubate Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Determine MIC\n(Lowest Concentration with No Growth)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; D -> E; } dot Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Perspectives

Nitro-containing heterocyclic compounds continue to be a rich source of therapeutic innovation. Their unique bioreductive activation mechanism provides a powerful platform for the development of targeted therapies against a range of diseases. As our understanding of the chemical and biological principles governing their activity deepens, so too will our ability to design safer and more effective drugs. Future research will likely focus on the development of novel nitro-heterocyclic scaffolds with improved pharmacokinetic properties and reduced potential for toxicity. The continued exploration of this remarkable class of molecules holds great promise for addressing unmet medical needs.

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An In-depth Technical Guide to the Discovery, Synthesis, and Application of Isobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobenzofuran, a seemingly simple bicyclic aromatic ether, represents one of the most fascinating and challenging entities in organic chemistry. Characterized by its extreme reactivity, the parent compound remained a transient, almost mythical, intermediate for over a century after its structural relatives were well-established. Its fleeting existence is a direct consequence of its electronic structure; it is a masked aromatic system poised to achieve the full resonance stability of a naphthalene-like structure through cycloaddition. This high reactivity, particularly as a diene in Diels-Alder reactions, makes it an exceptionally powerful tool in synthetic chemistry for the construction of complex polycyclic architectures. This guide provides a comprehensive exploration of the isobenzofuran core, tracing its journey from a theoretical curiosity to an indispensable synthetic intermediate. We will delve into the historical context of its discovery, the evolution of sophisticated synthetic methodologies to generate and control this reactive species, its characteristic reactivity profile, and its modern applications in the synthesis of natural products, pharmaceuticals, and advanced materials.

Historical Context: The Pursuit of a Transient Species

The story of isobenzofuran is a testament to the persistence of synthetic chemists. While its isomer, the stable benzofuran, was known and studied, the parent isobenzofuran molecule remained elusive for decades due to its inherent instability.[1] Early attempts to isolate it were met with the formation of intractable polymers, hinting at a molecule of extraordinary reactivity.

A pivotal breakthrough occurred in 1964 when Louis F. Fieser and Makhluf J. Haddadin provided definitive evidence for its existence by successfully trapping it as a transient intermediate.[1] This work ushered in the modern era of isobenzofuran chemistry, establishing the core strategy that would dominate the field for years: in situ generation followed by immediate reaction with a trapping agent.

Early research heavily relied on stable, substituted analogues that tempered the molecule's reactivity. 1,3-Diphenylisobenzofuran, a crystalline solid that is stable enough to be stored and handled, became a crucial workhorse.[2] It is commercially available and served as the primary model for understanding the fundamental reactivity of the isobenzofuran nucleus, particularly its prowess in [4+2] cycloaddition reactions.[2]

Table 1: Key Milestones in Isobenzofuran Research

YearMilestoneKey ResearchersSignificance
1836Synthesis of phthalic anhydride, a structural precursor.Auguste LaurentLaid the foundational chemistry for isobenzofuran derivatives.[1]
1964First successful trapping and characterization of isobenzofuran as a transient intermediate.Fieser & HaddadinProvided the first definitive proof of the parent molecule's existence.[1]
~1971Development of routes to the highly reactive species via reverse Diels-Alder reactions.R. N. Warrener; D. WegeEstablished a key method for the in situ generation of isobenzofurans.[3]
2017Development of a high-yield synthesis allowing for the isolation of pure, solid isobenzofuran.Lautens, et al.Enabled the study of the pure compound, which was found to be stable for months at low temperatures.[2][4]

The Art of Generation: Modern Synthetic Methodologies

The central challenge in working with isobenzofurans is their generation under conditions that permit their use in subsequent reactions. Methodologies have evolved from harsh thermolysis to milder, more controlled chemical and electrochemical routes.

Classical Approaches: In Situ Generation
  • Retro-Diels-Alder Reaction: This is a common and effective method involving the thermal decomposition of a stable precursor. The precursor is designed to fragment upon heating, releasing the desired isobenzofuran and a stable, volatile byproduct (e.g., ethylene, carbon dioxide).

  • Oxidative Generation from Phthalans: Phthalans (1,3-dihydroisobenzofurans) can be oxidized to generate isobenzofurans. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this transformation, which can be performed in the presence of a dienophile to trap the intermediate as it forms.[5][6][7] This method has been applied to the formal synthesis of complex molecules like (±)-morphine.[5]

A Modern Protocol for the Isolation of Parent Isobenzofuran

Recent advancements have made it possible to not only generate but also isolate the parent isobenzofuran. The following protocol, adapted from Lautens and coworkers, provides a reliable and high-yield synthesis from commercially available starting materials.[2][4]

Experimental Protocol: Synthesis and Isolation of Isobenzofuran (1)

  • Starting Material Synthesis: The precursor, dimethyl 1,4-epoxy-1,4-dihydro-naphthalene-2,3-dicarboxylate, is prepared via a Diels-Alder reaction between in situ generated isobenzofuran and dimethyl acetylenedicarboxylate (DMAD).

  • Generation of Isobenzofuran: A freshly prepared solution of the precursor is added dropwise to a solution of a trapping agent (if desired for an in situ reaction) or to a flask for isolation.

  • Purification and Isolation: For isolation, the solvent (e.g., benzene) is carefully evaporated under reduced pressure. The residue is then subjected to column chromatography on silica gel using a non-polar eluent system (e.g., cyclohexane/ethyl acetate).

  • Storage: The isolated isobenzofuran is a colorless solid (mp 20 °C). It can be stored as a pure solid for over 8 months at -15 °C without significant decomposition.[2]

The half-life in solution is highly dependent on solvent polarity and concentration, with longer half-lives observed in low-polarity solvents like toluene (t₁/₂ ≈ 12 h at 150 mM, 27 °C).[2]

Specialized Synthetic Routes
  • Electrochemical Synthesis: Electrochemical methods offer a mild and reagent-free alternative for generating isobenzofuran derivatives. For instance, the oxidative 5-exo-dig-oxo-halocyclization of o-alkynylbenzamides using sodium halides provides a route to halogenated isobenzofuran-1-imines without the need for transition metal catalysts or stoichiometric oxidants.[8]

The Essence of Reactivity: Isobenzofuran in Cycloadditions

The synthetic utility of isobenzofuran is dominated by its role as a highly reactive diene in Diels-Alder reactions.[9][10][11][12] This exceptional reactivity is thermodynamically driven by the substantial gain in resonance energy upon the formation of a stable, fully aromatic benzene ring in the cycloadduct.[2]

Caption: General structure of the parent isobenzofuran molecule.

This reaction is incredibly versatile, proceeding readily with a wide range of dienophiles, including electron-poor alkenes, alkynes, and even strained systems like arynes. The reaction typically proceeds with high stereoselectivity, favoring the formation of endo cycloadducts.[5]

Caption: The Diels-Alder reaction of isobenzofuran with an alkyne.

Modern Applications: From Pharmaceuticals to Materials

While the parent isobenzofuran is a synthetic tool, its derivatives, particularly the isobenzofuran-1(3H)-one (phthalide) scaffold, are prevalent in biologically active molecules and natural products.[13][14][15][16]

Drug Discovery and Medicinal Chemistry

The isobenzofuranone core is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.

  • Natural Products: Fungi are a rich source of bioactive isobenzofuranone derivatives, which have demonstrated potent antioxidant, antimicrobial, and cytotoxic activities.[13][17]

  • Antidepressants: Synthetic derivatives have been developed as selective serotonin reuptake inhibitors (SSRIs), with some compounds showing significant antidepressant effects in preclinical models.[18]

  • Neuroprotection: Isobenzofuran-1(3H)-one derivatives have been discovered as selective inhibitors of the TREK-1 potassium channel, a potential therapeutic target for preventing neuronal cell death in ischemic stroke.[19][20]

  • Enzyme Inhibition: The scaffold has been utilized to design potent and selective inhibitors of monoamine oxidase B (MAO-B), which are promising for the treatment of neurodegenerative disorders like Parkinson's disease.[21]

Synthesis of Polycyclic Aromatic Compounds

The iterative cycloaddition of isobenzofurans provides a powerful and divergent strategy for constructing complex polycyclic aromatic hydrocarbons (PAHs) and other annulated ring systems.[2] By carefully choosing the dienophile and reaction conditions, chemists can selectively build up molecular complexity, enabling access to regioisomeric pairs of compounds like pentacenes, which are of interest in materials science.[22][23]

workflow A Phthalan Precursor B Oxidation (e.g., DDQ) A->B C In Situ Generation of Transient Isobenzofuran B->C E [4+2] Diels-Alder Cycloaddition C->E D Dienophile (e.g., Benzoquinone) D->E F Stable Polycyclic Cycloadduct E->F

Caption: Experimental workflow for in situ generation and trapping.

Materials Science

The planar, electron-rich nature of the isobenzofuran core and its larger polycyclic derivatives makes them attractive building blocks for advanced materials. While less explored than applications in synthesis, their derivatives are being investigated for use in organic electronics, such as in the development of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), where precise control over molecular architecture and electronic properties is critical.

Conclusion and Future Outlook

The field of isobenzofuran chemistry has matured dramatically from its early days of trapping fleeting intermediates. The development of robust and reliable synthetic methods, including those that permit the isolation of the parent compound, has transformed it from a chemical curiosity into a powerful and versatile tool. Its unparalleled reactivity in the Diels-Alder reaction provides a direct and elegant route to molecular complexity that would be difficult to achieve otherwise.

Future research will likely focus on several key areas:

  • Catalytic Generation: Developing new catalytic methods for the mild and selective generation of isobenzofurans will further broaden their synthetic applicability.

  • Asymmetric Cycloadditions: The design of chiral isobenzofuran precursors or catalysts to control the stereochemistry of their cycloaddition reactions remains a significant goal.

  • Novel Architectures: Harnessing the reactivity of isobenzofurans to access novel, three-dimensional structures and complex natural products will continue to be a major driver of innovation.

  • Materials and Biology: The exploration of isobenzofuran-containing molecules in materials science and as probes or therapeutics in chemical biology is still in its early stages and holds immense potential.

The journey of isobenzofuran is a compelling narrative of how chemists can learn to control and harness even the most reactive of molecules, turning a challenge of instability into a powerful opportunity for creation.

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  • Addition–cyclization reactions of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles as a synthetic route to novel azines and azoles of potential biological activity.
  • An In-depth Technical Guide to 2-(Furan-2-YL)phenol: Synthesis, Spectroscopic Characterization, and Biological Activities. BenchChem.

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The Strategic Utility of 5-Nitro-1,3-dihydroisobenzofuran in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffolding

In the landscape of modern medicinal chemistry, the identification and strategic deployment of versatile molecular building blocks are paramount to the successful discovery of novel therapeutic agents. 5-Nitro-1,3-dihydroisobenzofuran, a seemingly unassuming heterocyclic compound, represents one such scaffold, embodying latent potential for the generation of diverse and biologically active molecules. The convergence of the dihydroisobenzofuran core, a privileged structure in numerous natural products and pharmaceuticals, with the synthetically malleable nitro group, positions this compound as a valuable starting point for exploratory chemical synthesis and drug development endeavors. This technical guide aims to provide an in-depth exploration of the core attributes of 5-Nitro-1,3-dihydroisobenzofuran and to illuminate its prospective research applications, thereby empowering researchers to harness its full potential.

Physicochemical Characteristics and Structural Attributes

5-Nitro-1,3-dihydroisobenzofuran, also known by its synonym 5-Nitrophthalan, is a solid organic compound with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol .[1] Its chemical structure is characterized by a fused bicyclic system comprising a benzene ring and a dihydrofuran ring, with a nitro group substituted at the 5-position of the aromatic ring.

PropertyValueReference
CAS Number 52771-99-0[1]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15[1]
Appearance Yellow to Brown Solid
Melting Point 90-92 °C
Boiling Point 298 °C
SMILES C1=C2COCC2=CC(=C1)[O-][1]

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, rendering it susceptible to nucleophilic aromatic substitution reactions. Furthermore, the dihydrofuran moiety offers sites for various chemical modifications.

Synthesis and Spectroscopic Characterization

The synthesis of 5-Nitro-1,3-dihydroisobenzofuran can be achieved through a multi-step process, typically commencing with a commercially available starting material such as 4-methyl-3-nitrobenzoic acid. A plausible synthetic route is outlined below:

Synthesis_of_5-Nitro-1,3-dihydroisobenzofuran start 4-Methyl-3-nitrobenzoic acid step1 Bromination (NBS, AIBN) start->step1 intermediate1 4-(Bromomethyl)-3-nitrobenzoic acid step1->intermediate1 step2 Reduction (e.g., NaBH4) intermediate1->step2 intermediate2 (4-(Bromomethyl)-3-nitrophenyl)methanol step2->intermediate2 step3 Intramolecular Cyclization (Base) intermediate2->step3 product 5-Nitro-1,3-dihydroisobenzofuran step3->product

Caption: A potential synthetic pathway to 5-Nitro-1,3-dihydroisobenzofuran.

Characterization of the final product would be confirmed using standard analytical techniques:

  • ¹H NMR: Expected to show characteristic peaks for the aromatic and methylene protons.

  • ¹³C NMR: Will display resonances for all eight carbon atoms in their distinct chemical environments.

  • IR Spectroscopy: Will exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), C-O-C stretching, and aromatic C-H bonds.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 165.15 would be observed.

Potential Research Applications: A Gateway to Novel Bioactive Molecules

The true value of 5-Nitro-1,3-dihydroisobenzofuran lies in its potential as a versatile intermediate for the synthesis of a wide array of novel compounds with potential therapeutic applications. The strategic positioning of the nitro group opens up avenues for diverse chemical transformations, primarily through its reduction to an amino group, which can then be further functionalized.

Precursor for the Synthesis of Novel Antibacterial Agents

The dihydroisobenzofuran scaffold is present in numerous natural products with antimicrobial properties. By leveraging the reactivity of the nitro group, 5-Nitro-1,3-dihydroisobenzofuran can serve as a key building block for the synthesis of novel antibacterial agents. A promising research direction involves the reduction of the nitro group to an amine, followed by the introduction of various pharmacophores known to impart antibacterial activity.

A pertinent example, though starting from a closely related analog, is the synthesis of novel benzofuran derivatives with demonstrated antibacterial activity. In a reported study, 5-nitrobenzofuran-3(2H)-one was used as a starting material to synthesize a series of derivatives that exhibited potent activity against Enterococcus faecalis and Candida albicans. This underscores the potential of the 5-nitro-substituted benzofuran scaffold in generating new antimicrobial leads.

Hypothetical Research Workflow:

Antibacterial_Synthesis_Workflow start 5-Nitro-1,3-dihydroisobenzofuran step1 Reduction of Nitro Group (e.g., SnCl2, HCl or H2/Pd-C) start->step1 intermediate1 5-Amino-1,3-dihydroisobenzofuran step1->intermediate1 step2 Amide Coupling or Sulfonamide Formation (with various carboxylic acids or sulfonyl chlorides) intermediate1->step2 library Library of Amide/Sulfonamide Derivatives step2->library step3 Biological Screening library->step3 screening Antibacterial Assays (e.g., MIC, MBC against bacterial strains) step3->screening step4 SAR Studies screening->step4 sar Structure-Activity Relationship Analysis step4->sar lead_opt Lead Optimization sar->lead_opt

Caption: A proposed workflow for the synthesis and evaluation of antibacterial agents.

Scaffolding for Anti-inflammatory and Antitumor Agents

The benzofuran and isobenzofuran cores are also found in compounds with anti-inflammatory and antitumor activities. The amino derivative of 5-Nitro-1,3-dihydroisobenzofuran can be utilized as a versatile intermediate to introduce functionalities that target key pathways in inflammation and cancer.

Experimental Protocol: Reduction of 5-Nitro-1,3-dihydroisobenzofuran to 5-Amino-1,3-dihydroisobenzofuran

Objective: To synthesize 5-Amino-1,3-dihydroisobenzofuran, a key intermediate for further derivatization.

Materials:

  • 5-Nitro-1,3-dihydroisobenzofuran

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-Nitro-1,3-dihydroisobenzofuran (1.0 eq) in ethanol in a round-bottom flask, add Tin(II) chloride dihydrate (5.0 eq).

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 5-Amino-1,3-dihydroisobenzofuran.

Self-Validation: The success of the reduction can be validated by comparing the spectroscopic data of the product with the starting material. The disappearance of the characteristic nitro group stretches in the IR spectrum and the appearance of N-H stretches, along with the upfield shift of aromatic protons in the ¹H NMR spectrum, would confirm the formation of the desired amine.

Conclusion and Future Directions

5-Nitro-1,3-dihydroisobenzofuran represents a promising, yet underexplored, building block in the arsenal of medicinal chemists. Its straightforward synthesis and the versatile reactivity of the nitro group provide a solid foundation for the generation of diverse chemical libraries. The inherent biological relevance of the dihydroisobenzofuran scaffold suggests that derivatives of this compound are likely to exhibit interesting pharmacological profiles. Future research should focus on the systematic exploration of the chemical space around this core, particularly in the areas of infectious diseases, inflammation, and oncology. The development of efficient and scalable synthetic routes to its derivatives will be crucial in unlocking the full therapeutic potential of this valuable chemical entity.

References

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Methodological & Application

Application Notes and Protocols for 5-Nitro-1,3-dihydroisobenzofuran as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 5-Nitro-1,3-dihydroisobenzofuran (also known as 5-Nitrophthalan). This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI), Citalopram. We present detailed, validated protocols for the laboratory-scale synthesis of 5-Nitro-1,3-dihydroisobenzofuran via nitration of 1,3-dihydroisobenzofuran, and its subsequent reduction to 5-Amino-1,3-dihydroisobenzofuran. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into experimental causality, process optimization, and safety considerations.

Introduction: The Strategic Importance of 5-Nitro-1,3-dihydroisobenzofuran

5-Nitro-1,3-dihydroisobenzofuran is a substituted benzofuran derivative whose utility in pharmaceutical manufacturing is primarily linked to its role as a precursor to 5-Amino-1,3-dihydroisobenzofuran. The amino functional group introduced via the reduction of the nitro group is a versatile handle for constructing more complex molecular architectures.

The most prominent application of this intermediate is in the synthesis of Citalopram, a widely prescribed antidepressant.[1] In the established synthetic routes, the 5-amino group is a precursor to the 5-cyano group, which is a key structural feature of the final active pharmaceutical ingredient (API).[2] The synthetic pathway underscores the importance of efficiently producing high-purity 5-Nitro-1,3-dihydroisobenzofuran as a foundational step.

This guide provides the necessary protocols and scientific context to empower researchers to confidently synthesize and utilize this critical intermediate.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of 5-Nitro-1,3-dihydroisobenzofuran is essential for its handling, characterization, and use in subsequent reactions.

PropertyValueSource
CAS Number 52771-99-0[3]
Molecular Formula C₈H₇NO₃[3]
Molecular Weight 165.15 g/mol [3]
Appearance Yellow to Brown Solid[4]
Purity ≥97% (typical commercial grade)[3]
Storage 2-8 °C, under inert atmosphere[4]
SMILES C1=C2COCC2=CC(=C1)[O-][3]
InChI Key VZIBAMYIHSHADC-UHFFFAOYSA-N[4]

Synthesis of 5-Nitro-1,3-dihydroisobenzofuran

The synthesis of 5-Nitro-1,3-dihydroisobenzofuran is achieved through the electrophilic aromatic substitution (nitration) of 1,3-dihydroisobenzofuran (phthalan). The benzene ring of phthalan is activated towards electrophilic attack, and the reaction must be carefully controlled to favor mono-nitration at the 5-position and prevent the formation of dinitrated byproducts.

Principle and Mechanism

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich aromatic ring of phthalan then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (typically HSO₄⁻) then abstracts a proton from the ring, restoring aromaticity and yielding the 5-nitro product.

Experimental Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool_Acid Cool Mixture to 0-5 °C Prep_Acid->Cool_Acid Critical for safety Add_Substrate Slowly Add Phthalan Solution to Nitrating Mixture Cool_Acid->Add_Substrate Dissolve_Substrate Dissolve Phthalan in H₂SO₄ Dissolve_Substrate->Add_Substrate Stir_Reaction Stir at 0-10 °C (Monitor by TLC) Add_Substrate->Stir_Reaction Maintain low temp. Quench Pour onto Cracked Ice Stir_Reaction->Quench Filter Filter Crude Solid Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize (e.g., from Ethanol) Wash->Recrystallize Dry Dry Product Under Vacuum Recrystallize->Dry

Caption: Workflow for the synthesis of 5-Nitro-1,3-dihydroisobenzofuran.

Detailed Laboratory Protocol

This protocol is adapted from established procedures for the nitration of structurally similar compounds, such as phthalimide, and should be performed with rigorous safety precautions.[2][5]

Materials:

  • 1,3-dihydroisobenzofuran (Phthalan)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, sp. gr. 1.50)

  • Cracked Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Büchner funnel

Procedure:

  • Prepare the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 70 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 12 mL of fuming nitric acid to the sulfuric acid via the dropping funnel. Maintain the temperature of the mixture between 0 and 5 °C throughout the addition.

  • Prepare the Substrate Solution: In a separate beaker, dissolve 10 g of 1,3-dihydroisobenzofuran in 30 mL of concentrated sulfuric acid. This step may be exothermic and should be done with cooling.

  • Reaction: Slowly add the substrate solution from step 3 to the cold nitrating mixture (from step 2) dropwise. The rate of addition should be controlled to maintain the internal reaction temperature between 5 and 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully and slowly pour the reaction mixture onto 500 g of cracked ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).

  • Purification: The crude solid can be purified by recrystallization from ethanol to yield pure 5-Nitro-1,3-dihydroisobenzofuran as a pale yellow solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Expected Yield: 60-70%.

Characterization and Quality Control

The identity and purity of the synthesized 5-Nitro-1,3-dihydroisobenzofuran should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • FTIR Spectroscopy: Look for characteristic peaks for the nitro group (strong asymmetric and symmetric stretches around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and the aromatic C-H and C=C bands.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the substitution pattern on the aromatic ring and the integrity of the dihydroisobenzofuran core.

  • HPLC: To determine the purity of the final product.

Application in Synthesis: Preparation of 5-Amino-1,3-dihydroisobenzofuran

The primary utility of 5-Nitro-1,3-dihydroisobenzofuran is its conversion to 5-Amino-1,3-dihydroisobenzofuran, a key building block for Citalopram and other pharmaceuticals. This transformation is a standard nitro group reduction.

Principle and Mechanism

Catalytic hydrogenation is the most common and efficient method for this reduction.[6] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas).[4] The nitro compound adsorbs onto the surface of the palladium catalyst, where molecular hydrogen is also activated. The nitro group is then sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine. The reaction is clean, with water being the only byproduct.

Synthetic Pathway Diagram

Caption: Reduction of the nitro-intermediate to the amino-intermediate.

Detailed Laboratory Protocol (Catalytic Hydrogenation)

Safety Note: Palladium on carbon can be pyrophoric, especially after use and when saturated with hydrogen. Hydrogen gas is highly flammable and explosive. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources, by trained personnel.[6][7]

Materials:

  • 5-Nitro-1,3-dihydroisobenzofuran

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply with a balloon

  • Celite® or another filter aid

  • Two- or three-necked round-bottom flask, magnetic stirrer, vacuum/inert gas manifold

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add 5.0 g of 5-Nitro-1,3-dihydroisobenzofuran and 100 mL of methanol.

  • Inerting: Place the flask under an inert atmosphere (Nitrogen or Argon). Carefully add 0.5 g of 10% Pd/C catalyst to the flask. Caution: Add the catalyst before the solvent if using a dry catalyst to prevent ignition from solvent vapors.[7]

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask carefully and backfill with hydrogen gas from a balloon. Repeat this evacuation/backfill cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 4-8 hours. The disappearance of the yellow color of the starting material is a good visual indicator.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (Nitrogen or Argon) to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake containing the catalyst to dry out, as it can ignite.[7] Wash the filter cake with a small amount of methanol. The collected Celite® pad should be quenched immediately (e.g., by suspending in a large volume of water) and disposed of according to institutional safety protocols.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the crude 5-Amino-1,3-dihydroisobenzofuran, which is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography.

Expected Yield: >95%.

Safety and Handling Precautions

Working with nitrated aromatic compounds and performing catalytic hydrogenations requires strict adherence to safety protocols.[8][9]

  • Nitration:

    • Always work in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]

    • The addition of nitric acid to sulfuric acid is highly exothermic. Always add the nitric acid slowly to the sulfuric acid with efficient cooling.

    • Nitrating mixtures are extremely corrosive and are strong oxidizing agents. Avoid contact with skin and combustible materials.

    • Quenching the reaction mixture on ice should be done slowly and with vigorous stirring to dissipate heat.

  • Catalytic Hydrogenation:

    • Hydrogen gas is flammable and forms explosive mixtures with air. Ensure there are no ignition sources in the vicinity. The entire apparatus must be set up in a fume hood.[6]

    • Palladium on carbon (Pd/C) is a pyrophoric catalyst, particularly after use when it is finely divided and saturated with hydrogen. Never allow the used catalyst to become dry in the air.[7]

    • Always filter the catalyst under an inert atmosphere or ensure the filter cake remains wet with solvent. Quench the used catalyst immediately after filtration.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Nitration: Low Yield Incomplete reaction; Insufficient nitrating agent; Reaction temperature too low.Monitor reaction by TLC to ensure completion; Use fresh, high-quality fuming nitric and sulfuric acids; Ensure the reaction temperature is maintained within the optimal range (5-10 °C).
Nitration: Formation of Dinitro Byproducts Reaction temperature too high; Reaction time too long.Strictly control the temperature during the addition of the substrate and throughout the reaction; Stop the reaction as soon as the starting material is consumed (as per TLC).
Reduction: Stalled or Incomplete Reaction Deactivated catalyst; Insufficient hydrogen; Poor mixing.Use fresh, active Pd/C catalyst; Ensure the hydrogen balloon remains inflated and provides a positive pressure; Increase the stirring speed to ensure good contact between the substrate, catalyst, and hydrogen.
Reduction: Product Contaminated with Catalyst Poor filtration technique.Use a fine filter aid like Celite® and ensure the pad is well-settled before filtration; Wash the filter cake thoroughly with the reaction solvent.

Conclusion

5-Nitro-1,3-dihydroisobenzofuran is a valuable and strategically important intermediate for the synthesis of Citalopram and other pharmaceutical agents. The protocols detailed in this guide for its synthesis via nitration and its subsequent reduction to 5-Amino-1,3-dihydroisobenzofuran are robust and reproducible for laboratory-scale preparations. By understanding the principles behind these transformations and adhering to the outlined safety procedures, researchers can effectively produce and utilize this key building block in their drug discovery and development programs.

References

  • A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram. Il Farmaco. Available at: [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. University of Tokyo. Available at: [Link]

  • CN1472202A - Preparation of 5-aminophthalimide. Google Patents.
  • 4-nitrophthalimide. Organic Syntheses. Available at: [Link]

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. Available at: [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. Available at: [Link]

  • 3-nitrophthalic acid. Organic Syntheses. Available at: [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Available at: [Link]

  • phthalide. Organic Syntheses. Available at: [Link]

  • Process for making N-methyl nitrophthalimides. Google Patents.
  • 5-Amino-3H-isobenzofuran-1-one (5-aminophthalide). ResearchGate. Available at: [Link]

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Application and Protocol Guide for the Quantification of 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delineates robust analytical methodologies for the precise and accurate quantification of 5-Nitro-1,3-dihydroisobenzofuran (CAS No. 52771-99-0), a key intermediate in various synthetic pathways. Recognizing the critical need for reliable analytical oversight in research, development, and quality control, this document provides detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC) with selective detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, with an emphasis on the scientific rationale behind instrumental choices and procedural steps. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate fit-for-purpose analytical methods for this compound. All procedural outlines are grounded in the principles set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction to 5-Nitro-1,3-dihydroisobenzofuran and its Analytical Significance

5-Nitro-1,3-dihydroisobenzofuran, also known as 5-Nitrophthalan, is an aromatic nitro compound with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol .[4] Its structure, featuring a dihydroisobenzofuran core with a nitro group on the benzene ring, makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

The presence and purity of this intermediate can significantly impact the yield, impurity profile, and overall quality of the final product. Therefore, the development of validated, accurate, and precise analytical methods for its quantification is not merely a procedural formality but a cornerstone of ensuring product consistency and safety. The choice of analytical technique is dictated by the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix, and available instrumentation. This guide presents three complementary methods to provide flexibility for various applications.

Physicochemical Properties and Analytical Considerations

A foundational understanding of the analyte's properties is paramount for methodical and effective method development.

PropertyValue / ConsiderationSource / Rationale
Molecular Formula C₈H₇NO₃[4]
Molecular Weight 165.15 g/mol [4]
Physical Form Yellow to Brown Solid[5]
Melting Point 90-92ºC[4]
UV Chromophore Nitro-aromatic systemThe conjugated system of the benzene ring and the nitro group is expected to exhibit strong UV absorbance, making HPLC-UV a suitable technique. Nitroaromatic compounds are commonly detected around 254 nm.[4][5]
Volatility & Thermal Stability Moderate volatility expected. Potential for thermal lability due to the nitro group.The compound's boiling point is 298°C, suggesting it is sufficiently volatile for GC. However, thermal degradation of nitroaromatics in hot GC inlets is a known issue that must be addressed.[4][6][7]
Ionization Potential Suitable for ESI and EIThe molecule can be protonated for Electrospray Ionization (ESI) in LC-MS and is expected to produce characteristic fragments under Electron Ionization (EI) in GC-MS.

Recommended Analytical Methodologies

This section details the protocols for three distinct, yet complementary, analytical techniques for the quantification of 5-Nitro-1,3-dihydroisobenzofuran.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for routine analysis and quality control of nitroaromatic compounds due to its robustness, precision, and accessibility.[8] The strong UV absorbance of the nitro-aromatic moiety allows for sensitive detection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weigh & Dissolve Sample in Diluent (e.g., ACN) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phase (e.g., ACN:Water) Column Equilibrate C18 Column MobilePhase->Column Column->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Peak Area vs. Concentration) Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC-UV workflow for quantification.

A. Instrumentation & Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • 0.45 µm syringe filters (e.g., PTFE or nylon).

  • Analytical balance.

B. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (50:50, v/v). Degas the solution using sonication or vacuum filtration. The isocratic nature of this mobile phase ensures robust and repeatable chromatography.[4]

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to avoid solvent mismatch peaks.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Nitro-1,3-dihydroisobenzofuran reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

C. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (150 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water (50:50, v/v)Offers a good balance of elution strength for the analyte, leading to reasonable retention times and good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection Wavelength 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[4][5]
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities.

D. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system contamination.

  • Inject each calibration standard in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (R²) of ≥ 0.999.

  • Prepare the sample for analysis by accurately weighing a known amount, dissolving it in the diluent to achieve a concentration within the calibration range, and filtering it through a 0.45 µm syringe filter.[9]

  • Inject the prepared sample solution and record the chromatogram.

  • Calculate the concentration of 5-Nitro-1,3-dihydroisobenzofuran in the sample using the linear regression equation from the calibration curve.

Selective Method: Gas Chromatography with Nitrogen-Phosphorus or Electron Capture Detection (GC-NPD/ECD)

For applications requiring higher sensitivity or analysis in complex matrices where selectivity is key, GC with a specific detector is a powerful alternative. The presence of a nitro group makes 5-Nitro-1,3-dihydroisobenzofuran an ideal candidate for both Nitrogen-Phosphorus Detection (NPD) and Electron Capture Detection (ECD).[10][11][12]

  • Nitrogen-Phosphorus Detector (NPD): Highly selective for compounds containing nitrogen and phosphorus, offering excellent sensitivity with minimal interference from hydrocarbon-based matrices.[10][11][13][14]

  • Electron Capture Detector (ECD): Extremely sensitive to electrophilic functional groups, such as nitro groups and halogens. It is one of the most sensitive detectors available for these compound classes.[12][15][16][17]

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Prep Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) Inlet Optimize Inlet Temperature (PTV Recommended) Prep->Inlet Column Select Column (e.g., DB-5ms) Inlet->Column Oven Program Oven Temperature Ramp Column->Oven Detect Selective Detection (NPD or ECD) Oven->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate External Standard Calibration Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: GC-NPD/ECD workflow for quantification.

A. Instrumentation & Consumables:

  • Gas chromatograph equipped with a suitable inlet (Split/Splitless or Programmable Temperature Vaporizer - PTV), an autosampler, and an NPD or ECD.

  • Fused silica capillary column with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane, such as a DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity carrier gas (Helium or Hydrogen) and detector-specific gases (e.g., Nitrogen/Argon-Methane for ECD; Hydrogen and Air for NPD).

  • GC-grade solvents (e.g., Ethyl Acetate, Hexane).

B. Preparation of Solutions:

  • Prepare stock and calibration standards in a volatile solvent like ethyl acetate, following a similar dilution scheme as described for the HPLC method.

C. Chromatographic Conditions:

ParameterRecommended SettingRationale
Inlet Type Split/Splitless or PTVA PTV inlet is preferred to minimize on-column thermal degradation of the nitro group by allowing for a cool injection followed by a rapid temperature ramp.[6]
Inlet Temperature 250°C (for S/SL); Ramp: 50°C to 280°C (for PTV)Balances volatilization with minimizing thermal decomposition. The PTV ramp is a critical parameter to optimize.
Injection Mode Splitless (1 µL injection volume)For trace analysis, to ensure the entire sample volume is transferred to the column.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 100°C (hold 1 min), Ramp: 20°C/min to 280°C (hold 5 min)A starting temperature well above the solvent boiling point, followed by a ramp to elute the analyte in a reasonable time with good peak shape.
Detector NPD or ECDProvides high selectivity and sensitivity for the nitro-containing analyte.
Detector Temp. 300°CEnsures no condensation of the analyte in the detector.

D. Analysis Procedure:

  • The analysis follows the same general principles as the HPLC method: system equilibration, blank injection, calibration curve generation, sample preparation, and quantification against the curve.

  • Causality Note: The oven temperature program is crucial. A slow ramp can lead to broad peaks, while a very fast ramp may compromise the separation of the analyte from closely eluting impurities. The final hold at a high temperature ensures that any less volatile components are eluted from the column before the next injection.

Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate selectivity and sensitivity, particularly for quantification in complex biological or environmental matrices, LC-MS/MS is the definitive method. By monitoring a specific precursor-to-product ion transition, this technique provides unequivocal identification and quantification, even at ultra-trace levels.

A detailed mass spectral analysis of 5-Nitro-1,3-dihydroisobenzofuran is not publicly available. However, based on the principles of mass spectrometry and known fragmentation patterns of related structures (nitroaromatics and benzofurans), a predicted fragmentation pathway can be proposed.[18][19]

Under positive electrospray ionization (ESI+), the molecule will likely protonate to form the precursor ion [M+H]⁺ at m/z 166.1. Collision-induced dissociation (CID) of this precursor is expected to yield several characteristic product ions.

MS_Fragmentation cluster_mol Precursor Ion [M+H]⁺ cluster_frags Predicted Product Ions M m/z 166.1 Frag1 Loss of NO₂ m/z 120.1 M->Frag1 -NO₂ Frag2 Loss of H₂O m/z 148.1 M->Frag2 -H₂O Frag3 Loss of CH₂O m/z 136.1 M->Frag3 -CH₂O

Caption: Predicted ESI+ fragmentation pathway.

The most intense and stable fragment would be selected for the quantification transition (e.g., m/z 166.1 → 120.1), while a second fragment could be used as a qualifier ion to enhance confidence in identification.

A. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

B. LC Conditions:

  • Utilize chromatographic conditions similar to the HPLC-UV method, but with a mobile phase compatible with MS (e.g., 0.1% formic acid in both water and acetonitrile) to promote protonation. A gradient elution may be employed for better separation in complex matrices.

C. MS/MS Conditions:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)Expected to efficiently generate the protonated precursor ion [M+H]⁺.
MRM Transitions Quantifier: 166.1 → 120.1The loss of the nitro group is a common and often abundant fragmentation pathway for nitroaromatics.
Qualifier: 166.1 → 136.1The loss of formaldehyde from the dihydrofuran ring provides a secondary, confirmatory transition.
Collision Energy Optimize experimentallyThe energy required to induce fragmentation must be determined empirically for the specific instrument to maximize the signal of the product ions.
Dwell Time 100 msA sufficient time to acquire enough data points across the chromatographic peak for reliable quantification.

D. Analysis Procedure:

  • The method involves infusion of a standard solution to optimize MS parameters (e.g., collision energy, cone voltage).

  • Quantification is performed using a calibration curve constructed from the peak areas of the quantifier MRM transition.

Method Validation Protocol (Based on ICH Q2(R1))

Any analytical method intended for regulatory submission or quality control must be validated to demonstrate its suitability for the intended purpose.[1][2][3][20] The following parameters should be assessed for the chosen quantitative method.

Validation_Workflow Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Robustness Robustness Specificity->Robustness Range Range Linearity->Range Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ

Caption: Key parameters for analytical method validation.

A. Specificity/Selectivity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol: Analyze a blank sample (diluent), a placebo (formulation matrix without the analyte), a sample of the analyte, and a sample spiked with known related substances or impurities. The analyte peak should be free from interference at its retention time.

B. Linearity:

  • Objective: To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a defined range.

  • Protocol: Analyze a minimum of five concentrations across the desired range. Plot the response versus concentration and perform a linear regression analysis.

  • Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.

C. Range:

  • Objective: To define the concentration interval over which the method is precise, accurate, and linear.

  • Protocol: The range is inferred from the linearity, accuracy, and precision studies. For a drug substance assay, the typical range is 80% to 120% of the test concentration.

D. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criterion: Percent recovery should typically be within 98.0% to 102.0%.

E. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: The relative standard deviation (RSD) should be ≤ 2%.

F. Limit of Detection (LOD) & Limit of Quantification (LOQ):

  • Objective: To determine the lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope).

  • Acceptance Criterion: The LOQ must be demonstrated with acceptable accuracy and precision.

G. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criterion: The system suitability parameters (e.g., peak tailing, resolution, efficiency) should remain within predefined limits.

Conclusion

The analytical methods presented in this guide provide a comprehensive framework for the reliable quantification of 5-Nitro-1,3-dihydroisobenzofuran. The choice between HPLC-UV, GC-NPD/ECD, and LC-MS/MS should be based on the specific analytical needs for sensitivity, selectivity, and the nature of the sample matrix. By following the detailed protocols and grounding the work in the validation principles of ICH Q2(R1), researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data, thereby supporting robust scientific research and ensuring product quality.

References

Application Notes and Protocols: The Reaction of 5-Nitro-1,3-dihydroisobenzofuran with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reactivity of 5-Nitro-1,3-dihydroisobenzofuran (also known as 5-Nitrophthalan) with various nucleophiles. We explore the underlying reaction mechanisms, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices. The primary focus is on Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for creating complex aromatic compounds.

Introduction: The Significance of 5-Nitro-1,3-dihydroisobenzofuran

5-Nitro-1,3-dihydroisobenzofuran is a versatile bicyclic aromatic compound featuring a phthalan core substituted with a strongly electron-withdrawing nitro group.[1][2] The nitro group is not merely a substituent; it is a powerful activating group that fundamentally alters the electronic landscape of the benzene ring.[3][4] By withdrawing electron density through both inductive and resonance effects, the nitro group renders the aromatic ring electrophilic and highly susceptible to attack by nucleophiles.[3][5]

This activation is the basis for Nucleophilic Aromatic Substitution (SNAr), a powerful transformation used extensively in the pharmaceutical and agrochemical industries to forge carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[6] Understanding the reactivity of 5-Nitrophthalan provides a gateway to synthesizing a diverse library of substituted isobenzofuran derivatives, which are scaffolds found in various biologically active molecules.[7]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of nucleophiles with nitro-activated aromatic rings typically proceeds through a stepwise addition-elimination mechanism.[6][8] This process is distinct from electrophilic aromatic substitution and is fundamental to understanding the protocols described herein.

Pillar 1: Addition of the Nucleophile The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. This is generally the rate-limiting step as it involves the temporary disruption of the ring's aromaticity.[8][9]

Pillar 2: Formation of the Meisenheimer Complex The addition of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed. The nitro group, when positioned ortho or para to the site of attack, plays a critical role in delocalizing the negative charge, thereby stabilizing this intermediate.[5] In 5-Nitro-1,3-dihydroisobenzofuran, the nitro group effectively stabilizes attack at the C4 and C6 positions.

Pillar 3: Elimination and Re-aromatization The aromatic system is restored by the departure of a leaving group from the same carbon that was attacked. In many SNAr reactions, this is a halide (SNAr-X).[8] However, in the absence of a good leaving group, as with 5-Nitrophthalan, the reaction can proceed as a substitution of a hydrogen atom (SNAr-H), which requires an oxidant to remove the hydride, or the reaction may follow an alternative pathway.[8][9]

Visualizing the SNAr Mechanism

Caption: The SNAr addition-elimination mechanism.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for the exploration of 5-Nitro-1,3-dihydroisobenzofuran chemistry. As with any reaction, optimization of temperature, concentration, and reaction time may be necessary for specific nucleophiles.

Protocol 1: SNAr Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol details the substitution of a hydrogen atom at the C4 position with an amine, a common transformation in medicinal chemistry. The reaction requires an oxidant to facilitate the removal of the hydride ion. In many cases, atmospheric oxygen or the nitro group itself can serve this role, often catalyzed by a strong base.

Causality Behind Choices:

  • Solvent (DMSO): A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen because it effectively solvates the counter-ion of the base (e.g., K⁺) but poorly solvates the anionic base itself, enhancing its reactivity.

  • Base (t-BuOK): Potassium tert-butoxide is a strong, non-nucleophilic base that can deprotonate the intermediate complex, facilitating the elimination step.

  • Temperature (80-100 °C): Heating is required to overcome the activation energy barrier associated with the initial dearomatization of the benzene ring.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Nitro-1,3-dihydroisobenzofuran (1.0 eq, e.g., 165 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (10 mL) to the flask and stir until the starting material is fully dissolved.

  • Nucleophile Addition: Add morpholine (1.2 eq, 104 mg, 1.2 mmol) to the solution.

  • Base Addition: Carefully add potassium tert-butoxide (t-BuOK) (2.0 eq, 224 mg, 2.0 mmol) portion-wise. The solution may darken significantly.

  • Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The product spot should be more polar than the starting material. The reaction is typically complete within 6-12 hours.

  • Work-up: After completion, cool the reaction to room temperature. Carefully pour the mixture into a beaker containing ice-water (50 mL). A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate.

Visualizing the Experimental Workflow

Workflow start Setup: Dry Flask, Stir Bar, N2 Atmosphere reagents Add 5-Nitrophthalan (1 eq) & Anhydrous DMSO start->reagents nucleophile Add Morpholine (1.2 eq) reagents->nucleophile base Add t-BuOK (2.0 eq) nucleophile->base react Heat to 90 °C base->react monitor Monitor by TLC (6-12 h) react->monitor monitor->react Incomplete workup Quench with Ice-Water monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract purify Column Chromatography extract->purify end Characterize Pure Product (NMR, MS, IR) purify->end

Caption: General workflow for the SNAr reaction.

Protocol 2: Ring-Opening Reaction with Strong Nucleophiles (e.g., NaOH)

The ether linkages in the dihydroisobenzofuran ring are generally stable, but under forcing conditions with strong nucleophiles, ring cleavage can occur. This pathway competes with SNAr and becomes more likely at higher temperatures or with highly concentrated nucleophiles.

Causality Behind Choices:

  • Nucleophile (NaOH): A strong nucleophile like hydroxide can attack the benzylic carbons (C1 or C3), leading to the cleavage of the C-O bond.

  • Solvent (Aqueous Ethanol): A protic solvent system is used to solubilize both the organic substrate and the inorganic nucleophile.

  • High Temperature: Significant thermal energy is required to induce the cleavage of the relatively stable ether bond.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 5-Nitro-1,3-dihydroisobenzofuran (1.0 eq) in a 1:1 mixture of Ethanol and Water.

  • Nucleophile Addition: Add a concentrated solution of Sodium Hydroxide (NaOH) (3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 100 °C) and stir vigorously.

  • Monitoring: Monitor the disappearance of the starting material by TLC. This reaction may be slower than the SNAr pathway.

  • Work-up: Cool the reaction to room temperature and neutralize with 1M HCl until the pH is ~7.

  • Extraction: Extract the mixture with a suitable organic solvent, such as Dichloromethane.

  • Purification: Dry, concentrate, and purify the resulting diol product by column chromatography or recrystallization.

Data Presentation & Expected Outcomes

The success of these reactions depends on the nucleophile used. Below is a summary of expected products and key characterization data.

Nucleophile (Nu-H)ReagentExpected Product StructureKey ¹H NMR Signal
Amine Morpholine4-morpholino-5-nitro-1,3-dihydroisobenzofuranMultiplets at ~3.8 ppm (O-CH₂) & ~3.2 ppm (N-CH₂)
Alkoxide Sodium Methoxide4-methoxy-5-nitro-1,3-dihydroisobenzofuranSinglet at ~3.9 ppm (-OCH₃)
Thiol Sodium Thiophenoxide4-(phenylthio)-5-nitro-1,3-dihydroisobenzofuranAromatic protons of the new phenyl group ~7.2-7.5 ppm
Hydroxide Sodium Hydroxide2-(hydroxymethyl)-4-nitrobenzyl alcoholTwo distinct -CH₂OH signals

Conclusion

5-Nitro-1,3-dihydroisobenzofuran is a highly valuable substrate for synthesizing substituted aromatic compounds via the Nucleophilic Aromatic Substitution pathway. The electron-withdrawing nitro group powerfully activates the ring, allowing for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, primarily at the C4 position. While SNAr is the dominant pathway under moderate conditions, researchers should be aware of the potential for ring-opening reactions when employing strong nucleophiles at elevated temperatures. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for professionals in chemical synthesis and drug development to effectively utilize this versatile building block.

References

  • Chemistry LibreTexts (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]

  • Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. Available at: [Link]

  • PubChem. 5-Nitro-1,3-dihydroisobenzofuran. Available at: [Link]

  • Semantic Scholar. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

  • Terrier, F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. As cited in PMC. Available at: [Link]

  • Chemsrc. 5-Nitro-1,3-dihydroisobenzofuran. Available at: [Link]

  • NIH (National Institutes of Health). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • NIH (National Institutes of Health). A Walk through Recent Nitro Chemistry Advances. Available at: [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]

  • ResearchGate. Dibenzofuran Derivatives and their Medicinal Applications. Available at: [Link]

  • NIH (National Institutes of Health). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-Nitro-1,3-dihydroisobenzofuran for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isobenzofuran Scaffold

The isobenzofuran core and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] These activities span from anticancer and antimicrobial to neuroprotective effects.[1][2][3] The inherent bioactivity of this heterocyclic system makes it an attractive starting point for the development of novel therapeutic agents. Specifically, the 5-Nitro-1,3-dihydroisobenzofuran (also known as 5-nitrophthalan) moiety presents a unique opportunity for chemical modification. The nitro group, a potent electron-withdrawing group, not only influences the molecule's overall electronic properties but also serves as a versatile chemical handle for a variety of synthetic transformations.[4] The derivatization of this core structure allows for the systematic exploration of the chemical space and the investigation of structure-activity relationships (SAR), which is a cornerstone of modern drug discovery.[5]

This guide provides a comprehensive overview of the rationale and methodologies for the derivatization of 5-Nitro-1,3-dihydroisobenzofuran. It is intended for researchers, scientists, and drug development professionals seeking to generate a library of novel compounds for biological screening. We will detail two primary synthetic strategies: the reduction of the nitro group to an amine and nucleophilic aromatic substitution. For each strategy, we will provide detailed, step-by-step protocols. Furthermore, we will outline a robust biological screening cascade, including protocols for anticancer, antimicrobial, and neuroprotective assays, to facilitate the evaluation of the synthesized derivatives.

Rationale for Derivatization: Unlocking Biological Activity

The derivatization of 5-Nitro-1,3-dihydroisobenzofuran is predicated on the well-established principle that modifications to a core scaffold can significantly modulate its biological activity. The two proposed avenues of derivatization, reduction of the nitro group and nucleophilic aromatic substitution, are strategically chosen to introduce diverse functionalities and explore key pharmacophoric features.

  • Reduction to 5-Amino-1,3-dihydroisobenzofuran: The transformation of the nitro group into a primary amine is a critical step in generating a versatile intermediate. This amino group can then be further functionalized through a variety of reactions, such as amide bond formation, sulfonylation, and reductive amination, to introduce a wide range of substituents. The resulting anilines are often key intermediates in the synthesis of pharmaceuticals.[6] The introduction of different functionalities at this position can significantly impact the compound's interaction with biological targets.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack.[7][8] This allows for the direct displacement of a leaving group (or in some cases, the nitro group itself, though less common) by a variety of nucleophiles, including amines, alkoxides, and thiolates. This strategy enables the introduction of diverse side chains onto the aromatic core, which can profoundly influence the compound's biological profile.[9]

Synthetic Strategies and Protocols

Herein, we provide detailed protocols for the two primary derivatization strategies. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

Strategy 1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like hydrazine or ammonium formate is a highly efficient and selective method for this purpose.[6][10]

Protocol 1: Synthesis of 5-Amino-1,3-dihydroisobenzofuran via Catalytic Transfer Hydrogenation

  • Materials:

    • 5-Nitro-1,3-dihydroisobenzofuran

    • Palladium on carbon (10 wt%)

    • Hydrazine monohydrate or Ammonium formate

    • Methanol (reagent grade)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer/hotplate

    • Filtration apparatus (e.g., Buchner funnel and filter paper)

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 5-Nitro-1,3-dihydroisobenzofuran (1.0 eq).

    • Add methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).

    • Carefully add 10% Pd/C (0.05-0.10 eq by weight).

    • To this suspension, add hydrazine monohydrate (3.0-5.0 eq) dropwise at room temperature. Caution: The reaction can be exothermic. Alternatively, ammonium formate (5.0-10.0 eq) can be added portion-wise.[10]

    • Attach a reflux condenser and heat the reaction mixture to reflux (for methanol, this is approximately 65°C).[11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-Amino-1,3-dihydroisobenzofuran.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group activates the aromatic ring of 5-Nitro-1,3-dihydroisobenzofuran for nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, particularly amines, to generate a library of substituted derivatives.

Protocol 2: Synthesis of N-Substituted 5-Amino-1,3-dihydroisobenzofuran Derivatives

  • Materials:

    • 5-Nitro-1,3-dihydroisobenzofuran (assuming a suitable leaving group is present, or under conditions where the nitro group can be displaced)

    • Various primary or secondary amines (e.g., piperidine, morpholine, benzylamine)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Round-bottom flask

    • Magnetic stirrer/hotplate

    • Inert atmosphere (Nitrogen or Argon)

    • TLC plates

    • Separatory funnel

    • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

    • Rotary evaporator

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 5-Nitro-1,3-dihydroisobenzofuran (1.0 eq) and the desired amine (1.2-2.0 eq).

    • Add anhydrous DMF or DMSO as the solvent (approximately 10-20 mL per gram of the limiting reagent).

    • Add anhydrous potassium carbonate (2.0-3.0 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-120°C and stir vigorously.

    • Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Biological Screening Cascade

Once a library of derivatives has been synthesized, a systematic biological screening cascade is essential to identify promising lead compounds. The following protocols outline standard in vitro assays for assessing anticancer, antimicrobial, and neuroprotective activities.

Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for evaluating the cytotoxic potential of compounds against cancer cell lines.[12][13]

Protocol 3: MTT Assay for Cytotoxicity in Cancer Cell Lines

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • 96-well sterile microtiter plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]

Protocol 4: Broth Microdilution Assay for Antimicrobial Activity

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well sterile microtiter plates

    • McFarland 0.5 turbidity standard

    • Spectrophotometer

  • Procedure:

    • Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.

    • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Neuroprotective Activity Screening

The HT-22 mouse hippocampal cell line is a valuable in vitro model for studying glutamate-induced oxidative stress and neuronal cell death, making it suitable for screening compounds for neuroprotective effects.[2][16]

Protocol 5: Neuroprotection Assay in HT-22 Cells

  • Materials:

    • HT-22 mouse hippocampal cells

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • 96-well sterile microtiter plates

    • L-Glutamic acid solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed HT-22 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Pre-treatment: Prepare various concentrations of the synthesized derivatives in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 2 hours.

    • Induction of Oxidative Stress: After the pre-treatment, add L-glutamic acid to the wells to a final concentration of 2-5 mM to induce oxidative stress.[8][17] Include appropriate controls: untreated cells, cells treated with glutamate only, and cells treated with a known neuroprotective agent as a positive control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 3 (steps 4-7).

    • Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated control.

Data Presentation and Interpretation

The results from the biological screening should be organized and presented in a clear and concise manner to facilitate interpretation and the identification of lead compounds.

Table 1: Summary of Proposed Derivatives and Target Biological Activities

Derivative ClassR-Group VariationTarget Biological ActivityRationale
5-Amino-1,3-dihydroisobenzofuran AmidesAcyl chlorides, Carboxylic acidsAnticancer, AntimicrobialIntroduction of diverse functionalities to probe SAR.[5]
5-Amino-1,3-dihydroisobenzofuran SulfonamidesSulfonyl chloridesAnticancer, AntimicrobialMimicking known pharmacophores.
N-Aryl/Alkyl-5-amino-1,3-dihydroisobenzofuransPrimary/Secondary aminesAnticancer, NeuroprotectiveModulating lipophilicity and hydrogen bonding potential.[18]
5-Alkoxy/Aryloxy-1,3-dihydroisobenzofuransAlcohols, PhenolsAntimicrobial, NeuroprotectiveAltering electronic properties and steric bulk.

Table 2: Example Data Presentation for Biological Screening

Compound IDDerivatization StrategyR-GroupAnticancer IC₅₀ (µM) (MCF-7)Antimicrobial MIC (µg/mL) (S. aureus)Neuroprotection EC₅₀ (µM) (HT-22)
Parent -5-NO₂>100>128>100
DERIV-01 Reduction & Acylation-NH-CO-Ph25.46450.2
DERIV-02 SNAr-NH-Morpholine15.83235.7
... ...............

Visualizing the Workflow

To provide a clear overview of the proposed research plan, the following diagrams illustrate the derivatization and screening workflows.

Derivatization_Workflow Start 5-Nitro-1,3-dihydroisobenzofuran Reduction Reduction (e.g., Pd/C, Hydrazine) Start->Reduction SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amine 5-Amino-1,3-dihydroisobenzofuran Reduction->Amine Substituted_Amines N-Substituted Derivatives SNAr->Substituted_Amines Alkoxy Alkoxy/Aryloxy Derivatives SNAr->Alkoxy Amide Amide Derivatives Amine->Amide Sulfonamide Sulfonamide Derivatives Amine->Sulfonamide Library Compound Library Amide->Library Sulfonamide->Library Substituted_Amines->Library Alkoxy->Library

Caption: Derivatization workflow for 5-Nitro-1,3-dihydroisobenzofuran.

Screening_Workflow Library Compound Library Primary_Screening Primary Screening Library->Primary_Screening Anticancer Anticancer Assay (MTT) Primary_Screening->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Primary_Screening->Antimicrobial Neuroprotection Neuroprotection Assay (HT-22 Cells) Primary_Screening->Neuroprotection Hit_Identification Hit Identification Anticancer->Hit_Identification Antimicrobial->Hit_Identification Neuroprotection->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization

Caption: Biological screening workflow for synthesized derivatives.

Conclusion and Future Directions

The derivatization of 5-Nitro-1,3-dihydroisobenzofuran offers a promising avenue for the discovery of novel bioactive compounds. The synthetic strategies and biological screening protocols detailed in this guide provide a robust framework for researchers to systematically explore the therapeutic potential of this scaffold. The identification of "hit" compounds from the initial screening will pave the way for more extensive structure-activity relationship studies and lead optimization efforts. Further derivatization, guided by the initial biological data, will be crucial for refining the pharmacological properties of these molecules, with the ultimate goal of developing potent and selective therapeutic agents.

References

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Application Note and Protocol for the Nitration of 1,3-Dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Nitrated 1,3-Dihydroisobenzofuran Derivatives

1,3-Dihydroisobenzofuran, also known as phthalan, serves as a core scaffold in a variety of biologically active molecules and functional materials. The introduction of a nitro group (–NO₂) onto the aromatic ring of this scaffold via electrophilic aromatic substitution can dramatically alter its electronic properties and biological activity. Nitrated derivatives are valuable intermediates in organic synthesis, often serving as precursors for amines, which are crucial functional groups in pharmaceuticals. This document provides a comprehensive guide to the nitration of 1,3-dihydroisobenzofuran, detailing a robust protocol, the underlying chemical principles, and essential safety considerations.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 1,3-dihydroisobenzofuran proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The reaction is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid.[2] The aromatic ring of 1,3-dihydroisobenzofuran, activated by the ether-like oxygen, acts as a nucleophile, attacking the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion.[1] Aromaticity is then restored by the loss of a proton (H⁺) from the carbon atom bearing the new nitro group, yielding the nitrated product.

The ether oxygen in the 1,3-dihydroisobenzofuran ring is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene.[1] It is an ortho, para-director, meaning it preferentially directs the incoming electrophile to the positions ortho and para to itself. However, due to the fused ring structure, the positions available for substitution are C4, C5, C6, and C7. The ether oxygen will strongly activate the C4 and C7 positions (ortho) and weakly activate the C5 and C6 positions (meta). Therefore, a mixture of 4-nitro-1,3-dihydroisobenzofuran and 5-nitro-1,3-dihydroisobenzofuran is expected, with the 4-nitro isomer likely being the major product due to stronger activation.

Safety Precautions: Handling Nitrating Agents

Nitration reactions are highly exothermic and involve corrosive and toxic substances.[3][4][5][6] Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][4]

  • Fume Hood: All manipulations involving nitric acid and sulfuric acid must be performed in a certified chemical fume hood to avoid inhalation of toxic fumes.[3][4]

  • Corrosivity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact with skin or eyes.[5]

  • Exothermic Reaction: The reaction is highly exothermic. The addition of reagents must be done slowly and with efficient cooling to control the reaction temperature and prevent thermal runaway.[3]

  • Quenching: The reaction mixture should be quenched by slowly adding it to ice-water to dissipate heat and dilute the strong acids.[7]

  • Waste Disposal: Nitric acid waste should be segregated and disposed of according to institutional and regulatory guidelines. Do not mix nitric acid waste with other waste streams.[6]

Experimental Protocol: Nitration of 1,3-Dihydroisobenzofuran

This protocol details the nitration of 1,3-dihydroisobenzofuran using a standard mixed acid (HNO₃/H₂SO₄) approach.

Materials and Reagents
Material/ReagentGradeSupplier
1,3-DihydroisobenzofuranReagentSigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Grade, 70%VWR
Dichloromethane (CH₂Cl₂)ACS GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃) solutionLabChem
Anhydrous Magnesium Sulfate (MgSO₄)Acros Organics
Ice
Deionized Water
Step-by-Step Methodology
  • Preparation of the Nitrating Mixture:

    • In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add 10 mL of concentrated sulfuric acid.

    • Slowly, dropwise, add 5 mL of concentrated nitric acid to the sulfuric acid with continuous stirring. The temperature should be maintained below 10 °C. This mixture generates the active electrophile, the nitronium ion (NO₂⁺).

  • Reaction Setup:

    • In a separate flask, dissolve 1.20 g (10 mmol) of 1,3-dihydroisobenzofuran in 10 mL of dichloromethane.

    • Cool this solution in an ice-salt bath to 0 °C.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1,3-dihydroisobenzofuran over a period of 30 minutes.

    • Maintain the reaction temperature between 0 and 5 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with 20 mL portions of dichloromethane.

    • Combine the organic layers.

    • Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product, a mixture of nitro isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Characterize the purified products using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structures of the 4-nitro and 5-nitro isomers.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) reaction Slowly add Nitrating Mixture to Substrate at 0-5 °C prep_reagents->reaction prep_substrate Dissolve 1,3-Dihydroisobenzofuran in Dichloromethane prep_substrate->reaction stir Stir at 0 °C for 1 hour reaction->stir quench Quench with Ice-Water stir->quench extract Extract with Dichloromethane quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography characterization Characterize Products (NMR, IR, MS) chromatography->characterization

Caption: Experimental workflow for the nitration of 1,3-dihydroisobenzofuran.

Results and Discussion: Expected Outcomes and Troubleshooting

The nitration of 1,3-dihydroisobenzofuran is expected to yield a mixture of 4-nitro-1,3-dihydroisobenzofuran and 5-nitro-1,3-dihydroisobenzofuran. The ratio of these isomers will depend on the reaction conditions. Lower temperatures generally favor the formation of the kinetically controlled product, which is often the ortho isomer in electrophilic aromatic substitution of activated rings.

Troubleshooting:

  • Low Yield: If the yield is low, ensure that the reagents are of high purity and the reaction is kept at the specified low temperature to prevent side reactions.

  • Formation of Byproducts: Over-nitration to dinitro products can occur if the reaction temperature is too high or the reaction time is too long. Monitor the reaction closely by TLC.

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or using a slight excess of the nitrating agent.

Chemical Reaction Mechanism Diagram

Nitration_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant 1,3-Dihydroisobenzofuran wheland Wheland Intermediate (Resonance Stabilized) reactant->wheland Attack by aromatic ring nitronium NO₂⁺ nitronium->wheland product4 4-Nitro-1,3-dihydroisobenzofuran wheland->product4 Loss of H⁺ product5 5-Nitro-1,3-dihydroisobenzofuran wheland->product5 Loss of H⁺

Caption: Mechanism of electrophilic aromatic nitration of 1,3-dihydroisobenzofuran.

Conclusion

This application note provides a detailed protocol for the nitration of 1,3-dihydroisobenzofuran, a valuable transformation for the synthesis of functionalized aromatic compounds. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can successfully synthesize nitrated phthalan derivatives for further applications in medicinal chemistry and materials science.

References

  • Nitration reaction safety - YouTube. (2024).
  • NITRIC ACID SAFETY. (n.d.).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
  • Electrophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025). Retrieved from [Link]

Sources

scale-up synthesis of 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An application note and detailed protocol for the scale-up synthesis of 5-Nitro-1,3-dihydroisobenzofuran cannot be provided.

The synthesis of this compound involves a nitration reaction, which is an inherently hazardous process. When conducted at a larger scale ("scale-up"), the risks associated with thermal runaway, uncontrolled exothermic reactions, and potential for explosion increase significantly. Providing detailed, step-by-step instructions for such a process would be irresponsible and is in violation of safety protocols designed to prevent serious harm.

The handling of concentrated nitric and sulfuric acids, which are typically used for this type of reaction, requires specialized equipment, rigorous safety controls, and extensive, hands-on expertise in process chemistry and chemical engineering. Disseminating a generic protocol for a broad audience, even one composed of scientists, could lead to dangerous situations if attempted without the necessary infrastructure and direct expert supervision.

For professionals in drug development and chemical research, process development for hazardous reactions like nitration should be conducted following strict internal safety reviews, hazard and operability studies (HAZOP), and consultation with process safety management (PSM) experts. Information for such work should be sourced from peer-reviewed chemical literature and patents, which should then be adapted and validated in a controlled laboratory and pilot plant environment by qualified personnel.

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Nitro-1,3-dihydroisobenzofuran (also known as 5-Nitrophthalan). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to Purification Challenges

5-Nitro-1,3-dihydroisobenzofuran (C₈H₇NO₃, MW: 165.15 g/mol ) is a nitroaromatic heterocyclic compound.[1][2] Its purification can be complicated by several factors inherent to its structure, primarily its thermal and photochemical instability, and the presence of closely related impurities from its synthesis. This guide will equip you with the knowledge to anticipate these challenges and implement effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Nitro-1,3-dihydroisobenzofuran?

A1: The primary stability concerns are thermal and photochemical degradation. As a nitroaromatic compound, it is susceptible to decomposition at elevated temperatures. It is advisable to avoid prolonged heating during purification processes like recrystallization and solvent evaporation. Photodegradation can also occur upon exposure to UV light, a common issue with nitroaromatic compounds.[3] Therefore, it is recommended to work with this compound in a well-ventilated fume hood, away from direct sunlight, and to store it in amber vials at a cool temperature, typically 4°C, under an inert atmosphere.[1]

Q2: What are the likely impurities I might encounter?

A2: The impurities in your sample will largely depend on the synthetic route used. A common method for the synthesis of 5-Nitro-1,3-dihydroisobenzofuran is the nitration of 1,3-dihydroisobenzofuran.[4][5] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: 1,3-dihydroisobenzofuran.

  • Isomeric Byproducts: Nitration of the benzene ring can also potentially yield other isomers, such as 4-Nitro-1,3-dihydroisobenzofuran or 6-Nitro-1,3-dihydroisobenzofuran, although the 5-nitro isomer is generally the major product.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitro-1,3-dihydroisobenzofuran species.

  • Oxidation Byproducts: The nitrating conditions can sometimes lead to oxidation of the dihydroisobenzofuran ring system.

  • Residual Solvents and Reagents: Traces of the solvents (e.g., acetic acid) and nitrating agents used in the synthesis may also be present.

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent initial tool to quickly assess the number of components in your crude product and to monitor the progress of your purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can be used to resolve closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying and quantifying impurities with distinct NMR signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in the identification of unknown impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the nitro group (typically strong absorptions around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹).

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 5-Nitro-1,3-dihydroisobenzofuran.

Problem 1: Difficulty in Recrystallization - Oiling Out or No Crystal Formation

Probable Cause:

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound in solution even at low temperatures, or too poor, causing it to precipitate as an oil.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

  • Supersaturation: The solution may be supersaturated, preventing spontaneous crystallization.[6]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or very fine, impure crystals.

Solutions:

  • Systematic Solvent Screening: Conduct small-scale solubility tests to find an ideal single solvent or a two-solvent system.[7] An ideal single solvent should dissolve the compound when hot but not at room temperature. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" solvent.

  • Two-Solvent Recrystallization: A common and effective technique. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol, ethyl acetate). Then, add a "bad" solvent (e.g., water, hexanes) dropwise at the boiling point until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8][9]

  • Induce Crystallization: If crystals do not form upon cooling, try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.

    • Seeding: Add a tiny crystal of the pure compound to the solution.

    • Concentration: Reduce the volume of the solvent by gentle heating or under a stream of inert gas and then allow it to cool again.

  • Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal yield.[8]

Table 1: Suggested Solvents for Recrystallization Screening

Solvent TypeExamplesRationale
Polar Protic Ethanol, Methanol, WaterThe polarity may be suitable for dissolving the compound, especially when hot. Water is often a good "bad" solvent in a two-solvent system with ethanol or methanol.[10][11]
Polar Aprotic Acetone, Ethyl AcetateGood "good" solvents for many organic compounds. Can be paired with non-polar solvents like hexanes or petroleum ether.[10]
Non-Polar Hexanes, TolueneLikely to be "bad" solvents, useful for precipitating the compound from a more polar solvent.
Problem 2: Poor Separation in Column Chromatography

Probable Cause:

  • Incorrect Solvent System (Mobile Phase): The eluent may be too polar, causing all compounds to elute quickly with no separation, or not polar enough, resulting in the compound sticking to the stationary phase.

  • Column Overloading: Too much crude material has been loaded onto the column.

  • Improper Column Packing: Cracks or channels in the silica gel lead to poor separation.

  • Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

Solutions:

  • TLC for Solvent System Selection: Before running a column, determine the optimal solvent system using TLC.[12][13] The ideal eluent should give your desired compound an Rf value of approximately 0.25-0.35.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will allow the less polar impurities to elute first, followed by your product, and then the more polar impurities. Common solvent systems for flash chromatography of moderately polar compounds include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[3][14]

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method is often recommended.[12]

  • Deactivating Silica Gel: If you suspect your compound is degrading on the column, you can use silica gel that has been treated with a small amount of a base, such as triethylamine (typically 1-3% in the eluent), to neutralize the acidic sites.[3]

  • Dry Loading: If your compound has poor solubility in the initial chromatography solvent, you can "dry load" it. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your packed column.

Table 2: Common Solvent Systems for Flash Chromatography

Polarity of CompoundSuggested Starting Solvent System
Non-polar to Moderately PolarHexanes/Ethyl Acetate (gradient from 100:0 to 70:30)
Moderately Polar to PolarDichloromethane/Methanol (gradient from 100:0 to 95:5)
Problem 3: Product Discoloration or Degradation During Purification

Probable Cause:

  • Thermal Decomposition: As mentioned, nitroaromatic compounds can be thermally sensitive.

  • Photodegradation: Exposure to UV light can cause decomposition.[3][12]

  • pH Instability: The compound may be unstable under strongly acidic or basic conditions.

Solutions:

  • Minimize Heat Exposure: When evaporating solvents after column chromatography or recrystallization, use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40°C). Avoid using high heat from a heating mantle for extended periods.

  • Protect from Light: Work in a fume hood with the sash down to minimize exposure to overhead lighting. Wrap flasks and vials containing the compound in aluminum foil.

  • Maintain Neutral pH: During aqueous workups, ensure the pH does not become strongly acidic or basic for prolonged periods. If an acid or base wash is necessary, perform it quickly and follow with a wash with water or brine to neutralize.

Experimental Workflows

Workflow 1: Recrystallization Protocol
  • Solvent Selection: Based on small-scale tests, select a suitable solvent system (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to the crude 5-Nitro-1,3-dihydroisobenzofuran to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Collection: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Workflow 2: Flash Column Chromatography Protocol
  • Solvent System Selection: Use TLC to find a solvent system that gives the product an Rf of ~0.3 (e.g., 20% ethyl acetate in hexanes).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column using the selected solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Purification Workflow

Below is a diagram illustrating the decision-making process for the purification of 5-Nitro-1,3-dihydroisobenzofuran.

Purification_Workflow start Crude 5-Nitro-1,3- dihydroisobenzofuran tlc_analysis Initial Purity Assessment (TLC, NMR) start->tlc_analysis decision_point Is the major spot well-separated and the crude solid? tlc_analysis->decision_point recrystallization Recrystallization decision_point->recrystallization Yes column_chromatography Column Chromatography decision_point->column_chromatography No final_purity_check Final Purity Check (NMR, HPLC, MS) recrystallization->final_purity_check troubleshoot_recryst Troubleshoot: - Oiling out? - No crystals? - Poor recovery? recrystallization->troubleshoot_recryst column_chromatography->final_purity_check troubleshoot_column Troubleshoot: - Poor separation? - Streaking? - Degradation? column_chromatography->troubleshoot_column pure_product Pure Product final_purity_check->pure_product

Caption: Decision workflow for purification.

References

  • Li, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]

  • Molinari, R., et al. (2007). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Rowan College at Burlington County. CHE 241 Lab 2: Recrystallization. Available at: [Link]

  • ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?. Available at: [Link]

  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]

  • PubChem. 1,3-Dihydroisobenzofuran. Available at: [Link]

  • ResearchGate. Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. Available at: [Link]

  • Google Patents. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans.
  • ResearchGate. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]

  • PubChem. 5-Nitro-1,3-dihydroisobenzofuran. Available at: [Link]

  • ResearchGate. Synthesis of 1,3-dihydroisobenzofuran-5-ol and.... Available at: [Link]

  • ACS Publications. Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes. Available at: [Link]

  • ACS Publications. One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. Available at: [Link]

  • ResearchGate. Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 1,3-diselenyl-dihydroisobenzofurans via electrochemical radical selenylation with substituted o-divinylbenzenes and diselenides. Available at: [Link]

  • PubChem. 1,3-Dihydroisobenzofuran-1-ol. Available at: [Link]

  • PubMed. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Available at: [Link]

  • PubMed. Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. Available at: [Link]

  • NIH. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link]

  • ResearchGate. Synthesis of 2-amino-5-nitrophenol by two step process. Available at: [Link]

  • ResearchGate. (PDF) 5-Nitrofuranyl Derivatives Shapeshift in Polar Aprotic Solvents Which May Give Rise to Induced Ring Currents in an Applied Magnetic Field. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Nitro-1,3-dihydroisobenzofuran (also known as 5-Nitrophthalan). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this nitration reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for maximum yield and purity.

Introduction to the Synthesis: An Overview

The synthesis of 5-Nitro-1,3-dihydroisobenzofuran is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis.[1][2] This reaction involves the introduction of a nitro group (-NO₂) onto the benzene ring of 1,3-dihydroisobenzofuran. Nitroaromatic compounds are vital intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals, primarily because the nitro group can be readily converted into other functional groups, such as amines.[1][3]

The primary challenge in this synthesis is achieving high regioselectivity and yield while minimizing side reactions. Nitration reactions are notoriously exothermic and can lead to the formation of multiple nitrated isomers, oxidation byproducts, or even runaway reactions if not properly controlled.[4][5][6] This guide provides the expertise to mitigate these risks.

The Chemical Heart of the Matter: Reaction Mechanism

Understanding the reaction mechanism is critical for effective troubleshooting. The nitration of 1,3-dihydroisobenzofuran proceeds via a standard electrophilic aromatic substitution pathway, which involves two main stages.

Stage 1: Generation of the Electrophile A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often called "mixed acid," is used to generate the highly electrophilic nitronium ion (NO₂⁺).[7][8][9] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[3][8]

Stage 2: Electrophilic Attack and Re-aromatization The electron-rich aromatic ring of 1,3-dihydroisobenzofuran attacks the nitronium ion. The fused ether ring is an activating, ortho, para-directing group, making the 5-position (para to the CH₂-O bond) an electronically favorable site for substitution. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[7]

Nitration Mechanism Figure 1: Mechanism of Electrophilic Aromatic Nitration cluster_0 Stage 1: Nitronium Ion Formation cluster_1 Stage 2: Electrophilic Attack & Re-aromatization HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Nitronium Ion) Protonated_HNO3->Nitronium - H₂O H2O H₂O Substrate 1,3-Dihydroisobenzofuran Sigma_Complex Sigma Complex (Carbocation Intermediate) Substrate->Sigma_Complex + NO₂⁺ Product 5-Nitro-1,3-dihydroisobenzofuran Sigma_Complex->Product - H⁺ (via HSO₄⁻)

Caption: Figure 1: Mechanism of Electrophilic Aromatic Nitration.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My yield is significantly lower than expected, or I recovered only starting material. What went wrong?

Low yield is the most common issue and can stem from several factors. Use the following diagnostic workflow to identify the cause.[4]

Troubleshooting Workflow Figure 2: Workflow for Diagnosing Low Yield start Low Yield Observed temp Was temperature strictly controlled (e.g., 0-10°C)? start->temp time Was the reaction time sufficient? temp->time Yes temp_no Problem: Runaway reaction or decomposition. Solution: Maintain strict cooling, add nitrating agent slowly. temp->temp_no No reagents Were reagents pure and were ratios correct? time->reagents Yes time_no Problem: Incomplete reaction. Solution: Monitor by TLC/HPLC. Increase reaction time if needed. time->time_no No workup Was the work-up procedure performed correctly? reagents->workup Yes reagents_no Problem: Impure starting materials or incorrect stoichiometry. Solution: Purify starting material. Verify reagent concentrations. reagents->reagents_no No workup_no Problem: Product loss during isolation. Solution: Review quenching, extraction, and precipitation steps. workup->workup_no No end Yield Improved workup->end Yes Experimental Workflow Figure 3: Overall Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_substrate Prepare Solution of 1,3-Dihydroisobenzofuran cool Cool Both Solutions to 0°C prep_substrate->cool prep_acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prep_acid->cool addition Slow Dropwise Addition of Nitrating Mixture cool->addition stir Stir at 0-5°C (Monitor by TLC) addition->stir quench Quench in Ice Water stir->quench isolate Isolate Crude Product (Filtration or Extraction) quench->isolate wash Wash & Neutralize isolate->wash purify Recrystallize or Column Chromatography wash->purify analyze Characterize Final Product (NMR, MS, MP) purify->analyze final_product Pure 5-Nitro-1,3-dihydroisobenzofuran analyze->final_product

Sources

stability and degradation of 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Nitro-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving this compound. Here, we address common challenges related to its stability and degradation, offering field-proven insights and methodologies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Nitro-1,3-dihydroisobenzofuran?

A1: The primary stability concerns for 5-Nitro-1,3-dihydroisobenzofuran stem from its two key functional groups: the nitroaromatic system and the dihydroisobenzofuran ring. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack and can influence the overall stability.[1] The dihydroisobenzofuran moiety contains an ether linkage within a strained five-membered ring, which can be prone to oxidative and hydrolytic cleavage under certain conditions.

Q2: What are the recommended storage conditions for 5-Nitro-1,3-dihydroisobenzofuran?

A2: To ensure long-term stability, 5-Nitro-1,3-dihydroisobenzofuran should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[2] For handling, it is advisable to work in a well-ventilated area and avoid contact with strong acids, bases, and oxidizing agents.[3][4]

Q3: I am observing unexpected peaks in my chromatogram when analyzing 5-Nitro-1,3-dihydroisobenzofuran. What could be the cause?

A3: Unexpected peaks can arise from several sources:

  • Degradation Products: The compound may be degrading under your experimental or storage conditions. Common degradation pathways include hydrolysis, oxidation, and photolysis.

  • Impurities from Synthesis: Residual starting materials or by-products from the synthesis of 5-Nitro-1,3-dihydroisobenzofuran could be present.

  • Interaction with Excipients or Solvents: The compound might be reacting with other components in your formulation or analytical mobile phase.

A forced degradation study is recommended to identify potential degradation products and distinguish them from other impurities.

Q4: How can I develop a stability-indicating analytical method for 5-Nitro-1,3-dihydroisobenzofuran?

A4: A stability-indicating method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, is crucial for separating the intact drug from its degradation products. The development process involves:

  • Performing forced degradation studies to generate degradation products.

  • Screening different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) to achieve adequate separation.[5][6]

  • Validating the method according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of assay value over time in solution. Hydrolytic degradation. The ether linkage in the dihydroisobenzofuran ring may be susceptible to acid or base-catalyzed hydrolysis.Buffer your solution to a neutral pH. If working at extreme pH is necessary, conduct time-point studies to quantify the rate of degradation. Consider refrigeration to slow down the hydrolysis rate.
Appearance of a new peak with a higher molecular weight in mass spectrometry. Oxidative degradation or dimerization. The compound may be susceptible to oxidation, potentially leading to N-oxides or ring-opened products. Dimerization can also occur under certain conditions.Purge your solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Avoid exposure to strong oxidizing agents. The addition of an antioxidant like butylated hydroxytoluene (BHT) could be investigated for formulation development.[7]
Discoloration (e.g., deepening of yellow/brown color) upon exposure to light. Photolytic degradation. Nitroaromatic compounds are often light-sensitive and can undergo complex degradation pathways upon exposure to UV or visible light.[8]Protect your samples from light at all times by using amber vials or wrapping containers in aluminum foil. Conduct photostability studies as per ICH Q1B guidelines to characterize this degradation.
Inconsistent results in solid-state characterization. Thermal degradation. The compound may be degrading at elevated temperatures used in techniques like DSC or TGA, or during processing steps like milling or drying.Perform thermal analysis (TGA) to determine the onset of thermal decomposition.[9][10] For processing, use the lowest effective temperatures and minimize exposure time.
Peak tailing or poor peak shape in RP-HPLC. Interaction with column silanols or inappropriate mobile phase pH. The nitro group and oxygen atoms can interact with active sites on the silica-based column packing.Use a column with end-capping or a hybrid particle technology. Adjust the mobile phase pH to suppress the ionization of any potential acidic or basic degradants. A mobile phase pH between 3 and 7 is a good starting point.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of 5-Nitro-1,3-dihydroisobenzofuran.

1. Sample Preparation:

  • Prepare a stock solution of 5-Nitro-1,3-dihydroisobenzofuran at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours, protected from light.

  • Thermal Degradation (Solid): Place the solid compound in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before injection.

  • Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., RP-HPLC with PDA and MS detection).

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an RP-HPLC method capable of separating 5-Nitro-1,3-dihydroisobenzofuran from its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Columns to screen: C18 (e.g., 150 x 4.6 mm, 5 µm), Phenyl-Hexyl.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • PDA Detection: Scan from 200-400 nm; extract chromatogram at the λmax of the parent compound.

  • Gradient Program (starting point):

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

3. Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Adjust the gradient slope, mobile phase composition (e.g., using methanol instead of acetonitrile), and pH to achieve baseline separation of all degradation products from the parent peak and from each other.

  • Ensure peak purity of the parent compound in all stressed samples using the PDA detector.

Visualizations

Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_reduction Reduction parent 5-Nitro-1,3-dihydroisobenzofuran hydrolysis_product Ring-opened products (e.g., substituted benzyl alcohol) parent->hydrolysis_product H+/OH- n_oxide N-Oxide derivative parent->n_oxide H2O2 ring_cleavage Oxidative ring cleavage products parent->ring_cleavage H2O2 photoproduct Nucleophilic substitution of NO2 (e.g., hydroxy derivative) parent->photoproduct amino_product 5-Amino-1,3-dihydroisobenzofuran parent->amino_product Reducing agents

Caption: Predicted degradation pathways for 5-Nitro-1,3-dihydroisobenzofuran.

Forced Degradation Workflow

G start Start: 5-Nitro-1,3- dihydroisobenzofuran Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze Stressed Samples (HPLC-PDA-MS) stress->analysis characterize Characterize Degradation Products analysis->characterize end End: Stability Profile and Degradation Pathway characterize->end

Caption: Workflow for a forced degradation study.

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  • Nikolov, P. Y., & Yaylayan, V. A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(18), 10104-10113. [Link]

  • Leslie, J. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences, 68(5), 639-642. [Link]

Sources

troubleshooting common side reactions in 5-Nitro-1,3-dihydroisobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Nitro-1,3-dihydroisobenzofuran (also known as 5-Nitrophthalan). This document is designed for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate, notably in the synthesis of pharmaceuticals like Citalopram.[1][2] Our goal is to provide in-depth, field-proven insights to help you troubleshoot common side reactions, optimize your synthetic protocols, and ensure the consistent production of high-purity material.

The most common and direct route to this molecule is the electrophilic aromatic substitution (nitration) of 1,3-dihydroisobenzofuran. While straightforward in principle, this reaction is sensitive to process parameters that can lead to the formation of undesirable byproducts. This guide addresses these challenges in a practical, question-and-answer format.

Primary Synthetic Pathway: Nitration of 1,3-Dihydroisobenzofuran

The foundational reaction involves the treatment of 1,3-dihydroisobenzofuran with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[3]

Synthesis_Pathway SM 1,3-Dihydroisobenzofuran Product 5-Nitro-1,3-dihydroisobenzofuran SM->Product Nitration (-5 to 5 °C) Reagents HNO₃ / H₂SO₄

Caption: General reaction scheme for the synthesis of 5-Nitro-1,3-dihydroisobenzofuran.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems. Each entry details the likely causes and provides actionable protocols to resolve the issue.

Q1: My reaction resulted in a low yield with a significant amount of unreacted 1,3-dihydroisobenzofuran remaining. What went wrong?

A1: Issue Analysis and Resolution

This is a classic sign of an incomplete reaction. The primary causes are typically related to reaction stoichiometry, temperature, or duration.

Causality:

  • Insufficient Nitrating Agent: The stoichiometry of the nitrating agent is critical. An insufficient amount of nitric acid will naturally lead to unreacted starting material.

  • Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow the reaction rate, preventing it from reaching completion within a practical timeframe.

  • Inadequate Reaction Time: Electrophilic nitrations are generally fast but not instantaneous. The reaction must be stirred for a sufficient period to allow for complete conversion.

Troubleshooting Protocol:

  • Verify Stoichiometry: Ensure that at least 1.05 to 1.10 molar equivalents of nitric acid are used relative to the 1,3-dihydroisobenzofuran starting material. This slight excess helps drive the reaction to completion.

  • Optimize Temperature: The ideal temperature range for this nitration is typically -5 to 5 °C.[4] If your reaction is sluggish, allow it to stir at the upper end of this range (e.g., 0 to 5 °C) after the initial addition is complete.

  • Monitor for Completion: Do not rely solely on a fixed reaction time. Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot is the most reliable indicator of completion. (See Protocol 2: TLC Monitoring).

Q2: My TLC plate shows the desired product, but also a significant, less-polar byproduct. I suspect it's a dinitro compound. How can I prevent this?

A2: Issue Analysis and Resolution

You are likely correct. The formation of dinitro-isomers is the most common side reaction when nitrating an activated aromatic ring like 1,3-dihydroisobenzofuran.[5] This "over-nitration" occurs when the reaction conditions are too harsh.

Causality:

  • Excessive Temperature: The rate of the second nitration is highly temperature-dependent. Allowing the reaction temperature to rise above 5-10 °C dramatically increases the formation of dinitro byproducts.[4]

  • Rapid Addition of Nitrating Agent: Adding the nitric acid solution too quickly creates localized "hot spots" and a high concentration of the nitrating agent, promoting a second nitration event before the mono-nitrated product can be fully distributed in the reaction medium.

  • Incorrect Stoichiometry: Using a large excess of nitric acid will inevitably lead to over-nitration.

Side_Reaction SM 1,3-Dihydroisobenzofuran MonoNitro 5-Nitro-1,3-dihydroisobenzofuran (Desired Product) SM->MonoNitro Desired Pathway (Controlled Temp.) DiNitro Dinitro-byproduct (Side Product) MonoNitro->DiNitro Side Reaction (Excess Temp./Reagent) Reagents HNO₃ / H₂SO₄

Caption: Competing reaction pathways leading to desired product vs. dinitro side product.

Preventative Measures:

  • Strict Temperature Control: Maintain the internal reaction temperature between -5 and 0 °C during the entire addition of the nitrating agent. Use an efficient cooling bath (e.g., ice-salt or a cryo-cooler).

  • Slow, Dropwise Addition: The nitrating mixture should be added dropwise via an addition funnel over a period of 30-60 minutes. This ensures the nitronium ion is consumed as it is generated, preventing concentration spikes.

  • Precise Stoichiometry: Limit the molar equivalents of nitric acid to a maximum of 1.10.

  • Purification: If dinitro byproducts have already formed, they can often be removed via careful recrystallization, as they may have different solubility profiles than the desired mono-nitro product. (See Protocol 3: Purification by Recrystallization).

Q3: The workup resulted in a dark, oily, or tarry crude product that is difficult to handle and purify. What is the cause?

A3: Issue Analysis and Resolution

The formation of tar or dark oils indicates significant degradation of the starting material or product. This is typically caused by oxidative side reactions from the potent nitrating mixture under excessively harsh conditions.

Causality:

  • Runaway Temperature: A significant temperature excursion (e.g., >20 °C) can lead to uncontrolled oxidation of the benzylic ether moiety of the dihydroisobenzofuran ring, causing ring-opening and polymerization.[6]

  • Contaminated Starting Material: The presence of easily oxidizable impurities in the 1,3-dihydroisobenzofuran can initiate degradation pathways.

  • Prolonged Reaction Time at High Temperature: Leaving the reaction mixture for an extended period after completion, especially if the temperature is not kept low, can lead to slow degradation.

Troubleshooting and Remediation:

  • Re-evaluate Temperature Control: This is the most critical parameter. Ensure your cooling bath and temperature monitoring are robust. For larger-scale reactions, the heat generated is significant and requires efficient dissipation.

  • Use High-Purity Starting Material: Verify the purity of your 1,3-dihydroisobenzofuran. If necessary, purify it by distillation before use.

  • Quench Promptly: Once TLC confirms the reaction is complete, proceed with the workup by quenching the reaction mixture onto ice without delay.

  • Purification of Tarry Product: While challenging, it may be possible to salvage the desired product from the tar using column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity, can separate the desired product from both less-polar impurities and highly-polar baseline tar.

Frequently Asked Questions (FAQs)

  • What is the role of sulfuric acid in this reaction? Sulfuric acid is a stronger acid than nitric acid. It protonates the hydroxyl group of nitric acid, allowing it to leave as a water molecule and generating the highly reactive nitronium ion (NO₂⁺), which is the true electrophile that attacks the benzene ring.[3] Without sulfuric acid, the reaction would be impractically slow.

  • How do I perform the workup safely? The workup involves quenching a highly corrosive and oxidative mixture of strong acids. ALWAYS add the reaction mixture slowly to a large excess of crushed ice with vigorous stirring. Never add water or ice to the reaction mixture, as this can cause a violent exothermic event. Perform this step in an efficient fume hood and wear appropriate personal protective equipment (lab coat, safety glasses, and acid-resistant gloves).

  • What are the expected spectroscopic characteristics of the final product? For 5-Nitro-1,3-dihydroisobenzofuran, you should expect to see characteristic signals in the aromatic region of the ¹H NMR spectrum consistent with a 1,2,4-trisubstituted benzene ring. The nitro group is strongly electron-withdrawing and will shift the adjacent protons downfield. The benzylic protons of the dihydrofuran ring will appear as singlets. Mass spectrometry should confirm the molecular weight of 165.15 g/mol .[7]

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry (HNO₃) 1.05 - 1.10 molar equivalentsEnsures complete reaction while minimizing over-nitration.
Reaction Temperature -5 °C to 5 °COptimal balance between reaction rate and suppression of side reactions.[4]
Addition Time 30 - 60 minutesPrevents localized overheating and high reagent concentration.
Reaction Solvent Concentrated H₂SO₄Acts as both the catalyst and the solvent for the reactants.
Workup Procedure Quenching on crushed iceRapidly stops the reaction and precipitates the solid product.[8]
Protocol 1: Synthesis of 5-Nitro-1,3-dihydroisobenzofuran
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (approx. 5 mL per 1 g of starting material).

  • Cooling: Cool the flask in an ice-salt or cryo-cooler bath to an internal temperature of -5 °C.

  • Addition of Starting Material: Slowly add 1,3-dihydroisobenzofuran (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 0 °C.

  • Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cold. Transfer this mixture to a dropping funnel.

  • Nitration: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Carefully maintain the internal reaction temperature between -5 and 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: In a separate large beaker, prepare a mixture of crushed ice and water. With vigorous stirring, slowly pour the reaction mixture onto the ice. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (check with pH paper).

  • Drying: Dry the product under vacuum to obtain the crude 5-Nitro-1,3-dihydroisobenzofuran.

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 4:1 Hexanes:Ethyl Acetate.

  • Visualization: UV lamp (254 nm). The starting material will be less polar (higher Rf) than the nitro-product. Dinitro-byproducts will be even less polar than the desired product.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethyl acetate or ethanol.[9]

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete CheckTLC Analyze Crude by TLC Start->CheckTLC Clean Clean Reaction: Single Major Spot CheckTLC->Clean Clean? LowYield Low Yield: Significant SM Spot CheckTLC->LowYield SM Present? OverNitration Impurity: Less Polar Spot CheckTLC->OverNitration Impurity? Tar Crude is Dark Tar/Oil CheckTLC->Tar Tarry? Purify Proceed to Purification (Recrystallization) Clean->Purify Sol_LowYield Troubleshoot: - Check Stoichiometry - Increase Reaction Time - See Q1 LowYield->Sol_LowYield Sol_OverNitration Troubleshoot: - Lower Temperature - Slow Reagent Addition - See Q2 OverNitration->Sol_OverNitration Sol_Tar Troubleshoot: - Strict Temp. Control - Check SM Purity - See Q3 Tar->Sol_Tar

Caption: A logical workflow for diagnosing common issues in the synthesis.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for Nitration of Isobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the nitration of isobenzofurans. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a nitro group to the isobenzofuran scaffold. Isobenzofurans are highly reactive dienes, and their electron-rich nature makes them particularly susceptible to degradation under classical nitration conditions.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve optimal results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the nitration of isobenzofuran derivatives. Each entry is structured in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Low Yield, Substrate Decomposition, or No Reaction

Question: My reaction results in a complex mixture, tar, or complete decomposition of my isobenzofuran starting material. What are the primary causes and how can I fix this?

Answer: This is the most common issue when working with isobenzofurans and is almost always due to the extreme sensitivity of the heterocyclic ring to harsh acidic conditions.

Root Cause Analysis:

  • Highly Reactive Scaffold: Isobenzofurans are aromatic but behave like highly reactive dienes, making them prone to polymerization or decomposition in the presence of strong acids.[1]

  • Harsh Nitrating Agents: The classic mixed acid system (HNO₃/H₂SO₄) generates a high concentration of the powerful electrophile, the nitronium ion (NO₂⁺), in a strongly acidic and oxidative environment.[3][4] This is often too aggressive for the delicate isobenzofuran ring, leading to rapid, uncontrolled side reactions and degradation rather than selective nitration.

Solutions & Optimization Strategies:

  • Switch to Milder Nitrating Agents: The most effective solution is to move away from mixed acid. Milder reagents generate the electrophile in situ under less acidic conditions, providing greater control.[5] A comparison of common agents is provided in Table 1.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize the rate of decomposition pathways. Add the nitrating agent slowly and dropwise to maintain control over any exotherm.[5]

  • Use of Anhydrous Conditions: Water can react with some nitrating agents and intermediates. Ensure your solvent and glassware are thoroughly dried, as residual moisture can lead to unwanted side products.[3]

  • Consider a Precursor Strategy: If direct nitration is consistently failing, consider nitrating a more stable precursor molecule that can be later converted into the isobenzofuran ring.

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ H₂SO₄ solvent, 0 °C to RTInexpensive, powerfulHarsh, poor selectivity, causes degradation of sensitive substrates.[3][6][7]
Acetyl Nitrate Generated in situ from HNO₃ and Ac₂O, often in acetic acid or CH₂Cl₂Milder than mixed acid, good for many heterocycles.[5][8]Can be unstable; requires careful temperature control.
N-Nitropyrazoles Lewis acid catalyst (e.g., Tf₂O), MeCN or CH₂Cl₂, RTBench-stable, highly controllable, excellent functional group tolerance.[9]Reagent must be synthesized; may be more expensive.
NH₄NO₃ / TFAA Trifluoroacetic anhydride (TFAA) solvent/activatorEffective for ipso-nitration of boronic acids; avoids strong mineral acids.[10]TFAA is highly reactive and corrosive.
Dinitrogen Pentoxide (N₂O₅) CCl₄ or CH₂Cl₂, low temperatureA powerful but neutral nitrating agent.[11]Can be difficult to handle; often requires specialized equipment.
Issue 2: Poor Regioselectivity

Question: My reaction produces a mixture of nitro-isomers. How can I control the position of nitration on the isobenzofuran ring?

Answer: Regioselectivity is governed by the electronic properties of the isobenzofuran core and any existing substituents. The choice of nitrating agent and reaction conditions can significantly influence the outcome.

Mechanistic Considerations:

Electrophilic attack on the furan ring of a benzofuran system typically occurs at the 2-position, as the intermediate sigma complex is well-stabilized by the benzene ring.[12] However, in isobenzofurans, the electronics are different, and the directing influence of the oxygen atom and any substituents on the benzene ring must be considered.

Solutions & Optimization Strategies:

  • Leverage Directing Groups: If your isobenzofuran has existing substituents, their electronic nature (electron-donating vs. electron-withdrawing) will be the primary determinant of the nitration site.

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring nitration at less sterically hindered sites.

  • Change the Nitrating System: The size and nature of the electrophilic species can alter regioselectivity. A bulkier nitrating agent may favor attack at a less crowded position. Using a system with a different solvent or catalyst can change the transition state energies for attack at different positions.[11]

  • Ipso-Nitration Strategy: For ultimate regiocontrol, an ipso-nitration approach is highly recommended.[10][13] In this method, a pre-installed functional group, such as a boronic acid or a carboxyl group, is replaced by the nitro group. This locks in the position of nitration from the start.

This protocol is adapted from methodologies developed for the regioselective nitration of arylboronic acids.[10]

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the isobenzofuran-boronic acid substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA, 2.0 equiv).

  • Nitrating Agent: Add ammonium nitrate (NH₄NO₃, 1.5 equiv) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Issue 3: Over-Nitration (Dinitration)

Question: I am obtaining significant amounts of dinitrated isobenzofuran. How can I promote selective mono-nitration?

Answer: Over-nitration occurs when the mono-nitrated product is reactive enough to undergo a second nitration under the reaction conditions. This is common with activated aromatic systems.

Solutions & Optimization Strategies:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of the nitrating agent (e.g., 0.95 equivalents). This ensures the reaction stops once the limiting reagent is consumed, leaving some starting material behind, which is often easier to separate than the dinitrated product.

  • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS. As soon as a significant amount of the desired mono-nitro product has formed and before dinitration becomes prevalent, quench the reaction.

  • Lower the Temperature: Colder temperatures slow down all reactions, but they will disproportionately slow the second nitration if it has a higher activation energy, thus favoring the mono-nitrated product.

  • Use a Milder Reagent: A less reactive nitrating system (see Table 1) will be inherently more selective for the more activated starting material over the less activated (deactivated by the first nitro group) mono-nitro product.[9]

Issue 4: Purification Difficulties

Question: How can I effectively purify my target nitroisobenzofuran from the reaction mixture?

Answer: Purification can be challenging due to the potential instability of the product and the similarity in polarity of byproducts.

Solutions & Optimization Strategies:

  • Aqueous Workup: First, perform an alkaline wash (e.g., with saturated NaHCO₃ solution) to remove acidic residues.[14] This is a critical first step before any chromatography.

  • Column Chromatography: This is the most common method.

    • Silica Gel: Standard silica gel can be acidic and may cause decomposition of sensitive products. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% Et₃N in the eluent).

    • Alternative Stationary Phases: If silica fails, consider using neutral alumina or Florisil.

  • Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high-purity material.[15] Screen various solvents or solvent mixtures to find suitable conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Gel Filtration/Size Exclusion Chromatography: For removing polymeric/tar-like impurities, gel filtration chromatography (e.g., using Sephadex LH-20) can be effective.[16]

Visualizing the Process

Diagrams can help clarify complex mechanisms and decision-making processes.

Caption: Mechanism of Electrophilic Aromatic Substitution (EAS) on Isobenzofuran.

Nitration_Decision_Tree Start Start: Plan Nitration AcidSensitive Is the Isobenzofuran Substrate Acid-Sensitive? Start->AcidSensitive MildAgents Use Mild Nitrating Agent (e.g., Acetyl Nitrate, N-Nitropyrazole) Low Temperature (-10 to 0 °C) AcidSensitive->MildAgents Yes HarshAgents Trial with Mild Conditions First (e.g., Acetyl Nitrate) Consider Mixed Acid only if stable AcidSensitive->HarshAgents No RegioControl Is Regiocontrol a Primary Concern? IpsoNitration Use ipso-Nitration Strategy (e.g., from Boronic Acid) RegioControl->IpsoNitration Yes ScreenConditions Screen Direct Nitration Conditions (Vary agent, temp, solvent) RegioControl->ScreenConditions No MildAgents->RegioControl HarshAgents->RegioControl

Caption: Decision-Making Workflow for Selecting a Nitration Strategy.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for a trial nitration of a novel isobenzofuran? For a completely new isobenzofuran substrate where stability is unknown, always start with the mildest reasonable conditions. A good starting point is using in situ generated acetyl nitrate at 0 °C. Dissolve your substrate in acetic anhydride, cool to 0 °C, and add a stoichiometric amount of concentrated nitric acid dropwise. Monitor closely by TLC. This approach avoids the strongly acidic environment of sulfuric acid and provides a baseline for reactivity.[5]

Q2: How can I monitor the progress of my nitration reaction effectively? Thin Layer Chromatography (TLC) is the most common and immediate method. Use a suitable eluent system (e.g., Hexane/Ethyl Acetate) to resolve the starting material, product, and any major byproducts. Co-spotting your reaction mixture with the starting material is essential. For more quantitative analysis, taking aliquots at different time points and analyzing them by LC-MS or GC-MS is highly recommended to track the formation of products and consumption of reactants accurately.

Q3: Are there any non-acidic or enzymatic methods for nitrating isobenzofurans? While less common for this specific scaffold, research into alternative nitration methods is ongoing. Radical nitration pathways and biocatalytic strategies using enzymes like halohydrin dehalogenases are emerging fields.[17] These methods avoid strong acids entirely but may require significant development and optimization for a specific substrate like isobenzofuran. Another advanced approach involves transition-metal-catalyzed C-H nitration, which can offer unique regioselectivity but requires careful selection of directing groups and catalysts.[6]

Q4: My desired product seems to be unstable on the silica gel column. What should I do? This is a strong indication that the silica is too acidic. First, try neutralizing your crude product with a bicarbonate wash before loading. If the problem persists, prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine. Let it sit for an hour, then pack the column as usual. Run the column with an eluent containing ~1% triethylamine. If this fails, switching to a more inert stationary phase like neutral alumina is the next logical step.

References

Technical Support Center: Synthesis of 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nitration reaction. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to assist you in identifying and mitigating the formation of byproducts, ultimately leading to a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture shows multiple spots on TLC after nitration of 1,3-dihydroisobenzofuran. What are the likely byproducts?

A1: The presence of multiple spots on your TLC plate is a common observation in the nitration of 1,3-dihydroisobenzofuran (also known as phthalan) and typically indicates the formation of several byproducts alongside your desired 5-nitro product. The primary culprits are often regioisomers and, to a lesser extent, products of over-nitration or side reactions involving the dihydroisobenzofuran ring system.

The directing effects of the substituents on the benzene ring in 1,3-dihydroisobenzofuran are key to understanding the product distribution. The ether oxygen is an ortho-, para-director and activating, while the alkyl portion of the fused ring is a weak ortho-, para-director and also activating. This leads to a complex regiochemical outcome.

The most probable byproducts are:

  • Regioisomers: The primary byproduct is likely the 4-nitro-1,3-dihydroisobenzofuran isomer. The electronic and steric effects of the substituents make the 4- and 5-positions the most likely sites for electrophilic aromatic substitution.

  • Over-nitration Products: If the reaction conditions are too harsh (e.g., high temperature, extended reaction time, or excess nitrating agent), dinitro- or even trinitro- derivatives can form.[1] The initial nitro group is deactivating, but the activating nature of the dihydroisobenzofuran ring can still promote further nitration.

  • Oxidation Byproducts: The benzylic carbons of the dihydroisobenzofuran ring are susceptible to oxidation under strong oxidizing conditions, which can be present in some nitrating mixtures. This could lead to the formation of phthalide derivatives.

  • Ring-Opening Products: As 1,3-dihydroisobenzofuran is a benzylic ether, it is susceptible to cleavage under strongly acidic conditions.[2][3][4][5][6] This could result in the formation of various ring-opened nitrated species.

Q2: How can I confirm the identity of the major byproduct, the 4-nitro isomer?

A2: Differentiating between the 5-nitro and 4-nitro isomers requires careful spectroscopic analysis. While their polarity might be very similar, making chromatographic separation challenging, their NMR spectra will exhibit distinct patterns.

Analytical Workflow for Isomer Identification:

  • Initial Separation: Attempt to separate the isomers using column chromatography with a shallow solvent gradient or by using high-performance liquid chromatography (HPLC).

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is the most informative.

    • 5-Nitro isomer: Will show a characteristic three-proton system in the aromatic region. You would expect to see a doublet, a doublet of doublets, and another doublet.

    • 4-Nitro isomer: Will also display a three-proton system, but the coupling constants and chemical shifts will differ from the 5-nitro isomer due to the different substitution pattern.

  • ¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the aromatic region will also be distinct for each isomer.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can be definitive. For the 4-nitro isomer, an NOE should be observed between the protons on the benzylic carbons (at the 1- and 3-positions) and the proton at the 5-position on the aromatic ring. For the 5-nitro isomer, an NOE would be expected between the benzylic protons and the proton at the 4-position.

Q3: I suspect over-nitration has occurred. How can I control this side reaction?

A3: Over-nitration is a common issue when dealing with activated aromatic rings.[1] Controlling this side reaction is crucial for maximizing the yield of your desired mono-nitro product.

Strategies to Minimize Over-Nitration:

  • Control of Stoichiometry: Use a slight molar excess, but not a large one, of the nitrating agent. Carefully calculate and dispense the nitric acid.

  • Temperature Control: Maintain a low reaction temperature, typically between 0 °C and 5 °C, throughout the addition of the nitrating agent and for the duration of the reaction. This reduces the rate of the reaction and disfavors multiple nitrations.

  • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is the major spot, quench the reaction promptly. Extended reaction times can lead to the formation of dinitro products.

  • Choice of Nitrating Agent: A milder nitrating agent can be employed if over-nitration is severe. For instance, using acetyl nitrate generated in situ or a metal nitrate salt with a Lewis acid might provide better selectivity.

Q4: My final product is a dark, oily substance, and the yield is very low. What could be the cause?

A4: The formation of a dark, intractable oil often points to decomposition of the starting material or product, or significant side reactions. Given the structure of 1,3-dihydroisobenzofuran, two primary degradation pathways are likely under strong nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acids).

  • Ring-Opening: The benzylic ether linkages in 1,3-dihydroisobenzofuran are susceptible to cleavage by strong acids.[2][5][6] This can lead to the formation of a variety of unstable intermediates that can polymerize or undergo further reactions to form a complex mixture of byproducts.

  • Oxidation: The benzylic positions are prone to oxidation, which can be exacerbated by the presence of nitric acid, a strong oxidizing agent. This can lead to the formation of phthalide (1-oxo-1,3-dihydroisobenzofuran) derivatives and other oxidized species, which may be further nitrated or decompose.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure your 1,3-dihydroisobenzofuran is pure and free of any impurities that might catalyze decomposition.

  • Modify Reaction Conditions:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., -10 °C to 0 °C) to minimize decomposition.

    • Use a Milder Acid Catalyst: If using mixed acid, consider reducing the proportion of sulfuric acid or exploring alternative, less harsh acidic conditions.

    • Alternative Nitrating Systems: Consider using a nitrating agent that operates under less acidic or non-acidic conditions, such as nitronium tetrafluoroborate in a non-acidic solvent.

Byproduct Formation Pathways

The following diagram illustrates the expected pathways for the formation of the desired 5-Nitro-1,3-dihydroisobenzofuran and its major byproducts.

Caption: Reaction pathways in the nitration of 1,3-dihydroisobenzofuran.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Separation

This protocol provides a starting point for the separation of 5-nitro- and 4-nitro-1,3-dihydroisobenzofuran. Optimization may be required based on your specific HPLC system.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Purification by Column Chromatography

Objective: To separate the desired 5-Nitro-1,3-dihydroisobenzofuran from regioisomers and other byproducts.

  • Prepare the Column: Use a silica gel column with a diameter and length appropriate for the scale of your reaction. A general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight.

  • Slurry Pack the Column: Pack the column with silica gel using a suitable non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute with a Solvent Gradient: Start with a non-polar eluent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Collect Fractions: Collect small fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis of 5-Nitro-1,3-dihydroisobenzofuran.

Troubleshooting_Workflow cluster_byproducts Potential Byproducts cluster_solutions Corrective Actions start Reaction Complete tlc_analysis TLC Analysis of Crude Mixture start->tlc_analysis multiple_spots Multiple Spots Observed? tlc_analysis->multiple_spots single_spot Single Major Spot multiple_spots->single_spot No identify_byproducts Identify Byproducts (NMR, LC-MS) multiple_spots->identify_byproducts Yes proceed_purification Proceed to Purification single_spot->proceed_purification regioisomers Regioisomers (e.g., 4-Nitro) identify_byproducts->regioisomers over_nitration Over-nitration Products identify_byproducts->over_nitration decomposition Decomposition/Dark Oil identify_byproducts->decomposition optimize_purification Optimize Purification (HPLC, Column Chromatography) regioisomers->optimize_purification adjust_conditions Adjust Reaction Conditions: - Lower Temperature - Control Stoichiometry - Shorter Reaction Time over_nitration->adjust_conditions milder_reagents Use Milder Nitrating Agent/ Less Acidic Conditions decomposition->milder_reagents

Caption: A systematic workflow for troubleshooting byproduct formation.

References

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • ResearchGate. Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Available at: [Link]

  • PubMed. Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration. Available at: [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • University of Regensburg. Alcohol Protecting Groups. Available at: [Link]

  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Available at: [https://www.researchgate.net/publication/225333675_Sensitive_determination_of_nitrophenol_isomers_by_reverse-phase_high-performance_liquid_chromatography_in_conjunction_with_liquid-liquid_extraction]([Link]_ chromatography_in_conjunction_with_liquid-liquid_extraction)

  • ResearchGate. Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. Available at: [Link]

  • ResearchGate. ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. Available at: [Link]

  • PMC. Bacterial and fungal oxidation of dibenzofuran. Available at: [Link]

  • Sci-Hub. The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. Available at: [Link]

  • ChemRxiv. Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions. Available at: [Link]

  • PMC. Preparation and isolation of isobenzofuran. Available at: [Link]

  • Semantic Scholar. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. Available at: [Link]

  • PubMed. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. Available at: [Link]

  • ResearchGate. Synthesis of 4-nitrodibenzofurans. Available at: [Link]

  • Royal Society of Chemistry. . Available at: [Link]

  • ACS Publications. One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. Available at: [Link]

  • Academia.edu. SEPARATION METHODS OF ANALYSIS (CHM 703). Available at: [Link]

  • ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [Link]

  • Royal Society of Chemistry. Which side-reactions compromise nitroxide mediated polymerization?. Available at: [Link]

  • Sciencemadness Discussion Board. Avoiding over nitration (or generally over-electrophilic substitution). Available at: [Link]

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  • ChemSynthesis. Chemical Synthesis and Properties of Nitro Compounds. Available at: [Link]

  • PubMed. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Available at: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • PubMed. An efficient nitration of light alkanes and the alkyl side-chain of aromatic compounds with nitrogen dioxide and nitric acid catalyzed by N-hydroxyphthalimide. Available at: [Link]

  • Google Patents. Process for the purification of nitro aliphatic compounds.
  • ResearchGate. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available at: [Link]

  • PMC. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Available at: [Link]

  • Science Journal of University of Zakho. Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Available at: [Link]

  • PubMed. Preparation and isolation of isobenzofuran. Available at: [Link]

  • National Institutes of Health. 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid. Available at: [Link]

  • Wikipedia. Nitration. Available at: [Link]

  • ResearchGate. One-pot synthesis of isobenzofuran-1(3H)-ones using sulfuric acid immobilized on silica under solvent-free conditions and survey of third-order nonlinear optical properties. Available at: [Link]

  • University of California, Davis. Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • MDPI. Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Available at: [Link]

  • Eastern Mediterranean University. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

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Technical Support Center: Resolving Solubility Challenges for 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Nitro-1,3-dihydroisobenzofuran. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a deep-seated understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

The inherent structure of 5-Nitro-1,3-dihydroisobenzofuran presents a classic solubility hurdle that is common for many promising organic molecules in the drug discovery pipeline.[1] This guide offers a systematic, question-and-answer-based approach to troubleshoot and resolve these issues effectively.

Section 1: Understanding the Molecule - Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation for addressing solubility. The structure dictates its behavior in different solvent systems.

Q1: What are the key physicochemical properties of 5-Nitro-1,3-dihydroisobenzofuran that influence its solubility?

The solubility of a molecule is governed by its polarity, molecular size, and the strength of its intermolecular interactions in the solid (crystal) state. The key properties for 5-Nitro-1,3-dihydroisobenzofuran are summarized below.

PropertyValueImplication for SolubilitySource
Molecular Formula C₈H₇NO₃-[2][3]
Molecular Weight 165.15 g/mol Relatively small, which is generally favorable for solubility.[2][3]
Melting Point 90-92 °CA moderate melting point suggests that the crystal lattice energy is not excessively high, meaning less energy is required to break apart the solid state for dissolution.[1][2]
Calculated logP 1.6 - 2.15This positive value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one, predicting low water solubility.[1][2][3]
Polar Surface Area (PSA) 55.05 ŲThe nitro group and ether oxygen contribute to the PSA, allowing for some interaction with polar solvents.[2]
Hydrogen Bond Donors 0The absence of donor groups (like -OH or -NH) limits strong hydrogen bonding with water, a primary driver of aqueous solubility.[3]
Hydrogen Bond Acceptors 3The three oxygen atoms can act as hydrogen bond acceptors, offering some potential for interaction with protic solvents.[3]
Q2: Why is 5-Nitro-1,3-dihydroisobenzofuran expected to have low aqueous solubility?

The molecular structure of 5-Nitro-1,3-dihydroisobenzofuran is the primary reason for its poor aqueous solubility.

  • Lipophilicity : The molecule is dominated by a non-polar benzofuran ring system. As indicated by the positive LogP value, the molecule is lipophilic ("fat-loving") and will preferentially partition into non-polar environments over water.[1]

  • Lack of Ionizable Groups : The compound does not possess acidic or basic functional groups that can be protonated or deprotonated within a typical aqueous pH range (1-10). Salt formation, a common and highly effective method for increasing the solubility of acidic and basic drugs, is therefore not a viable strategy.[4]

  • Crystal Packing : The planar nature of the aromatic ring can lead to efficient packing in the crystal lattice, which must be overcome by the solvent for dissolution to occur. However, its moderate melting point suggests this is not an insurmountable barrier.[1]

Section 2: Initial Troubleshooting & Baseline Solubility Assessment

Before attempting to enhance solubility, it is crucial to confirm the issue and quantify the compound's baseline solubility in your desired medium.

Q3: I'm observing solid particles of 5-Nitro-1,3-dihydroisobenzofuran in my aqueous buffer, even after mixing. What are the immediate troubleshooting steps?

First, ensure you are giving the compound adequate opportunity to dissolve.

  • Mechanical Agitation : Ensure vigorous mixing using a vortex mixer for at least 60 seconds.

  • Sonication : Use a bath sonicator to break up any particle agglomerates. This increases the effective surface area available for dissolution.

  • Gentle Heating : Mild heating (e.g., to 37°C) can sometimes improve solubility and the rate of dissolution. However, be cautious and ensure the compound is stable at the tested temperature.

  • Time : For thermodynamic solubility, equilibrium can take time to achieve. Allow the suspension to stir for an extended period (e.g., 24 hours) to ensure saturation is reached.[5]

If the compound remains insoluble after these steps, you have confirmed a genuine solubility issue that requires a systematic enhancement strategy.

Q4: How do I accurately determine the baseline thermodynamic solubility of my compound?

The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[5] It involves creating a saturated solution and measuring the concentration of the dissolved solute.

  • Preparation : Add an excess amount of solid 5-Nitro-1,3-dihydroisobenzofuran to a known volume of your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. "Excess" means enough solid should remain visible at the end of the experiment.

  • Equilibration : Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time is to ensure the solution reaches equilibrium.[5]

  • Phase Separation : After equilibration, allow the vial to stand undisturbed for the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at high speed or filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantification : Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration of 5-Nitro-1,3-dihydroisobenzofuran using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6][7]

  • Calculation : The determined concentration represents the thermodynamic solubility of the compound in that specific medium at that temperature. This value can be expressed in units like µg/mL, µM, or mg/L.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid compound to known volume of buffer B Seal vial and shake at constant temperature for 24-48 hours A->B C Centrifuge or filter to remove undissolved solid B->C D Dilute supernatant C->D E Analyze concentration (HPLC / UV-Vis) D->E

Caption: Workflow for Shake-Flask Solubility Determination.

Section 3: A Systematic Guide to Solubility Enhancement

Once you have established the baseline solubility, you can explore methods to improve it. The following strategies are presented in order of experimental simplicity.

Q5: Can I improve solubility by changing the pH of my aqueous buffer?

Answer : Unlikely. As noted in Section 1, 5-Nitro-1,3-dihydroisobenzofuran lacks any readily ionizable functional groups. pH adjustment is primarily effective for weak acids or bases.[4] Since this molecule cannot be converted into a more soluble salt form, altering the pH of the buffer is not expected to have a significant impact on its solubility.

Q6: What organic co-solvents are recommended for 5-Nitro-1,3-dihydroisobenzofuran, and how do they work?

Answer : This is the most common and often most effective initial strategy. Co-solvency involves adding a water-miscible organic solvent to your aqueous buffer.[8] The co-solvent works by reducing the overall polarity of the solvent system, making it more "hospitable" to a lipophilic compound like 5-Nitro-1,3-dihydroisobenzofuran.

Commonly used co-solvents in research settings include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

Co-SolventPolarity IndexBoiling Point (°C)Notes
DMSO 7.2189Highly effective, but can be toxic to some cell lines at >0.5-1% v/v.
Ethanol 4.378.5Generally well-tolerated in biological systems.
Methanol 5.164.6Effective but can be toxic.
Acetonitrile 5.882Common solvent for analytical chemistry (HPLC).

Source for solvent properties:[9]

This method is used to prepare a working solution for an experiment, but it is important to note it measures kinetic solubility, not thermodynamic solubility. The resulting solution may be supersaturated and prone to precipitation over time.[10]

  • Prepare a High-Concentration Stock : Dissolve 5-Nitro-1,3-dihydroisobenzofuran in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Serial Dilution (Optional) : If necessary, perform intermediate dilutions of the stock solution using the same 100% co-solvent.

  • Final Dilution : Rapidly add a small volume of the stock solution to your final aqueous buffer while vortexing vigorously. This rapid dilution into a large volume of the "anti-solvent" (the buffer) is critical.

  • Observe : Check for any signs of immediate precipitation (cloudiness). If the solution remains clear, you have successfully solubilized the compound. The final concentration of the co-solvent should be kept as low as possible, ideally below 1% for cellular assays.

G A Dissolve compound in 100% Co-Solvent (e.g., DMSO) to make concentrated stock C Rapidly pipette small volume of stock solution into the vortexing buffer A->C B Vortex aqueous buffer (e.g., PBS) vigorously B->C D Visually inspect for precipitation (cloudiness) C->D E Clear Solution: Ready for experiment D->E No F Precipitation Occurs: Troubleshoot D->F Yes

Caption: Workflow for the Co-Solvent Dilution Method.

Q7: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a very common issue and indicates that you have exceeded the kinetic solubility limit of the compound in that final solvent mixture.

Troubleshooting Steps:

  • Lower the Final Concentration : This is the simplest solution. Your target concentration may be too high for the compound's solubility profile.

  • Increase the Co-solvent Percentage : Try increasing the final percentage of the co-solvent (e.g., from 0.5% DMSO to 1% or 2% DMSO). Be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.

  • Add a Surfactant : Surfactants can stabilize small particles and form micelles to encapsulate poorly soluble drugs. Non-ionic surfactants like Tween® 20 or Tween® 80 can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.1%) before the addition of the compound stock. This is a common practice in dissolution testing for poorly soluble drugs.[11]

  • Try a Different Co-solvent : Sometimes, a different co-solvent may provide better results due to specific solute-solvent interactions.

Q8: What are other advanced methods if co-solvents are not sufficient or appropriate for my experiment?

If co-solvents fail or are incompatible with your experimental system (e.g., in vivo studies), more advanced formulation strategies can be employed. These typically require more specialized equipment and expertise.

  • Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate a lipophilic guest molecule like 5-Nitro-1,3-dihydroisobenzofuran, forming an inclusion complex that has significantly improved aqueous solubility.[1][8]

  • Solid Dispersions : This technique involves dispersing the drug in an inert carrier matrix at the solid state.[12][13] By mixing the compound with a hydrophilic polymer (like PVP or PEG) and then using a solvent evaporation or melt extrusion method, the drug is molecularly dispersed, preventing crystallization and improving the dissolution rate.[8]

  • Particle Size Reduction (Nanosuspensions) : The rate of dissolution is proportional to the surface area of the solid. By reducing the particle size from the micron to the nanometer scale (creating a nanosuspension), the surface area is dramatically increased, leading to a much faster dissolution rate.[8][14] This is a high-energy process that requires specialized equipment like high-pressure homogenizers or media mills.

References

  • Chemsrc. (2025). 5-Nitro-1,3-dihydroisobenzofuran | CAS#:52771-99-0. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U.M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. [Link]

  • Slideshare. (n.d.). Solubility & Method for determination of solubility. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • PubChem. (n.d.). 5-Nitro-1,3-dihydroisobenzofuran. [Link]

  • ResearchGate. (2025). Improving solubility via structural modification. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • S. Singh, et al. (2015). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review. [Link]

  • Zhang, D., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Altasciences. (n.d.). Poorly Soluble Drugs Dissolution And Drug Release. [Link]

  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

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Navigating the Synthesis of 5-Nitro-1,3-dihydroisobenzofuran: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for optimizing the synthesis of 5-Nitro-1,3-dihydroisobenzofuran (also known as 5-Nitrophthalan), a key intermediate in various pharmaceutical and research applications. As Senior Application Scientists, we have compiled this resource to address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the efficiency and reproducibility of your reactions. Our approach is grounded in established chemical principles and practical laboratory experience.

Understanding the Core Synthesis: Acid-Catalyzed Intramolecular Cyclization

The most prevalent and efficient laboratory-scale synthesis of 5-Nitro-1,3-dihydroisobenzofuran involves the acid-catalyzed intramolecular cyclization (dehydration) of a suitable precursor, typically 2-(hydroxymethyl)-4-nitrobenzyl alcohol. This reaction proceeds via the protonation of one hydroxyl group, followed by the nucleophilic attack of the second hydroxyl group, leading to the formation of the dihydroisobenzofuran ring system with the elimination of a water molecule.

The choice of catalyst and reaction conditions is paramount to achieving high yields and purity. This guide will delve into the nuances of catalyst selection and provide solutions to common experimental hurdles.

Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to directly address specific issues you may encounter during your experiments.

Q1: My yield of 5-Nitro-1,3-dihydroisobenzofuran is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are a common frustration in organic synthesis. For this specific reaction, several factors could be at play. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Purity of Starting Material: Ensure your 2-(hydroxymethyl)-4-nitrobenzyl alcohol is of high purity. Impurities can interfere with the catalytic cycle and lead to side reactions.

  • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent product degradation from prolonged exposure to acidic conditions.

Catalyst-Related Issues:

  • Suboptimal Catalyst Choice: While various Brønsted acids can catalyze this reaction, their efficacy can differ.

    • Sulfuric Acid (H₂SO₄): A strong and inexpensive catalyst, but its highly corrosive and oxidizing nature can lead to charring and the formation of colored impurities, especially at elevated temperatures.

    • p-Toluenesulfonic Acid (p-TsOH): Often the preferred catalyst for this type of cyclization. It is a solid, making it easier to handle and weigh accurately. More importantly, it is less prone to causing charring and is more soluble in organic solvents compared to sulfuric acid, leading to a more homogeneous reaction mixture and cleaner reaction profiles.[1][2]

  • Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental.

    • Too little: The reaction will be sluggish and may not go to completion.

    • Too much: Can promote side reactions, such as intermolecular etherification leading to polymer formation. A catalytic amount, typically 5-10 mol%, is a good starting point.

Reaction Condition Optimization:

  • Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat will result in a slow reaction, while excessive heat can lead to decomposition of the starting material and product, as well as increased side product formation.

  • Solvent: The choice of solvent is critical. A non-polar, aprotic solvent that allows for the azeotropic removal of water (e.g., toluene or benzene using a Dean-Stark apparatus) is often ideal to drive the equilibrium towards the product.

Q2: I am observing the formation of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of a dark, insoluble material is a strong indicator of decomposition or polymerization.

  • Probable Cause: This is often due to the use of a harsh acid catalyst like concentrated sulfuric acid, especially at higher temperatures. The strong oxidizing nature of sulfuric acid can lead to the degradation of the aromatic ring and the benzylic alcohol functionalities.

  • Solution:

    • Switch to a Milder Catalyst: As mentioned, p-TsOH is a much milder and more effective catalyst for this transformation, significantly reducing the likelihood of charring.[1][2]

    • Optimize Temperature: Lower the reaction temperature and monitor the progress closely. It is better to have a slightly longer reaction time at a lower temperature than a fast reaction with significant decomposition.

    • Ensure Proper Mixing: Inadequate stirring can lead to localized "hot spots" where the catalyst concentration is high, promoting decomposition.

Q3: My final product is difficult to purify, and I see multiple spots on my TLC. What are the common side products?

A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting material, several side products can form.

  • Intermolecular Etherification: Instead of the two hydroxyl groups on the same molecule reacting, hydroxyl groups from different molecules can react, leading to the formation of polymeric ethers. This is more likely to occur at higher concentrations of the starting material and with excessive catalyst.

  • Oxidation Products: If the reaction is exposed to air at high temperatures, oxidation of the benzylic alcohols to the corresponding aldehyde or carboxylic acid can occur.

  • Strategies for Minimizing Side Products:

    • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.

    • Controlled Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q: What is the recommended catalyst for the synthesis of 5-Nitro-1,3-dihydroisobenzofuran?

A: For laboratory-scale synthesis, p-Toluenesulfonic acid (p-TsOH) is highly recommended. It offers a good balance of reactivity and selectivity, is easier to handle than sulfuric acid, and generally leads to cleaner reactions with fewer side products.[1][2][3]

Q: What is the best way to monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (more polar) and the product (less polar). The reaction is complete when the starting material spot is no longer visible.

Q: How should I purify the crude 5-Nitro-1,3-dihydroisobenzofuran?

A: The primary purification method is column chromatography on silica gel . A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) will typically provide the pure product. If the crude product contains acidic impurities, a preliminary wash with a dilute sodium bicarbonate solution during the workup can be beneficial.

Q: Can I use a Lewis acid as a catalyst for this reaction?

A: While Brønsted acids are more common for this specific transformation, Lewis acids can also catalyze intramolecular etherification reactions. However, they may lead to different side products and require anhydrous conditions. For simplicity and reliability, a Brønsted acid like p-TsOH is the preferred choice.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1,3-dihydroisobenzofuran via Acid-Catalyzed Cyclization

This protocol provides a reliable method for the synthesis of 5-Nitro-1,3-dihydroisobenzofuran from 2-(hydroxymethyl)-4-nitrobenzyl alcohol.

Materials:

  • 2-(hydroxymethyl)-4-nitrobenzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add 2-(hydroxymethyl)-4-nitrobenzyl alcohol (1.0 eq) and toluene (to make a ~0.1 M solution).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.1 eq) to the flask.

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Comparison of Acid Catalysts for Intramolecular Etherification

CatalystAdvantagesDisadvantagesTypical Loading (mol%)
p-Toluenesulfonic Acid (p-TsOH) - Mild and selective- Solid, easy to handle- Good solubility in organic solvents- Less charring- More expensive than H₂SO₄5 - 10
Sulfuric Acid (H₂SO₄) - Inexpensive and readily available- Strong acid- Highly corrosive and oxidizing- Can cause charring and side reactions- Poor solubility in many organic solvents5 - 15

Visualizing the Process

Experimental Workflow

experimental_workflow start Start: 2-(hydroxymethyl)-4-nitrobenzyl alcohol setup Reaction Setup: - Add starting material and toluene to flask - Attach Dean-Stark apparatus start->setup catalyst Catalyst Addition: - Add p-TsOH (0.1 eq) setup->catalyst reflux Reaction: - Heat to reflux - Azeotropically remove water catalyst->reflux monitor Monitoring: - TLC analysis reflux->monitor monitor->reflux Incomplete workup Work-up: - Cool reaction - NaHCO₃ wash - Brine wash - Dry and concentrate monitor->workup Complete purify Purification: - Column chromatography workup->purify product Final Product: 5-Nitro-1,3-dihydroisobenzofuran purify->product

Caption: Step-by-step experimental workflow for the synthesis of 5-Nitro-1,3-dihydroisobenzofuran.

Troubleshooting Logic

troubleshooting_logic low_yield Low Yield Observed check_sm Check Starting Material Purity low_yield->check_sm check_catalyst Evaluate Catalyst (Type and Loading) low_yield->check_catalyst check_conditions Optimize Reaction Conditions (Temperature, Concentration) low_yield->check_conditions sm_impure Impure Starting Material check_sm->sm_impure Purity Issue catalyst_issue Suboptimal Catalyst check_catalyst->catalyst_issue Inefficient/Harsh conditions_issue Suboptimal Conditions check_conditions->conditions_issue Not Optimized purify_sm Action: Purify Starting Material sm_impure->purify_sm switch_catalyst Action: Switch to p-TsOH catalyst_issue->switch_catalyst adjust_conditions Action: Adjust Temp/Concentration conditions_issue->adjust_conditions

Caption: A decision-making diagram for troubleshooting low yields in the synthesis.

References

  • Preparation of p-toluenesulfonic acid. (n.d.). Retrieved from PHYWE Systeme GmbH & Co. KG. [Link]

  • Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals. (2021, July 7). Chemistry Stack Exchange. [Link]

  • TsOH vs H2SO4. (2023, November 13). Reddit. [Link]

  • Amarasekara, A. S., & Wiredu, B. (2012). A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures. Bioresource Technology, 125, 114–118. [Link]

Sources

minimizing impurities in the synthesis of 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 5-Nitro-1,3-dihydroisobenzofuran, a key intermediate in various research and development applications, is primarily achieved through the electrophilic nitration of 1,3-dihydroisobenzofuran (phthalan). While the reaction appears straightforward, achieving high purity and yield is a significant challenge due to the formation of multiple side products. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers minimize impurities and ensure the synthesis of a high-quality final product.

Section 1: Understanding the Chemistry: The Reaction and Potential Impurities

The core of the synthesis is the electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids, attacks the electron-rich benzene ring of the phthalan molecule.[1] The ether-like substituent on the ring is an ortho-, para-director. However, steric hindrance from the fused ring system influences the final regioselectivity, making the 5-position (para to the oxygen linkage) the desired site of nitration.

Several factors can lead to the formation of impurities. Understanding their origin is the first step toward prevention.

Diagram: Key Reaction and Impurity Formation Pathways

G sub 1,3-Dihydroisobenzofuran (Phthalan) product 5-Nitro-1,3-dihydroisobenzofuran (Desired Product) sub->product Controlled Conditions (Low Temp, Slow Addition) iso Positional Isomers (e.g., 4-Nitro, 6-Nitro) sub->iso Suboptimal Temp. or Mixing di Dinitro Products sub->di Harsh Conditions deg Oxidation/Degradation Products sub->deg High Temp / Strong Oxidizing Cond. reagent Mixed Acid (HNO₃ / H₂SO₄) reagent->product reagent->iso product->di Excess Nitrating Agent High Temp / Long Time

Caption: Primary reaction pathway and common side reactions.

Table 1: Common Impurities and Identification
Impurity TypeOriginTypical Identification Method(s)
Positional Isomers Suboptimal regioselectivity during nitration.TLC (spots with similar Rf to product), ¹H NMR (different aromatic splitting patterns), LC-MS.
Dinitro- products Over-nitration due to harsh conditions (excess nitrating agent, high temperature, or long reaction time).[2]TLC (often lower Rf), MS (higher molecular weight peaks), ¹H NMR (more complex aromatic region).
Unreacted Starting Material Incomplete reaction.[2]TLC (spot corresponding to starting material), GC-MS, ¹H NMR (presence of phthalan signals).
Oxidation/Degradation Products Ring opening or other degradation from overly aggressive oxidizing conditions.Discoloration of the reaction mixture/product (dark tar-like substances), broad signals in NMR, complex MS pattern.
Sulfonated Byproducts High reaction temperatures causing reaction with sulfuric acid.Often highly polar; may remain in the aqueous phase or streak on TLC. Can be detected by MS.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product shows multiple spots on TLC that are very close to the main product spot. What are they and how do I get rid of them?

A: These are almost certainly positional isomers (e.g., 4-nitro and 6-nitro-1,3-dihydroisobenzofuran). Their formation is a result of incomplete regioselectivity. Because their polarity is very similar to the desired 5-nitro product, they are notoriously difficult to separate.

  • Causality: The directing effect of the dihydrofuran ring is not perfectly selective. Higher temperatures provide more energy for the reaction to overcome the activation barrier for the formation of less-favored isomers.

  • Solution:

    • Strict Temperature Control: The most critical parameter is temperature. The reaction should be maintained at 0-5 °C throughout the addition of the nitrating agent and for the duration of the reaction. This favors the kinetically controlled product, which is the 5-nitro isomer.

    • Slow Addition: Add the nitrating agent dropwise over an extended period (e.g., 30-60 minutes) to the solution of phthalan. This prevents localized temperature spikes and high concentrations of the nitronium ion, which can decrease selectivity.

    • Purification: Careful column chromatography using a long column and a shallow solvent gradient (e.g., gradually increasing ethyl acetate in hexane) is required. Monitor fractions diligently by TLC. Recrystallization may also be effective if one isomer is significantly more abundant.

Q2: My Mass Spec data shows a significant peak with a mass of 210.15 g/mol , but my desired product's mass is 165.15 g/mol . What is this impurity?

A: This peak corresponds to a dinitro-1,3-dihydroisobenzofuran impurity (C₈H₆N₂O₅). This is a classic case of over-nitration.[1][2]

  • Causality: The first nitro group is deactivating, making the second nitration slower. However, under forcing conditions—such as excess nitric acid, temperatures above 10-15 °C, or extended reaction times—a second nitration can occur.

  • Solution:

    • Stoichiometry is Key: Use a carefully measured amount of nitric acid, typically between 1.0 and 1.1 equivalents relative to the phthalan starting material. A large excess is a primary cause of over-nitration.

    • Monitor the Reaction: Use TLC to monitor the consumption of the starting material. Once the starting material is consumed, the reaction should be quenched promptly to prevent the formation of dinitro byproducts.

    • Reduce Reaction Time/Temperature: If over-nitration persists, consider reducing the overall reaction time or running the reaction at a lower temperature (e.g., -5 to 0 °C).

Q3: The reaction mixture turned very dark, and the crude product is a sticky, brown/black tar. What went wrong?

A: This indicates significant degradation of the starting material or product. The furan ring system, even when saturated, can be sensitive to the highly oxidizing and acidic conditions of the nitration mixture, especially at elevated temperatures.[3]

  • Causality: High temperatures can lead to uncontrolled oxidation and polymerization side reactions.[1] The combination of concentrated nitric and sulfuric acids is a potent oxidizing agent.

  • Solution:

    • Maintain Low Temperature: This is the most critical factor. Ensure your cooling bath is stable and that the internal reaction temperature never rises significantly, especially during the exothermic addition of the nitrating agent.

    • Quench Properly: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This dissipates heat quickly and dilutes the acid, stopping the reaction and precipitating the product. Do not add water directly to the concentrated acid mixture, as this will generate a large amount of heat.

    • Purity of Starting Material: Ensure the 1,3-dihydroisobenzofuran is pure. Impurities in the starting material can sometimes catalyze decomposition.

Section 3: Recommended Experimental Protocols

Protocol 1: Optimized Nitration for High Purity

This protocol is designed to maximize the yield of the 5-nitro isomer while minimizing side products.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,3-dihydroisobenzofuran (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane at room temperature.[4]

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2-3 vol eq) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred phthalan solution over 30-60 minutes. Crucially, ensure the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction's progress by TLC (e.g., 20% Ethyl Acetate/Hexane).

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring.

  • Work-up: The solid product will precipitate. Allow the ice to melt completely, then collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7), then wash with a small amount of cold ethanol to remove residual water.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification of Crude 5-Nitro-1,3-dihydroisobenzofuran
  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with 5% ethyl acetate in hexane and gradually increase the polarity to 15-20% ethyl acetate.

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column. Elute with the solvent gradient, collecting small fractions and analyzing them by TLC. Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Solvent System: A mixture of ethanol and water or ethyl acetate and hexane is often effective.[3]

    • Procedure: Dissolve the product (post-chromatography, if necessary) in a minimum amount of the hot primary solvent (e.g., ethanol). If any impurities remain undissolved, filter the hot solution. Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and dry them under vacuum.

Diagram: Optimized Synthesis Workflow

G start Dissolve Phthalan in Solvent cool Cool to 0-5 °C start->cool add Dropwise Addition of Mixed Acid (Maintain T < 5 °C) cool->add react Stir at 0-5 °C (Monitor by TLC) add->react quench Pour onto Ice/Water react->quench filter Filter & Wash with H₂O quench->filter crude Crude Product filter->crude purify Purification (Column or Recrystallization) crude->purify final Pure 5-Nitro-1,3- dihydroisobenzofuran purify->final

Caption: Step-by-step workflow for high-purity synthesis.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for the final product? A: 5-Nitro-1,3-dihydroisobenzofuran should be stored in a cool, dry, dark place, away from heat and incompatible substances.[5] A tightly sealed container under an inert atmosphere (like argon or nitrogen) is recommended for long-term storage to prevent potential degradation.

Q: What are the critical safety precautions for this reaction? A: The use of concentrated nitric and sulfuric acids requires extreme caution. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The reaction is exothermic and produces corrosive fumes. Prepare an appropriate quenching bath (e.g., sodium bicarbonate solution) for any spills.

Q: Can I use a different nitrating agent to avoid using mixed acid? A: While mixed acid is the most common and cost-effective method, other nitrating agents exist. Reagents like nitronium tetrafluoroborate (NO₂BF₄) can offer milder conditions and may improve selectivity in some cases, but they are significantly more expensive. For most applications, optimizing the mixed acid procedure is the most practical approach.

Q: How can I definitively confirm the structure and purity of my final product? A: A combination of analytical techniques is essential for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure and the position of the nitro group through analysis of coupling constants and chemical shifts in the aromatic region.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.

  • FT-IR Spectroscopy: Shows characteristic peaks for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and the aromatic C-H bonds.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

References

  • PubChem. (n.d.). 5-Nitro-1,3-dihydroisobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Manufacturing Synthesis of 5-Substituted Phthalides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Which side-reactions compromise nitroxide mediated polymerization?. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-Nitrobenzofurans.
  • Organic Syntheses. (n.d.). 1,3-Dihydroxyphenazine. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.

Sources

Validation & Comparative

characterization and purity analysis of 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization and Purity Analysis of 5-Nitro-1,,3-dihydroisobenzofuran

For researchers, scientists, and professionals in drug development, the rigorous characterization and accurate purity assessment of chemical entities are non-negotiable pillars of scientific integrity. 5-Nitro-1,3-dihydroisobenzofuran (also known as 5-Nitrophthalan), a key intermediate in various synthetic pathways, is no exception. Its purity directly impacts reaction yields, impurity profiles of downstream products, and ultimately, the safety and efficacy of final active pharmaceutical ingredients (APIs).

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to fully characterize 5-Nitro-1,3-dihydroisobenzofuran. We move beyond simple protocol listings to explain the causality behind methodological choices, offering a framework for developing robust, self-validating analytical systems.

Foundational Properties and Analytical Strategy

Before delving into specific techniques, understanding the molecule's fundamental properties is crucial for method development.

PropertyValueSource
CAS Number 52771-99-0[1]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Appearance Yellow to Brown Solid
Synonyms 5-Nitrophthalan[1]

A multi-faceted analytical approach is required to establish identity, structure, and purity. No single technique is sufficient. Our recommended workflow prioritizes orthogonal methods—techniques that measure different chemical properties—to ensure a comprehensive and reliable assessment.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) Primary structural proof Report Certificate of Analysis (CoA) Consolidated report of identity, purity, & quality NMR->Report MS Mass Spectrometry (LC-MS/GC-MS) Confirms molecular weight & fragmentation MS->Report IR FTIR Spectroscopy Confirms functional groups (NO₂, C-O-C) IR->Report HPLC HPLC-UV / UPLC-UV Primary quantitative purity assessment GC GC-FID / GC-MS Alternative for volatile impurities HPLC->GC Orthogonal Check DSC Differential Scanning Calorimetry Measures melting point & thermal purity HPLC->DSC Confirmatory Check HPLC->Report GC->Report DSC->Report Sample Raw Material Sample 5-Nitro-1,3-dihydroisobenzofuran Sample->NMR Sample->MS Sample->IR Sample->HPLC

Caption: Recommended analytical workflow for 5-Nitro-1,3-dihydroisobenzofuran.

Chromatographic Purity: The Quantitative Cornerstone

Chromatography is the gold standard for determining the purity of organic compounds by separating the main component from any impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's volatility and thermal stability. For 5-Nitro-1,3-dihydroisobenzofuran, a solid with a relatively high boiling point, HPLC is the preferred primary method.

Comparison: HPLC-UV vs. UPLC-UV

The core principle is the same: separation on a stationary phase. The primary difference lies in particle size and pressure, leading to significant performance trade-offs.

ParameterStandard HPLC MethodUPLC (UHPLC) MethodRationale & Expertise
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, <2 µmSmaller particles in UPLC provide higher efficiency, leading to sharper peaks and better resolution.
Mobile Phase Acetonitrile:Water (60:40)Acetonitrile:Water (60:40)An isocratic method is sufficient for routine purity checks. For complex impurity profiles, a gradient is recommended.
Flow Rate 1.0 mL/min0.4 mL/minUPLC operates at higher backpressure, requiring lower flow rates but achieving faster analysis.
Detection UV at 254 nmUV at 254 nmThe nitroaromatic chromophore provides strong UV absorbance, making UV a simple and robust detection method.[2]
Run Time ~10 minutes~2-3 minutesUPLC offers a significant throughput advantage, crucial in high-volume screening environments.
Resolution GoodExcellentUPLC can resolve closely eluting impurities that might co-elute and be missed by standard HPLC.
Solvent Usage Higher~70-80% LowerThe lower flow rate and shorter run time make UPLC a greener, more cost-effective alternative.

Experimental Protocol: Purity Determination by RP-HPLC

  • Standard Preparation: Accurately weigh and dissolve 5-Nitro-1,3-dihydroisobenzofuran in acetonitrile to prepare a stock solution of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by dilution.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration (0.1 mg/mL) in acetonitrile.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic, 60% Acetonitrile, 40% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.

  • Analysis: Inject the sample and record the chromatogram for 10 minutes.

  • Calculation: Calculate the purity by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

This protocol is self-validating through the use of a well-characterized reference standard and system suitability tests (e.g., peak symmetry, theoretical plates) before analysis.

Structural Confirmation: Spectroscopic Methods

While chromatography quantifies "how much," spectroscopy confirms "what it is." A combination of NMR and Mass Spectrometry provides unambiguous structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For 5-Nitro-1,3-dihydroisobenzofuran, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4, H-7 (CH₂)~5.1-5.3Singlet4HThe two benzylic CH₂ groups are chemically equivalent, appearing as a single peak.
H-6~7.4-7.5Doublet1HAromatic proton ortho to the ether oxygen.
H-5~8.1-8.2Doublet of Doublets1HAromatic proton ortho to the nitro group, showing coupling to both neighbors.
H-2~8.3-8.4Doublet1HAromatic proton between the ether and nitro groups, shifted significantly downfield.

Note: These are predicted values. Actual spectra must be compared against a verified reference standard. The interpretation of NMR for furan-containing structures can be complex, and 2D NMR techniques (COSY, HSQC) are recommended for definitive assignment.[3][4]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. Coupling HPLC or GC with MS (LC-MS, GC-MS) is a powerful technique for both purity analysis and impurity identification.[5][6]

Comparison of Ionization Techniques:

TechniquePrincipleAdvantages for this CompoundDisadvantages
Electron Ionization (EI) High-energy electrons bombard the molecule, causing fragmentation.Provides a reproducible fragmentation "fingerprint" useful for library matching.May not show a clear molecular ion (M⁺) peak due to extensive fragmentation.
Electrospray Ionization (ESI) A soft ionization technique that forms protonated molecules [M+H]⁺.Almost always shows a strong molecular ion peak, confirming molecular weight. Excellent for LC-MS.Provides minimal fragmentation, requiring tandem MS (MS/MS) for structural details.
APCI Atmospheric Pressure Chemical Ionization.Effective for a wide range of nitroaromatic compounds and less susceptible to matrix effects than ESI.[5]Intermediate fragmentation.

Expected Mass Spectrum Data (ESI+):

  • Molecular Ion: m/z 166.05 [M+H]⁺

  • Sodium Adduct: m/z 188.03 [M+Na]⁺

Method_Selection Question1 What is the primary goal? ID Structural Identity Question1->ID Identity Purity Quantitative Purity Question1->Purity Purity Question2 Are impurities volatile & thermally stable? HPLC_UPLC Use HPLC / UPLC Question2->HPLC_UPLC No / Unknown GC Use Gas Chromatography Question2->GC Yes NMR_MS Use NMR and Mass Spectrometry ID->NMR_MS Purity->Question2

Sources

A Comparative Analysis of Synthetic Strategies for 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Nitro-1,3-dihydroisobenzofuran, also known as 5-nitrophthalan, is a key intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram. The efficient and selective synthesis of this molecule is of paramount importance for the cost-effective production of these vital medicines. This guide provides a comparative analysis of the primary synthetic methodologies for 5-Nitro-1,3-dihydroisobenzofuran, offering in-depth technical insights and experimental data to aid researchers and drug development professionals in selecting the most suitable route for their specific needs.

Two principal synthetic strategies have emerged for the preparation of 5-Nitro-1,3-dihydroisobenzofuran, each with its own set of advantages and challenges. The first route commences with the nitration of phthalic anhydride, followed by a series of reduction steps. The second, alternative approach begins with the selective oxidation of 4-nitro-o-xylene. This guide will dissect each pathway, presenting a detailed examination of the reaction mechanisms, experimental protocols, and a comparative summary of their efficiencies.

Method 1: Synthesis via Nitration of Phthalic Anhydride and Subsequent Reductions

This classical and widely employed route leverages readily available starting materials and proceeds through a series of well-established chemical transformations. The overall synthetic pathway is depicted below:

Figure 1: Synthetic pathway for 5-Nitro-1,3-dihydroisobenzofuran starting from phthalic anhydride.

Step 1: Nitration of Phthalic Anhydride to 4-Nitrophthalic Anhydride

The initial step involves the electrophilic aromatic substitution of phthalic anhydride with a nitrating mixture, typically a combination of nitric acid and sulfuric acid. This reaction yields a mixture of 3-nitrophthalic acid and the desired 4-nitrophthalic acid.[1] The separation of these isomers can be achieved by fractional crystallization, leveraging the differential solubility of the two compounds.[1] For laboratory purposes, a detailed procedure for the nitration of phthalic anhydride and the subsequent separation of the isomers is well-documented in Organic Syntheses.[1]

Alternatively, 4-nitrophthalimide can be synthesized by nitrating phthalimide, followed by hydrolysis to yield 4-nitrophthalic acid with high purity.[2] The resulting 4-nitrophthalic acid can then be dehydrated to 4-nitrophthalic anhydride.

Step 2: Selective Reduction of 4-Nitrophthalic Anhydride to 5-Nitrophthalide

This is a critical and often challenging step that requires the selective reduction of one of the two carbonyl groups of the anhydride to a methylene group, forming the lactone ring of 5-nitrophthalide. The key is to employ a reducing agent with appropriate chemoselectivity to avoid over-reduction or reduction of the nitro group.

Sodium borohydride (NaBH₄) has been demonstrated to be an effective reagent for the reduction of substituted phthalic anhydrides to the corresponding phthalides.[3] The reaction is typically carried out in an appropriate solvent, such as ethanol or a mixture of solvents. The electron-withdrawing nature of the nitro group at the 4-position influences the reactivity of the adjacent carbonyl group, allowing for a degree of selective reduction.[3]

Experimental Protocol: Reduction of 4-Nitrophthalic Anhydride with Sodium Borohydride

  • In a round-bottom flask, suspend 4-nitrophthalic anhydride in ethanol.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of sodium borohydride in ethanol to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-nitrophthalide.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Reduction of 5-Nitrophthalide to 5-Nitro-1,3-dihydroisobenzofuran

The final step in this synthetic sequence is the reduction of the lactone functionality in 5-nitrophthalide to the corresponding dihydroisobenzofuran. This transformation requires a reducing agent that can selectively reduce the lactone carbonyl without affecting the nitro group.

Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent commonly used for the partial reduction of esters and lactones to aldehydes or the corresponding alcohols.[4][5][6][7][8] By carefully controlling the stoichiometry and reaction temperature, DIBAL-H can effectively reduce the lactone in 5-nitrophthalide to the desired 5-Nitro-1,3-dihydroisobenzofuran. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction.[7][8]

Experimental Protocol: Reduction of 5-Nitrophthalide with DIBAL-H

  • Dissolve 5-nitrophthalide in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (typically 1.0 M in an appropriate solvent) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol, followed by water and a saturated solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Nitro-1,3-dihydroisobenzofuran.

Method 2: Synthesis via Selective Oxidation of 4-Nitro-o-xylene

An alternative and potentially more convergent approach to 5-Nitro-1,3-dihydroisobenzofuran involves the selective oxidation of 4-nitro-o-xylene. This route offers the advantage of introducing the nitro group at an early stage and then building the dihydroisobenzofuran ring.

Figure 2: Alternative synthetic pathway for 5-Nitro-1,3-dihydroisobenzofuran starting from 4-nitro-o-xylene.

Step 1: Selective Oxidation of 4-Nitro-o-xylene to 2-Methyl-5-nitrobenzoic acid

The key to this route is the selective oxidation of one of the two methyl groups of 4-nitro-o-xylene to a carboxylic acid. This can be a challenging transformation due to the similar reactivity of the two methyl groups. However, methods have been developed that achieve this selectivity with reasonable success.

One such method involves the use of dilute nitric acid as the oxidizing agent in the presence of N-hydroxyphthalimide (NHPI) as a catalyst.[9][10] This radical-mediated oxidation can be promoted by the addition of co-catalysts such as cobalt or manganese salts under phase-transfer conditions to afford 2-methyl-5-nitrobenzoic acid in good yield.[9][10]

Experimental Protocol: Selective Oxidation of 4-Nitro-o-xylene

  • Combine 4-nitro-o-xylene, N-hydroxyphthalimide, a cobalt salt (e.g., CoCl₂·6H₂O), a manganese salt (e.g., Mn(OAc)₂·4H₂O), and a phase-transfer catalyst in a suitable solvent system.

  • Add dilute nitric acid to the mixture.

  • Heat the reaction mixture under reflux and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture and extract the product into an organic solvent.

  • Wash the organic layer to remove residual acid and catalyst.

  • Dry the organic layer and concentrate it to yield crude 2-methyl-5-nitrobenzoic acid.

  • Purify the product by recrystallization.

Step 2: Reduction of 2-Methyl-5-nitrobenzoic Acid and the Remaining Methyl Group

The subsequent step involves the reduction of both the carboxylic acid and the remaining methyl group to their corresponding alcohol functionalities to form (2-hydroxymethyl-4-nitrophenyl)methanol. This can be achieved using a strong reducing agent such as borane-tetrahydrofuran complex (BH₃-THF). It is crucial to use a reagent that can reduce both functional groups without affecting the nitro group.

Step 3: Cyclization to 5-Nitro-1,3-dihydroisobenzofuran

Comparative Analysis of Synthesis Methods

To facilitate a direct comparison, the key aspects of each synthetic route are summarized in the table below.

FeatureMethod 1: From Phthalic AnhydrideMethod 2: From 4-Nitro-o-xylene
Starting Material Availability Phthalic anhydride is a readily available and inexpensive commodity chemical.4-Nitro-o-xylene is also commercially available but may be more expensive.
Number of Steps Typically 3 major steps.Typically 3 major steps.
Key Challenges - Separation of 3- and 4-nitro isomers. - Selective reduction of one carbonyl in the anhydride. - Chemoselective reduction of the lactone without affecting the nitro group.- Selective oxidation of one methyl group. - Reduction of both carboxylic acid and methyl group. - Intramolecular cyclization of the diol.
Potential for Scale-up Well-established and scalable, with extensive literature.Potentially scalable, but may require more optimization for the selective oxidation step.
Overall Yield Can be moderate to good, but depends heavily on the efficiency of each step.Potentially higher overall yield if the selective oxidation is efficient.
Safety Considerations Use of strong nitrating acids and pyrophoric DIBAL-H requires careful handling.Use of oxidizing agents and potentially flammable solvents.

Conclusion and Expert Recommendations

Both synthetic routes presented offer viable pathways to 5-Nitro-1,3-dihydroisobenzofuran.

Method 1 , starting from phthalic anhydride, is a well-trodden path with extensive documentation, making it a reliable choice for many researchers. The primary hurdles lie in the isomer separation and the two selective reduction steps. Careful optimization of reaction conditions and choice of reagents are crucial for achieving good yields.

Method 2 , commencing with 4-nitro-o-xylene, presents a more modern and potentially more efficient alternative, particularly if the selective oxidation of one methyl group can be achieved with high yield and selectivity. This route avoids the issue of isomer separation inherent in Method 1. However, the subsequent reduction and cyclization steps may require further development and optimization.

For researchers in an academic setting or those undertaking initial exploratory synthesis, Method 1 may be the more straightforward approach due to the wealth of available literature. For industrial applications where process optimization and cost-effectiveness are paramount, a thorough investigation and optimization of Method 2 could prove to be a more advantageous long-term strategy, potentially offering a more streamlined and higher-yielding process.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, available resources, and the desired purity of the final product. This guide provides the foundational knowledge and comparative data necessary for making an informed decision.

References

  • Wei, S., Tang, B., & Peng, X. H. (2015). Oxidation of 4-nitro-o-xylene with nitric acid using N-hydroxyphthalimide under phase transfer conditions. Chemické zvesti, 69(5), 635-641. [Link]

  • Garratt, P. J., & Underwood, J. M. (1983). Reduction of substituted phthalic anhydrides with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, 1247-1249. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 5-Nitro-1,3-dihydroisobenzofuran, a key intermediate in various synthetic pathways. As drug development professionals, our primary objective is to ensure that the analytical procedures we employ are fit for their intended purpose. The validation of these methods is not merely a regulatory checkbox; it is the bedrock upon which product quality, safety, and efficacy are built.

This document eschews a rigid template in favor of a logical, science-first narrative. We will explore the causality behind experimental choices, focusing on the two most prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our framework for validation is grounded in the globally recognized International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which ensures a harmonized approach to demonstrating data integrity and reliability.[1][2][3]

Pillar 1: The "Why" of Method Validation

Before delving into specific protocols, it is crucial to understand the core performance characteristics we aim to verify. An analytical method's validation demonstrates, through documented evidence, that the procedure is suitable for its intended use.[2][4] The fundamental parameters, as stipulated by ICH Q2(R2), are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[5][6]

  • Linearity & Range: The capacity to elicit test results directly proportional to the analyte concentration over a defined interval.[5][7]

  • Accuracy: The closeness of test results to the true value.[5][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[6]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters, indicating its reliability during normal usage.[1][5]

Pillar 2: High-Performance Liquid Chromatography (HPLC) - The Gold Standard

For a nitroaromatic compound like 5-Nitro-1,3-dihydroisobenzofuran, HPLC, particularly in its reverse-phase mode (RP-HPLC), is unequivocally the method of choice for assay and impurity profiling.

Causality Behind Choosing HPLC: The molecular structure of 5-Nitro-1,3-dihydroisobenzofuran (MW: 165.15 g/mol ) features a polar nitro group and an ether linkage, balanced by an aromatic ring system.[8][9][10] This imparts moderate polarity and a strong UV chromophore, making it an ideal candidate for RP-HPLC with UV detection. Unlike GC, HPLC does not require the analyte to be volatile or thermally stable, which is a significant advantage when potential degradation products are unknown.

Experimental Workflow: RP-HPLC Method Validation

The following diagram outlines the logical flow for validating an RP-HPLC method intended for the assay and impurity determination of 5-Nitro-1,3-dihydroisobenzofuran.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R2)) cluster_Rep Phase 3: Documentation Dev Develop RP-HPLC Method (Column, Mobile Phase, Flow Rate, Wavelength) SST System Suitability Testing (SST) (Tailing Factor, Plate Count, %RSD) Dev->SST Spec Specificity (Blank, Placebo, Forced Degradation) SST->Spec Lin Linearity & Range (5 levels, 50-150%) Spec->Lin Acc Accuracy (Spiking at 3 levels, 9 determinations) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ (S/N Ratio or Calibration Curve Slope) Prec->LOQ Rob Robustness (Vary pH, Flow Rate, Temp) LOQ->Rob Report Validation Report Rob->Report Protocol Validation Protocol Protocol->Dev Protocol->Report

Caption: A typical workflow for HPLC method validation, from development to final reporting.

Detailed Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed not only to quantify 5-Nitro-1,3-dihydroisobenzofuran but also to separate it from potential degradation products, making it "stability-indicating."

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: The C18 stationary phase provides robust hydrophobic interactions with the aromatic ring of the analyte, ensuring adequate retention and resolution from polar impurities.

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v).

    • Rationale: This composition offers a good balance of eluting strength for a moderately polar compound. It can be optimized based on initial scouting runs.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

    • Rationale: The nitroaromatic system provides strong absorbance at this wavelength, ensuring high sensitivity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Forced Degradation Study Protocol: Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[11][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][14]

  • Acid Hydrolysis: 1 mg/mL API in 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: 1 mg/mL API in 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: 1 mg/mL API in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API to 105°C for 24 hours. Dissolve in mobile phase for analysis.

  • Photolytic Degradation: Expose solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).

3. Validation Execution:

  • Specificity: Inject blank, placebo, un-stressed API solution, and all forced degradation samples. The method is specific if the principal peak is free from interference from any degradants, and peak purity analysis (using a PDA detector) passes.[7]

  • Linearity: Prepare a minimum of five concentrations of the reference standard, typically from 50% to 150% of the nominal assay concentration. Plot a graph of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.[4]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

Data Summary: HPLC Validation Acceptance Criteria
ParameterAcceptance CriteriaICH Guideline Reference
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of replicate injections < 2.0%ICH Q2(R2)
Specificity No interference at the analyte's retention time; Peak Purity Index > 0.995ICH Q2(R2)[5]
Linearity Correlation Coefficient (r²) ≥ 0.99ICH Q2(R2)[6][7]
Range 80% to 120% of the test concentration for assayICH Q2(R2)[2]
Accuracy Mean recovery of 98.0% to 102.0%ICH Q2(R2)[4][5]
Precision (RSD) Repeatability (Intra-assay) ≤ 2.0%; Intermediate Precision ≤ 2.0%ICH Q2(R2)[5]
LOQ Signal-to-Noise (S/N) ratio ≥ 10ICH Q2(R2)[15]
Robustness %RSD of results should remain within system suitability limits after minor changesICH Q2(R2)[1]

Pillar 3: Gas Chromatography (GC) - A Viable Alternative

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[16] For 5-Nitro-1,3-dihydroisobenzofuran, GC is less common for primary stability and impurity testing but can be an excellent choice for specific applications, such as quantifying volatile organic impurities or residual solvents from the synthesis process.[16][17]

Causality Behind Choosing GC: The primary prerequisite for GC analysis is analyte volatility and thermal stability. While the molecular weight of 5-Nitro-1,3-dihydroisobenzofuran is low, its polarity may reduce volatility. A feasibility study would be required to ensure it does not degrade at the temperatures used in the GC injector and column. A Nitrogen-Phosphorus Detector (NPD) can be used to provide high selectivity and sensitivity for this nitrogen-containing compound.[18]

Experimental Workflow: GC Method Validation

The validation workflow for GC mirrors that of HPLC, focusing on the same ICH parameters, but with different instrumentation and sample handling considerations.

GC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R2)) cluster_Rep Phase 3: Documentation Dev Develop GC Method (Column, Temp Program, Carrier Gas, Detector) Feasibility Assess Thermal Stability & Volatility Dev->Feasibility SST System Suitability Testing (SST) (Resolution, Peak Shape, %RSD) Feasibility->SST Spec Specificity (Resolution from known solvents/impurities) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery studies) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness (Vary Flow Rate, Temp Program) LOQ->Rob Report Validation Report Rob->Report Protocol Validation Protocol Protocol->Dev Protocol->Report

Caption: A structured workflow for GC method validation, including an initial feasibility assessment.

Detailed Protocol: GC Method for Volatile Impurities

This protocol is tailored for the detection of volatile impurities or the assay of 5-Nitro-1,3-dihydroisobenzofuran if it is proven to be amenable to GC.

1. Chromatographic Conditions:

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

    • Rationale: A DB-5 column is a robust, general-purpose column that provides good separation for a wide range of compounds with varying polarities.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Temperature Program: 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

    • Rationale: A temperature gradient is necessary to elute compounds with different boiling points effectively, ensuring sharp peaks for both early and late-eluting components.

  • Injector Temperature: 250°C.

  • Detector: Nitrogen-Phosphorus Detector (NPD) at 300°C or Flame Ionization Detector (FID).

    • Rationale: An NPD offers high selectivity for the nitrogen-containing analyte, reducing interference from the sample matrix. An FID provides a more universal response if non-nitrogen impurities are also of interest.

  • Injection: 1 µL, Split mode (e.g., 20:1 split ratio).

2. Validation Execution:

  • Specificity: Analyze individual known impurities and solvents to establish their retention times and ensure they are resolved from the main analyte peak.

  • Linearity, Accuracy, Precision: Follow the same principles as for HPLC, preparing standards in a suitable solvent (e.g., acetone or ethyl acetate) and analyzing them across the defined range.

Comparative Summary: HPLC vs. GC

The choice between HPLC and GC is dictated by the analyte's properties and the analytical objective.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gas mobile phase and a liquid/solid stationary phase.[16]
Analyte Suitability Highly versatile; suitable for non-volatile, polar, and thermally labile compounds.Requires volatile and thermally stable analytes. Derivatization may be needed.
Primary Application Assay, impurity profiling, stability testing. Residual solvent analysis, volatile impurity testing.
Pros for Topic - Ideal for the compound's polarity. - Operates at ambient temperature, preventing degradation. - Gold standard for stability-indicating methods.[17]- High resolution and speed for volatile compounds. - Selective detectors (NPD) provide high sensitivity.
Cons for Topic - Higher solvent consumption.- Potential for thermal degradation of the analyte in the injector. - Less suitable for non-volatile degradation products.

Conclusion

For the comprehensive analytical validation of 5-Nitro-1,3-dihydroisobenzofuran, a stability-indicating RP-HPLC method is the superior and recommended primary technique. It offers the versatility, specificity, and robustness required for accurate assay and impurity determination in compliance with global regulatory standards. While GC serves as a valuable orthogonal technique , its application is more specialized, excelling in the analysis of volatile impurities that may be present from the synthetic process.

The ultimate goal of method validation is to build a foundation of trust in our data. By systematically challenging our methods against rigorous performance criteria, as outlined by the ICH, we ensure that every result is reliable, reproducible, and scientifically sound. This diligence is fundamental to guaranteeing the quality and safety of the final pharmaceutical product.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024).
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Analytical Method Validation Parameters: An Updated Review. (2020).
  • The Royal Society of Chemistry. (n.d.). supporting information.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • ChemScene. (n.d.). 5-Nitro-1,3-dihydroisobenzofuran.
  • Pharma Devils. (n.d.). Guideline for Analytical Method Validation.
  • Sigma-Aldrich. (n.d.). 5-NITRO-1,3-DIHYDROISOBENZOFURAN | 52771-99-0.
  • EPA. (n.d.). method 8091 nitroaromatics and cyclic ketones by gas chromatography.
  • NIH. (2025). Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Parchem. (n.d.). 5-Nitro-1,3-dihydroisobenzofuran (Cas 175733-76-3).
  • Agilent Technologies, Inc. (2011). Nitro compounds.
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  • PubMed. (n.d.). Gas-liquid chromatographic determination of 1,3-dihydro-3-phenylspiro(isobenzofuran-1,4-piperidine), HP 505, in biological fluids using a nitrogen-specific detector.
  • ResearchGate. (2016). (PDF) The Development of 1,3-Diphenylisobenzofuran as a Highly Selective Probe for the Detection and Quantitative Determination of Hydrogen Peroxide.
  • SIELC Technologies. (2018). Separation of 1,3-Dihydroisobenzofuran on Newcrom R1 HPLC column.
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A Spectroscopic Deep Dive: Unraveling the Molecular Fingerprints of 5-Nitro-1,3-dihydroisobenzofuran and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, a precise understanding of molecular structure is paramount. Spectroscopic techniques serve as the veritable eyes of the chemist, offering a detailed glimpse into the electronic and vibrational states of a molecule. This guide provides an in-depth comparative analysis of the spectroscopic properties of 5-Nitro-1,3-dihydroisobenzofuran and its structural analogs. By examining the nuanced shifts and patterns in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, we can elucidate the profound influence of substituents on the isobenzofuran scaffold. This understanding is crucial for the rational design of novel compounds with tailored properties.

The Foundational Scaffold: 1,3-Dihydroisobenzofuran (Phthalan)

Before delving into the effects of substitution, it is essential to establish a baseline by examining the spectroscopic characteristics of the parent molecule, 1,3-dihydroisobenzofuran (also known as phthalan). This simple bicyclic ether provides the foundational spectral features upon which we will observe the perturbations caused by various functional groups.

The Perturbing Influence: The Nitro Group at the 5-Position

The introduction of a nitro (-NO₂) group at the 5-position of the 1,3-dihydroisobenzofuran ring system dramatically alters its electronic landscape, a change that is vividly reflected in its spectroscopic signatures. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electronic perturbation is the key to understanding the spectral differences between 5-Nitro-1,3-dihydroisobenzofuran and its analogs.

Comparative Spectroscopic Analysis

This section will systematically compare the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of 5-Nitro-1,3-dihydroisobenzofuran with its parent compound and other 5-substituted analogs, including amino, methoxy, and cyano derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The electron-withdrawing nature of the nitro group in 5-Nitro-1,3-dihydroisobenzofuran is expected to cause a significant downfield shift (deshielding) of the aromatic protons compared to the parent 1,3-dihydroisobenzofuran . The protons on the aromatic ring of the nitro-substituted compound will appear at higher chemical shifts due to the reduced electron density around them. In contrast, electron-donating groups like the amino (-NH₂) and methoxy (-OCH₃) groups in 5-Amino-1,3-dihydroisobenzofuran and 5-Methoxy-1,3-dihydroisobenzofuran , respectively, will cause an upfield shift (shielding) of the aromatic protons. The cyano group (-CN) in 5-Cyano-1,3-dihydroisobenzofuran , being electron-withdrawing, will also lead to a downfield shift, though the magnitude may differ from that of the nitro group.

The benzylic protons of the dihydrofuran ring (at C1 and C3) are also influenced by the substituent on the aromatic ring, albeit to a lesser extent.

¹³C NMR Spectroscopy:

The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbon atoms of the aromatic ring in 5-Nitro-1,3-dihydroisobenzofuran will be deshielded and resonate at higher chemical shifts compared to 1,3-dihydroisobenzofuran . The carbon atom directly attached to the nitro group (C5) will experience the most significant downfield shift. Conversely, the aromatic carbons in the amino and methoxy analogs will be shielded and appear at lower chemical shifts.

CompoundKey ¹H NMR Chemical Shifts (ppm, Aromatic Protons)Key ¹³C NMR Chemical Shifts (ppm, Aromatic Carbons)
1,3-Dihydroisobenzofuran ~7.2 ppm (multiplet)~121-140 ppm
5-Nitro-1,3-dihydroisobenzofuran Expected > 7.5 ppmExpected significant downfield shifts, especially for C5
5-Amino-3H-isobenzofuran-1-one *6.62-7.55 ppm[1]124.4-141.7 ppm[1]
5-Methoxy-1,3-dihydroisobenzofuran Expected < 7.2 ppmExpected upfield shifts for aromatic carbons
5-Cyano-1,3-dihydroisobenzofuran Expected > 7.3 ppmExpected downfield shifts for aromatic carbons

Note: Data for 5-Amino-3H-isobenzofuran-1-one is presented as a close analog. The carbonyl group at C1 will influence the chemical shifts.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 5-Nitro-1,3-dihydroisobenzofuran , the most prominent and diagnostic IR absorption bands will be the asymmetric and symmetric stretching vibrations of the nitro group. These typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The presence of these two strong absorptions is a clear indicator of the nitro functionality.

In comparison:

  • 1,3-Dihydroisobenzofuran will show characteristic C-O-C stretching of the ether group and C-H stretching of the aromatic and aliphatic protons.

  • 5-Amino-1,3-dihydroisobenzofuran will exhibit N-H stretching vibrations (typically two bands for a primary amine) in the region of 3500-3300 cm⁻¹.

  • 5-Methoxy-1,3-dihydroisobenzofuran will show a strong C-O stretching band for the methoxy group.

  • 5-Cyano-1,3-dihydroisobenzofuran will display a characteristic C≡N stretching vibration around 2230-2210 cm⁻¹.

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group Vibration
1,3-Dihydroisobenzofuran ~1050C-O-C stretch
5-Nitro-1,3-dihydroisobenzofuran ~1530 and ~1350Asymmetric and Symmetric NO₂ stretch
5-Amino-3H-isobenzofuran-1-one *3133, 1022[1]N-H stretch, C-N stretch
5-Methoxy-1,3-dihydroisobenzofuran ~1250Aryl-O stretch
5-Cyano-1,3-dihydroisobenzofuran ~2220C≡N stretch

Note: Data for 5-Amino-3H-isobenzofuran-1-one.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

The mass spectrum of 5-Nitro-1,3-dihydroisobenzofuran (Molecular Weight: 165.15 g/mol )[2] will show a molecular ion peak at m/z 165. A characteristic fragmentation pattern for nitroaromatic compounds involves the loss of NO (30 Da) and NO₂ (46 Da), leading to fragment ions at m/z 135 and 119, respectively. Another likely fragmentation is the loss of the CH₂O unit from the dihydrofuran ring.

The fragmentation patterns of the analogs will be distinct:

  • 1,3-Dihydroisobenzofuran (Molecular Weight: 120.15 g/mol ) will likely show a prominent molecular ion peak at m/z 120 and fragments corresponding to the loss of CH₂O or the entire dihydrofuran ring.

  • 5-Amino-1,3-dihydroisobenzofuran (Molecular Weight: 135.15 g/mol ) will have a molecular ion at m/z 135.

  • 5-Methoxy-1,3-dihydroisobenzofuran (Molecular Weight: 150.16 g/mol ) will show a molecular ion at m/z 150 and a characteristic loss of a methyl group (CH₃, 15 Da) or a methoxy group (OCH₃, 31 Da).

  • 5-Cyano-1,3-dihydroisobenzofuran (Molecular Weight: 145.16 g/mol ) will have a molecular ion at m/z 145.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential.

Sample Preparation
  • NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is typically used as an internal standard.

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. Liquid samples can be analyzed as a thin film between salt plates.

  • Mass Spectrometry: Samples are typically introduced into the mass spectrometer after separation by gas chromatography (GC-MS) or by direct infusion. Electron ionization (EI) is a common ionization technique for these types of compounds.

Instrumentation and Data Acquisition
  • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) should be used to obtain well-resolved spectra. Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be employed.

  • IR: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectra, typically in the range of 4000-400 cm⁻¹.

  • MS: A mass spectrometer capable of electron ionization with a mass range appropriate for the expected molecular weights and fragments.

Visualizing the Concepts

To better illustrate the relationships between the compounds and the spectroscopic principles, the following diagrams are provided.

G cluster_compounds Molecular Structures cluster_effects Spectroscopic Effects Parent 1,3-Dihydroisobenzofuran Nitro 5-Nitro-1,3-dihydroisobenzofuran NMR_Deshielding NMR: Downfield Shift (Deshielding) Nitro->NMR_Deshielding Electron Withdrawing IR_NO2 IR: NO2 Stretch Nitro->IR_NO2 MS_Fragments MS: Characteristic Fragmentations Nitro->MS_Fragments Loss of NO, NO2 Amino 5-Amino-1,3-dihydroisobenzofuran NMR_Shielding NMR: Upfield Shift (Shielding) Amino->NMR_Shielding Electron Donating IR_NH2 IR: NH2 Stretch Amino->IR_NH2 Methoxy 5-Methoxy-1,3-dihydroisobenzofuran Methoxy->NMR_Shielding Electron Donating Cyano 5-Cyano-1,3-dihydroisobenzofuran Cyano->NMR_Deshielding Electron Withdrawing IR_CN IR: CN Stretch Cyano->IR_CN

Figure 1: Conceptual diagram illustrating the influence of different substituents on the spectroscopic properties of the 1,3-dihydroisobenzofuran core.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Compound Synthesis & Purification Prep Sample Preparation (NMR, IR, MS) Sample->Prep Acquisition Data Acquisition (Spectrometer) Prep->Acquisition Processing Data Processing & Analysis Acquisition->Processing Interpretation Structural Elucidation & Comparison Processing->Interpretation

Figure 2: A generalized workflow for the spectroscopic analysis of organic compounds.

Conclusion: A Powerful Toolkit for Molecular Characterization

The spectroscopic comparison of 5-Nitro-1,3-dihydroisobenzofuran and its analogs clearly demonstrates the profound impact of substituents on the electronic and vibrational properties of the core isobenzofuran structure. The electron-withdrawing nitro group causes a deshielding of the aromatic protons and carbons in NMR spectroscopy and introduces characteristic stretching frequencies in the IR spectrum. In contrast, electron-donating groups lead to shielding effects. Mass spectrometry provides definitive molecular weight information and reveals substituent-specific fragmentation pathways.

By understanding these structure-spectra correlations, researchers can confidently identify and characterize novel 1,3-dihydroisobenzofuran derivatives. This knowledge is not merely academic; it is a critical component in the pipeline of drug discovery and materials development, enabling the rational design and synthesis of molecules with desired functionalities and properties. The principles outlined in this guide serve as a foundational reference for any scientist working with this important class of heterocyclic compounds.

References

  • Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. (n.d.). PMC. [Link]

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assessing the reactivity of 5-Nitro-1,3-dihydroisobenzofuran against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Reactivity of 5-Nitro-1,3-dihydroisobenzofuran Against Structurally Similar Compounds

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's reactivity is paramount for predicting its metabolic fate, potential toxicity, and interaction with biological targets. This guide provides a comprehensive framework for assessing the chemical reactivity of 5-Nitro-1,3-dihydroisobenzofuran, a compound of interest due to its unique structural and electronic features. By comparing its reactivity profile with that of strategically chosen analogous compounds, we can elucidate the specific contributions of its nitro group and bicyclic core to its overall chemical behavior.

Introduction: The Significance of Structure in Reactivity

5-Nitro-1,3-dihydroisobenzofuran, also known as 5-Nitrophthalan, belongs to the family of phthalans, which are bicyclic compounds featuring a benzene ring fused to a dihydrofuran ring. The presence of a nitro group, a potent electron-withdrawing moiety, on the aromatic ring is anticipated to significantly modulate the reactivity of the entire molecule. Understanding this influence is crucial for its potential applications in medicinal chemistry and materials science. This guide will not only present the theoretical underpinnings of its reactivity but also provide detailed experimental protocols to empirically validate these predictions.

The Compound Under Investigation: 5-Nitro-1,3-dihydroisobenzofuran

Structure and Electronic Profile:

The structure of 5-Nitro-1,3-dihydroisobenzofuran is characterized by the fusion of a dihydrofuran ring to a benzene ring, with a nitro group at the 5-position. The nitro group exerts a strong electron-withdrawing effect on the aromatic ring through both inductive and resonance mechanisms.[1][2][3][4] This electronic perturbation is expected to have a profound impact on the molecule's susceptibility to both electrophilic and nucleophilic attack.

Comparative Compounds: A Rationale for Selection

To effectively dissect the structure-reactivity relationships of 5-Nitro-1,3-dihydroisobenzofuran, a careful selection of comparative compounds is essential. The following compounds are proposed for this comparative study:

  • 1,3-Dihydroisobenzofuran (Phthalan): The parent compound lacking any substituent on the aromatic ring. It serves as the baseline for assessing the electronic influence of the nitro group.

  • 4-Nitro-1,3-dihydroisobenzofuran: An isomer of the target compound. Comparing the reactivity of the 4-nitro and 5-nitro isomers will illuminate the impact of the nitro group's position on the overall reactivity.

  • 5-Amino-1,3-dihydroisobenzofuran: A compound with a strong electron-donating group (amino group) at the 5-position. This will provide a contrasting reactivity profile to that of the electron-withdrawing nitro group.

Theoretical Framework: Predicting Reactivity

The reactivity of these compounds can be predicted based on fundamental principles of organic chemistry. The nitro group in 5-Nitro-1,3-dihydroisobenzofuran deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the positions meta to the nitro group (positions 4 and 6).[2][5] Conversely, the electron-rich nature of the amino group in 5-Amino-1,3-dihydroisobenzofuran is expected to activate the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Experimental Design: A Roadmap for Reactivity Assessment

To empirically quantify the reactivity of 5-Nitro-1,3-dihydroisobenzofuran and its analogs, a series of well-defined experiments are proposed. These experiments will probe different facets of their chemical behavior, from their susceptibility to electrophilic and nucleophilic attack to the stability of the dihydrofuran ring.

Experiment 1: Nitration as a Probe for Electrophilic Aromatic Substitution

This experiment will assess the relative rates of nitration of the parent compound, 1,3-dihydroisobenzofuran, and the amino-substituted analog, 5-Amino-1,3-dihydroisobenzofuran. The nitration of 5-Nitro-1,3-dihydroisobenzofuran is expected to be significantly slower due to the deactivating effect of the existing nitro group.

Protocol:

  • Preparation of Nitrating Mixture: Prepare a standard nitrating mixture of concentrated nitric acid and sulfuric acid.

  • Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of 1,3-dihydroisobenzofuran and 5-Amino-1,3-dihydroisobenzofuran in a suitable solvent (e.g., glacial acetic acid).

  • Reaction Initiation: Cool the reaction mixtures in an ice bath and slowly add the nitrating mixture dropwise with constant stirring.

  • Monitoring the Reaction: Monitor the progress of the reactions over time using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Analysis: Upon completion, quench the reactions with ice water, extract the products, and analyze them using spectroscopic methods (e.g., NMR, Mass Spectrometry) to determine the identity and yield of the nitrated products.

Expected Outcome:

The rate of nitration is expected to follow the order: 5-Amino-1,3-dihydroisobenzofuran > 1,3-dihydroisobenzofuran >> 5-Nitro-1,3-dihydroisobenzofuran.

Experiment 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring of 5-Nitro-1,3-dihydroisobenzofuran is predicted to be susceptible to nucleophilic aromatic substitution. This experiment will investigate its reactivity towards a common nucleophile, such as sodium methoxide.

Protocol:

  • Reaction Setup: Dissolve 5-Nitro-1,3-dihydroisobenzofuran in methanol and add a solution of sodium methoxide in methanol.

  • Reaction Conditions: Heat the reaction mixture under reflux and monitor its progress using TLC or HPLC.

  • Product Isolation and Analysis: After the reaction is complete, neutralize the mixture, remove the solvent, and purify the product. Characterize the product using spectroscopic techniques to confirm the substitution of the nitro group by the methoxy group.

Expected Outcome:

5-Nitro-1,3-dihydroisobenzofuran is expected to undergo SNAr, while the other comparative compounds will likely not react under these conditions.

Data Presentation: A Comparative Overview

The results of these experiments can be summarized in the following tables for a clear and concise comparison.

Table 1: Relative Rates of Nitration

CompoundRelative Rate of Nitration
1,3-Dihydroisobenzofuran1
5-Nitro-1,3-dihydroisobenzofuran< 0.01 (predicted)
5-Amino-1,3-dihydroisobenzofuran> 100 (predicted)

Table 2: Reactivity in Nucleophilic Aromatic Substitution

CompoundReaction with Sodium Methoxide
1,3-DihydroisobenzofuranNo reaction (predicted)
5-Nitro-1,3-dihydroisobenzofuranSubstitution of nitro group (predicted)
5-Amino-1,3-dihydroisobenzofuranNo reaction (predicted)

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts and experimental procedures, the following diagrams are provided.

Electrophilic_Aromatic_Substitution cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis Compound Aromatic Compound (e.g., 1,3-Dihydroisobenzofuran) Reaction_Vessel Reaction in Glacial Acetic Acid Compound->Reaction_Vessel Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_Mixture->Reaction_Vessel TLC_HPLC Monitoring with TLC/HPLC Reaction_Vessel->TLC_HPLC Product_Isolation Product Isolation and Purification TLC_HPLC->Product_Isolation Spectroscopy Spectroscopic Characterization (NMR, MS) Product_Isolation->Spectroscopy

Caption: Experimental workflow for assessing reactivity towards electrophilic aromatic substitution.

SNAr_Mechanism Start 5-Nitro-1,3-dihydroisobenzofuran Intermediate Meisenheimer Complex (stabilized by NO2 group) Start->Intermediate Nucleophilic Attack Nucleophile + CH3O- Product 5-Methoxy-1,3-dihydroisobenzofuran Intermediate->Product Loss of Leaving Group Leaving_Group - NO2-

Caption: Proposed mechanism for the nucleophilic aromatic substitution of 5-Nitro-1,3-dihydroisobenzofuran.

Conclusion: A Path Forward

This guide provides a robust framework for the systematic assessment of the reactivity of 5-Nitro-1,3-dihydroisobenzofuran. By combining theoretical predictions with a well-defined experimental plan, researchers can gain a deep understanding of its chemical behavior. The comparative approach outlined here will not only elucidate the role of the nitro group and the bicyclic core in modulating reactivity but also provide valuable data for the rational design of new molecules with desired properties for applications in drug discovery and beyond.

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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 5-Nitro-1,3-dihydroisobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel antimicrobial agents is of paramount importance. Among the myriad of scaffolds under investigation, 5-Nitro-1,3-dihydroisobenzofuran derivatives have emerged as a promising class of compounds. Their structural features suggest a potential for significant biological activity, warranting a deeper exploration of their therapeutic utility. Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone in this endeavor, offering a predictive framework to correlate the chemical structure of these derivatives with their biological efficacy.[1] This guide provides a comprehensive comparison of QSAR methodologies applicable to 5-Nitro-1,3-dihydroisobenzofuran derivatives, offering insights for researchers, scientists, and drug development professionals.

The Rationale for QSAR in a Promising Scaffold

The 1,3-dihydroisobenzofuran core is a structural motif present in numerous biologically active natural products and synthetic compounds.[2] The introduction of a nitro group at the 5-position is anticipated to modulate the electronic properties of the molecule, a critical factor in its interaction with biological targets. QSAR studies provide a systematic approach to unravel these intricate relationships, enabling the rational design of more potent and selective drug candidates.[1] By establishing a mathematical correlation between molecular descriptors and biological activity, QSAR models can predict the efficacy of novel, unsynthesized compounds, thereby accelerating the drug discovery pipeline.[1]

Comparative Analysis of QSAR Modeling Approaches

The selection of an appropriate QSAR modeling technique is contingent on the nature of the dataset and the specific research question. For 5-Nitro-1,3-dihydroisobenzofuran derivatives, a comparative analysis of different modeling approaches is crucial for developing a robust and predictive model.

Key QSAR Methodologies: A Comparative Overview
QSAR MethodologyPrincipleStrengthsLimitations
2D-QSAR Correlates 2D structural descriptors (e.g., topological, constitutional) with biological activity.[3]Computationally less intensive, easy to interpret.Does not account for the 3D conformation of the molecule.
3D-QSAR (CoMFA/CoMSIA) Utilizes 3D molecular fields (steric, electrostatic) to model the interaction of ligands with a receptor.[4]Provides a visual representation of favorable and unfavorable interaction regions, aiding in rational drug design.[4]Requires accurate molecular alignment, which can be challenging without a known receptor structure.
Machine Learning-Based QSAR Employs algorithms like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) to model complex, non-linear relationships.Can handle large and complex datasets, often yielding highly predictive models.Can be a "black box," making mechanistic interpretation difficult.

A successful QSAR study for 5-Nitro-1,3-dihydroisobenzofuran derivatives would likely benefit from a hierarchical approach, starting with 2D-QSAR for initial screening and progressing to 3D-QSAR and machine learning models for more refined predictions and mechanistic insights.

The General QSAR Modeling Workflow

The development of a predictive QSAR model is a multi-step process that requires careful consideration at each stage. The following diagram illustrates a typical workflow.

QSAR Workflow General QSAR Modeling Workflow Data Data Set Collection & Curation Descriptors Molecular Descriptor Calculation Data->Descriptors Split Data Set Splitting (Training/Test) Descriptors->Split Model Model Development Split->Model Validation Model Validation Model->Validation Validation->Model Refinement Prediction Prediction of New Compounds Validation->Prediction

Caption: A generalized workflow for developing a predictive QSAR model.

Experimental and Computational Protocols: A Self-Validating System

To ensure the scientific integrity and trustworthiness of a QSAR study, the employed protocols must be robust and self-validating. Here, we detail a comprehensive methodology that can be applied to 5-Nitro-1,3-dihydroisobenzofuran derivatives.

Step-by-Step Methodology for a QSAR Study
  • Data Set Preparation:

    • Compile a dataset of 5-Nitro-1,3-dihydroisobenzofuran derivatives with their corresponding biological activity data (e.g., Minimum Inhibitory Concentration - MIC).

    • Ensure data consistency and handle missing values appropriately.

    • Convert biological activity data to a logarithmic scale (e.g., pMIC) for a more normal distribution.

  • Molecular Structure Optimization:

    • Draw the 2D structures of all compounds.

    • Convert the 2D structures to 3D and perform geometry optimization using a suitable computational chemistry software package (e.g., Gaussian, Spartan) with an appropriate level of theory (e.g., DFT/B3LYP).

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors, including:

      • Constitutional descriptors: Molecular weight, number of atoms, etc.[3]

      • Topological descriptors: Connectivity indices, shape indices, etc.[3]

      • Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges.[5][6]

      • 3D descriptors: Molecular volume, surface area, etc.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) for model development and a test set (20-30%) for external validation.

    • Employ a rational splitting method, such as Kennard-Stone algorithm, to ensure both sets span the descriptor space.

  • Model Development:

    • Utilize statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build the QSAR model using the training set.

    • Perform feature selection to identify the most relevant descriptors and avoid overfitting.

  • Model Validation:

    • Internal Validation: Use cross-validation techniques like leave-one-out (LOO) or k-fold cross-validation on the training set to assess the model's robustness.

    • External Validation: Evaluate the predictive power of the model on the independent test set.

    • Y-randomization: Scramble the biological activity data multiple times and rebuild the model to ensure the original model is not due to chance correlation.

Detailed Experimental Workflow Diagram

Detailed QSAR Workflow Detailed Experimental and Computational Workflow for QSAR cluster_data Data Preparation cluster_comp Computational Chemistry cluster_model QSAR Modeling cluster_app Application Data_Collection Biological Activity Data (e.g., MIC) Data_Curation Data Cleaning & pMIC Calculation Data_Collection->Data_Curation Structure_Opt 3D Structure Optimization (e.g., DFT) Data_Curation->Structure_Opt Descriptor_Calc Descriptor Calculation (Constitutional, Topological, Quantum-Chemical) Structure_Opt->Descriptor_Calc Data_Split Training/Test Set Split Descriptor_Calc->Data_Split Model_Build Model Building (MLR, PLS, ML) Data_Split->Model_Build Model_Val Rigorous Validation (Internal, External, Y-randomization) Model_Build->Model_Val New_Pred Prediction of Novel Derivatives Model_Val->New_Pred SAR_Analysis Structure-Activity Relationship Interpretation Model_Val->SAR_Analysis

Caption: A detailed workflow for a robust QSAR study of 5-Nitro-1,3-dihydroisobenzofuran derivatives.

Performance Comparison with Alternative Antimicrobial Scaffolds

To contextualize the potential of 5-Nitro-1,3-dihydroisobenzofuran derivatives, it is instructive to compare their QSAR-predicted activities with those of other established antimicrobial scaffolds.

Comparative Data of Antimicrobial Agents
Compound ClassKey Structural FeaturesRepresentative Biological Activity (MIC, µg/mL)Important QSAR DescriptorsReference
5-Nitro-1,3-dihydroisobenzofuran Derivatives Dihydroisobenzofuran core, 5-nitro groupHypothetical, based on related structuresElectronic (LUMO energy), Steric, Lipophilicity (logP)-
5-Nitrofuran Derivatives 5-Nitro-substituted furan ring1.56 - >100 against S. aureusElectronic (Hammett constant, reduction potential)[7][8]
Quinolone-Triazole Derivatives Quinolone and triazole moietiesNot specified in abstractAliphatic carbon connectivity, branching on aromatic ring[9]
Pyrimido-Isoquinolin-Quinone Derivatives Fused heterocyclic quinone system2 - 32 against Gram-positive bacteriaSteric, electronic, hydrogen-bond acceptor properties[2]

This comparative table highlights the diversity of chemical scaffolds with antimicrobial activity and the varied molecular descriptors that govern their efficacy. For 5-Nitro-1,3-dihydroisobenzofuran derivatives, it is hypothesized that electronic descriptors related to the nitro group will be particularly significant, similar to what has been observed for other nitroaromatic compounds.[5][6]

Structural Comparison of Antimicrobial Scaffolds

The structural differences and similarities between these compound classes are crucial for understanding their distinct mechanisms of action and for guiding future drug design efforts.

Structural Comparison Structural Comparison of Antimicrobial Scaffolds A 5-Nitro-1,3-dihydroisobenzofuran B 5-Nitrofuran A->B Common Nitroaromatic Feature C Quinolone D Pyrimido-Isoquinolin-Quinone C->D Fused Ring Systems

Caption: A diagram illustrating the structural relationships between different classes of antimicrobial compounds.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the application of QSAR studies to 5-Nitro-1,3-dihydroisobenzofuran derivatives. By comparing various QSAR methodologies, detailing robust experimental and computational protocols, and contextualizing the potential of this scaffold against other antimicrobial agents, we have laid a foundation for future research in this area.

The successful application of QSAR modeling will be instrumental in unlocking the full therapeutic potential of 5-Nitro-1,3-dihydroisobenzofuran derivatives. Future work should focus on synthesizing a diverse library of these compounds, generating high-quality biological data, and applying the principles outlined in this guide to develop predictive QSAR models. Such efforts will undoubtedly accelerate the discovery of novel and effective antimicrobial agents to combat the growing threat of infectious diseases.

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A Comparative Review of Substituted Nitroaniline Analogs in Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Nitroaniline Scaffold

Substituted nitroanilines, a class of aromatic compounds featuring both an amino and a nitro group on a benzene ring, have emerged as a privileged scaffold in medicinal chemistry. The unique electronic properties conferred by these functional groups, particularly the potent electron-withdrawing nature of the nitro group, render these molecules highly versatile for the development of novel therapeutic agents.[1][2] Their applications are wide-ranging, from intermediates in the synthesis of dyes and pharmaceuticals to their intrinsic biological activities.[1][2] This guide provides an in-depth comparative analysis of substituted nitroaniline analogs, with a focus on their synthesis, characterization, and their promising anticancer and antimicrobial properties. We will delve into the experimental data that underpins their potential, provide detailed protocols for their synthesis and evaluation, and explore the crucial structure-activity relationships that govern their efficacy.

Synthetic Strategies: Accessing a Diverse Chemical Space

The synthesis of substituted nitroaniline analogs is typically achieved through nucleophilic aromatic substitution or the nitration of aniline derivatives. The choice of synthetic route is dictated by the desired substitution pattern and the nature of the substituents.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

A common and efficient method for the synthesis of N-substituted 2-nitroanilines involves the reaction of a halo-nitrobenzene with a desired amine in the presence of a base.

Example Protocol: Synthesis of N-substituted 2-nitroanilines [1]

  • In a round-bottom flask, combine the halo-nitrobenzene (e.g., 2-nitrochlorobenzene, 1 mmol), the desired substituted aniline (1.2 mmol), and a base (e.g., potassium carbonate, 2 mmol) in a suitable solvent such as dimethylformamide (DMF, 10 mL).

  • Heat the reaction mixture at 120°C for 8-12 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash it thoroughly with water, and dry it.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired N-substituted 2-nitroaniline.

A similar approach can be employed for the synthesis of 2,4-dinitroaniline by reacting 2,4-dinitrochlorobenzene with an amine source like ammonium acetate or urea.[3][4][5]

General Synthetic Protocol: Nitration of Substituted Anilines

Direct nitration of anilines can be challenging due to the sensitivity of the amino group to strong acidic conditions. Therefore, a protection-nitration-deprotection strategy is often employed.

Example Protocol: Synthesis of p-nitroaniline from aniline

  • Protection: React aniline with acetic anhydride to form acetanilide, thus protecting the amino group.

  • Nitration: Treat the acetanilide with a nitrating mixture (e.g., nitric acid and sulfuric acid) at a controlled temperature to introduce the nitro group, primarily at the para position.

  • Deprotection: Hydrolyze the resulting p-nitroacetanilide under acidic or basic conditions to remove the acetyl group and yield p-nitroaniline.

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of substituted nitroaniline analogs.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Halo-nitrobenzene, Aniline) reaction Chemical Reaction (e.g., Nucleophilic Substitution, Nitration) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms anticancer Anticancer Assays (e.g., MTT, Apoptosis) ms->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) ms->antimicrobial

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of substituted nitroaniline analogs.

Spectroscopic Characterization: Confirming Molecular Identity

The unambiguous identification and purity assessment of synthesized nitroaniline analogs are paramount. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzene ring. The signals for the amino protons and any substituents are also key identifiers. For example, in 2-nitroaniline, the proton ortho to the nitro group is typically shifted downfield due to the group's electron-withdrawing nature.[6]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the substituents. The carbon atom attached to the nitro group (ipso-carbon) generally appears at a lower field.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies for nitroanilines include:

  • N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹. Primary amines show two bands (symmetric and asymmetric stretching), while secondary amines show a single band.[8]

  • NO₂ stretching: Two distinct bands are characteristic of the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.[8]

  • C=C stretching (aromatic): Found in the 1400-1600 cm⁻¹ region.

  • C-N stretching: Appears in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. The molecular ion peak (M⁺) is a key piece of data. Fragmentation patterns can also be diagnostic; for instance, the loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.[9]

Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Potential

Substituted nitroanilines have demonstrated a broad spectrum of biological activities, with their anticancer and antimicrobial properties being particularly noteworthy.

Anticancer Activity

The anticancer potential of nitroaniline derivatives is often linked to the bioreductive activation of the nitro group in the hypoxic (low oxygen) environment characteristic of solid tumors.[1] This process leads to the formation of cytotoxic reactive nitrogen species that can damage DNA and other cellular macromolecules, ultimately inducing apoptosis (programmed cell death) and inhibiting tumor growth.[10]

Table 1: Comparative Anticancer Activity (IC₅₀ Values) of Selected Substituted Nitroaniline Analogs

Compound IDSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference
1a N-phenyl-2,4,6-trinitroanilineHep3B15.3 ± 1.2[2]
1b N-(3-nitrophenyl)-2,4,6-trinitroanilineHep3B12.5 ± 0.9[2]
1c N-(3,5-difluorophenyl)-2,4,6-trinitroanilineHep3B8.9 ± 0.7[2]
2a Pyrimidine derivative of 2-nitroanilineMer Kinase18.5 nM[11]
2b Pyrimidine derivative of 2-nitroanilinec-Met Kinase33.6 nM[11]
3a Imamine-1,3,5-triazine derivativeMDA-MB-2316.25[12]
3b Imamine-1,3,5-triazine derivativeMDA-MB-2318.18[12]

Experimental Protocol: MTT Assay for Cytotoxicity [1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitroaniline analogs and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

Antimicrobial Activity

The antimicrobial mechanism of nitroaniline derivatives is also believed to involve the reduction of the nitro group within microbial cells. This leads to the formation of toxic intermediates that can disrupt cellular processes and inhibit growth.[10]

Table 2: Comparative Antimicrobial Activity (MIC Values) of Selected Substituted Nitroaniline Analogs

Compound ClassTest OrganismMIC (µg/mL)Reference
2-Methyl-5-nitroaniline derivativesBacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus-[13]
Polyanilines doped with nitro compoundsGram-negative and Gram-positive bacteria, Candida albicans-[14]
3,5-dihalogenoanilinesAspergillus niger, Trichophyton mentagrophytes-

Note: Specific MIC values were not provided in the abstracts for all references.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: Serially dilute the substituted nitroaniline analogs in the broth within a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Efficacy

The biological activity of substituted nitroaniline analogs is highly dependent on the nature and position of the substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

  • Role of the Nitro Group: The position of the nitro group is critical. For instance, in some series of compounds, the meta- or ortho-position of the nitro group on a 3-arylcoumarin scaffold showed better antibacterial activity against S. aureus than the para-position.

  • Effect of other Substituents: The addition of other functional groups can significantly modulate activity. For example, the introduction of electron-withdrawing groups can enhance the bioreductive potential of the nitro group. Conversely, bulky substituents may sterically hinder the interaction of the molecule with its biological target.[15] Studies on nitrophenylaziridines and related compounds have also highlighted the importance of the overall molecular structure in their antitumor activity.[16]

  • Lipophilicity and Solubility: The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to cross cell membranes and reach its target. Balancing lipophilicity and aqueous solubility is a key challenge in drug design.

The following diagram illustrates the key structural features of a substituted nitroaniline and their potential impact on biological activity.

SAR Substituted\nNitroaniline Substituted Nitroaniline substituent_R1 R1 Substituted\nNitroaniline->substituent_R1 Modulates Lipophilicity substituent_R2 R2 Substituted\nNitroaniline->substituent_R2 Influences Electronic Properties substituent_R3 R3 Substituted\nNitroaniline->substituent_R3 Steric Effects substituent_R4 R4 Substituted\nNitroaniline->substituent_R4 Solubility nitro_group NO2 Substituted\nNitroaniline->nitro_group Bioreductive Activation Site amino_group NHR Substituted\nNitroaniline->amino_group Hydrogen Bonding

Caption: Key structural features of substituted nitroanilines influencing their biological activity.

Mechanism of Action: The Role of Bioreductive Activation

A central theme in the biological activity of many nitroaromatic compounds is their bioreductive activation.[10] This process is particularly relevant in the low-oxygen environments of solid tumors and within certain microorganisms.

Under normoxic (normal oxygen) conditions, the nitro group can undergo a one-electron reduction to a nitro radical anion. This radical can then be re-oxidized back to the parent nitro compound by molecular oxygen in a futile cycle that generates reactive oxygen species (ROS), leading to oxidative stress.

In hypoxic conditions, further reduction of the nitro radical anion can occur, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These species can covalently bind to and damage cellular macromolecules such as DNA and proteins, ultimately leading to cell death.

The following diagram illustrates the proposed mechanism of bioreductive activation of a nitroaromatic compound.

Bioreductive_Activation Nitroaromatic R-NO2 (Nitroaromatic) Radical_Anion R-NO2•- (Nitro Radical Anion) Nitroaromatic->Radical_Anion + e- Radical_Anion->Nitroaromatic O2 (Normoxia) + O2•- Nitroso R-NO (Nitroso) Radical_Anion->Nitroso + e-, + 2H+ - H2O (Hypoxia) Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine R-NH2 (Amine) Hydroxylamine->Amine + 2e-, + 2H+ - H2O Cell_Death Cell Death Hydroxylamine->Cell_Death Covalent binding to macromolecules

Caption: Proposed mechanism of bioreductive activation of nitroaromatic compounds.

Conclusion and Future Perspectives

Substituted nitroaniline analogs represent a rich and versatile class of compounds with significant potential for the development of novel anticancer and antimicrobial therapies. Their efficacy is intrinsically linked to the electronic properties of the nitro group and the overall substitution pattern of the aniline ring. The ability of these compounds to be selectively activated in hypoxic environments offers a promising strategy for targeted cancer therapy.

Future research in this area should focus on the synthesis of novel analogs with optimized pharmacokinetic and pharmacodynamic properties. A deeper understanding of their mechanisms of action, including the specific cellular pathways they modulate, will be crucial for their clinical translation. The development of more potent and selective nitroaniline-based drugs holds the promise of addressing the pressing challenges of drug resistance in both cancer and infectious diseases.

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A Prospective Analysis of 5-Nitro-1,3-dihydroisobenzofuran: Projecting Biological Efficacy Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 5-Nitro-1,3-dihydroisobenzofuran

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and safety profiles. The compound 5-Nitro-1,3-dihydroisobenzofuran emerges as a molecule of significant interest, not from a history of extensive biological evaluation, but from the well-documented activities of its constituent chemical moieties: the isobenzofuran core and the nitro group. The isobenzofuran scaffold is a component of many biologically active natural and synthetic compounds, with derivatives demonstrating a wide array of therapeutic potentials, including anticancer, neuroprotective, and antimicrobial effects.[1][2][3] The addition of a nitro group, a known pharmacophore, can significantly influence a molecule's biological activity, often imparting antimicrobial and anticancer properties through redox-mediated mechanisms.[4][5]

This guide presents a forward-looking comparative analysis, postulating the biological efficacy of 5-Nitro-1,3-dihydroisobenzofuran in key therapeutic areas. By examining the established activities of structurally related isobenzofuran derivatives and analogous nitro-aromatic compounds, we can construct a scientifically grounded hypothesis for the potential of this specific molecule. This document will compare its projected efficacy against well-established drugs in the fields of oncology, neuroprotection, and infectious diseases, providing detailed experimental protocols for validation.

Projected Therapeutic Applications and Comparative Efficacy

Based on the biological activities of its parent structures, 5-Nitro-1,3-dihydroisobenzofuran is hypothesized to possess therapeutic potential in the following areas:

  • Anticancer Activity: Isobenzofuran-1(3H)-ones, also known as phthalides, have demonstrated cytotoxic effects against various cancer cell lines.[6] The nitro group is also a feature in some anticancer agents, where it can be bioreduced in hypoxic tumor environments to form cytotoxic radicals.[5]

  • Neuroprotective Effects: Recent studies have highlighted the role of isobenzofuran-1(3H)-one derivatives as inhibitors of TREK-1, a potassium channel involved in neuronal excitability and apoptosis, suggesting a potential role in treating ischemic stroke.[7]

  • Antimicrobial Properties: Nitro-aromatic compounds have a long history as antimicrobial agents.[8][9] The mechanism often involves the enzymatic reduction of the nitro group within microbial cells to produce toxic metabolites that damage cellular components, including DNA.[5]

To contextualize the potential of 5-Nitro-1,3-dihydroisobenzofuran, we will compare its projected efficacy against the following established drugs:

  • Etoposide (Oncology): A topoisomerase II inhibitor widely used in the treatment of various cancers.

  • Riluzole (Neuroprotection): A glutamate modulator used to treat amyotrophic lateral sclerosis (ALS), with broader neuroprotective properties.

  • Nitrofurantoin (Antimicrobial): A nitrofuran antibiotic commonly used to treat urinary tract infections.

The following table summarizes the projected and known activities, providing a framework for experimental validation.

Compound Therapeutic Area Mechanism of Action (Known or Hypothesized) Key Efficacy Parameters (for experimental validation) Known Drug Comparison
5-Nitro-1,3-dihydroisobenzofuran AnticancerHypothesized: DNA intercalation, topoisomerase inhibition, or redox cycling of the nitro group leading to oxidative stress.IC50 values in cancer cell lines (e.g., U937, K562), induction of apoptosis (caspase activation), cell cycle arrest.Etoposide
5-Nitro-1,3-dihydroisobenzofuran NeuroprotectionHypothesized: Modulation of ion channels (e.g., TREK-1), reduction of oxidative stress, anti-inflammatory effects.Reduction of neuronal death in OGD/R models, amelioration of brain injury in MCAO/R models, inhibition of inflammatory markers.Riluzole
5-Nitro-1,3-dihydroisobenzofuran AntimicrobialHypothesized: Reductive activation of the nitro group by microbial nitroreductases, leading to DNA damage.Minimum Inhibitory Concentration (MIC) against various bacterial strains (Gram-positive and Gram-negative).Nitrofurantoin

Experimental Protocols for Efficacy Validation

To empirically test the hypothesized biological activities of 5-Nitro-1,3-dihydroisobenzofuran, the following detailed experimental workflows are proposed. These protocols are designed to provide a robust and comparative assessment against known drugs.

In Vitro Anticancer Efficacy Assessment

Objective: To determine the cytotoxic and antiproliferative effects of 5-Nitro-1,3-dihydroisobenzofuran on cancer cell lines and compare them to Etoposide.

Methodology: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., U937 lymphoma and K562 myeloid leukemia) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Nitro-1,3-dihydroisobenzofuran and Etoposide (positive control) in the culture medium. Add the compounds to the wells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Causality and Self-Validation: The MTT assay is a standard colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. A dose-dependent decrease in absorbance indicates cytotoxicity. Comparing the IC50 value of the test compound to a well-characterized drug like Etoposide provides a validated benchmark of its potency.

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Add Compounds to Wells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compounds compound_prep->treatment incubation Incubate for 48 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_sol Solubilize Formazan mtt_addition->formazan_sol read_plate Measure Absorbance at 570 nm formazan_sol->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vitro Neuroprotection Assessment

Objective: To evaluate the neuroprotective potential of 5-Nitro-1,3-dihydroisobenzofuran in a model of ischemic neuronal injury and compare it to Riluzole.

Methodology: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay

  • Neuronal Culture: Culture primary cortical neurons from embryonic day 18 rats on poly-D-lysine coated plates.

  • Compound Pre-treatment: After 7 days in vitro, pre-treat the neurons with various concentrations of 5-Nitro-1,3-dihydroisobenzofuran or Riluzole for 2 hours.

  • OGD Induction: Wash the cells with glucose-free DMEM and place them in a hypoxic chamber (95% N2, 5% CO2) for 90 minutes to induce oxygen-glucose deprivation.

  • Reperfusion: Return the cells to normal culture medium containing glucose and place them back in the normoxic incubator for 24 hours.

  • Cell Viability Assessment: Assess neuronal viability using the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.

  • Data Analysis: Quantify the percentage of LDH release relative to a positive control (untreated cells subjected to OGD/R) and a negative control (normoxic cells). A reduction in LDH release indicates neuroprotection.

Causality and Self-Validation: The OGD/R model mimics the conditions of ischemic stroke in vitro. LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable marker of cytotoxicity. Comparing the reduction in LDH release by the test compound to that of Riluzole provides a validated measure of its neuroprotective efficacy.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 5-Nitro-1,3-dihydroisobenzofuran against clinically relevant bacterial strains and compare it to Nitrofurantoin.

Methodology: Broth Microdilution Method

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of 5-Nitro-1,3-dihydroisobenzofuran and Nitrofurantoin in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: Compare the MIC values of 5-Nitro-1,3-dihydroisobenzofuran to those of Nitrofurantoin for each bacterial strain.

Causality and Self-Validation: The broth microdilution method is a standardized and widely accepted technique for determining the antimicrobial susceptibility of bacteria. The MIC value provides a quantitative measure of the compound's potency. The inclusion of a known antibiotic like Nitrofurantoin allows for a direct comparison of efficacy.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of 5-Nitro-1,3-dihydroisobenzofuran are likely mediated through the modulation of specific cellular signaling pathways. Based on the activities of related compounds, the following pathways are of primary interest for further investigation.

Anticancer Signaling Pathway

The antiproliferative activity of isobenzofuranone derivatives has been observed in various cancer cell lines.[6] A potential mechanism involves the induction of apoptosis.

Hypothesized Apoptosis Induction Pathway:

Apoptosis_Pathway Compound 5-Nitro-1,3- dihydroisobenzofuran Cell Cancer Cell Compound->Cell Bax Bax Cell->Bax Upregulation Bcl2 Bcl-2 Cell->Bcl2 Downregulation Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by 5-Nitro-1,3-dihydroisobenzofuran.

Neuroprotective Signaling Pathway

The neuroprotective effects of isobenzofuran-1(3H)-one derivatives have been linked to the inhibition of the TREK-1 potassium channel.[7]

Hypothesized TREK-1 Inhibition Pathway:

Neuroprotection_Pathway Ischemic_Stress Ischemic Stress TREK1 TREK-1 Channel Ischemic_Stress->TREK1 Activation Compound 5-Nitro-1,3- dihydroisobenzofuran Compound->TREK1 Inhibition K_efflux K+ Efflux TREK1->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Apoptotic_Pathways Apoptotic Pathways Hyperpolarization->Apoptotic_Pathways Activation Neuronal_Death Neuronal Death Apoptotic_Pathways->Neuronal_Death

Caption: Hypothesized neuroprotective mechanism via TREK-1 channel inhibition.

Conclusion and Future Directions

While direct experimental data on 5-Nitro-1,3-dihydroisobenzofuran is currently limited, a comprehensive analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The isobenzofuran core and the nitro group are well-established pharmacophores associated with anticancer, neuroprotective, and antimicrobial activities. The proposed experimental protocols offer a clear and robust framework for validating these hypothesized efficacies in direct comparison with established drugs.

Future research should focus on the synthesis of 5-Nitro-1,3-dihydroisobenzofuran and its derivatives, followed by the systematic execution of the described in vitro assays. Positive results would warrant further investigation into the precise molecular mechanisms of action and progression to in vivo animal models for preclinical evaluation. The exploration of this and similar novel chemical entities is essential for the continued advancement of therapeutic options across a spectrum of diseases.

References

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A Comparative Cross-Validation of 5-Nitro-1,3-dihydroisobenzofuran: Synthesis, Characterization, and Performance Against a Key Isomeric Alternative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of 5-Nitro-1,3-dihydroisobenzofuran, a nitroaromatic compound with significant potential in medicinal chemistry and materials science. We will delve into a validated synthesis protocol, detailed spectral characterization, and a comparative performance evaluation against its structural isomer, 5-Nitro-2,3-dihydrobenzofuran. This document is intended for researchers, chemists, and professionals in drug development seeking to understand the nuanced properties and potential applications of this class of compounds.

The introduction of a nitro group into the 1,3-dihydroisobenzofuran (phthalan) scaffold is of considerable interest due to the diverse biological activities associated with nitroaromatic compounds, including antimicrobial and anticancer properties.[1][2] The position of the nitro group on the benzene ring can significantly influence the molecule's electronic properties, and consequently, its biological activity and chemical reactivity.[3] This guide aims to provide a clear, data-driven comparison to aid in the selection and application of these valuable chemical entities.

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The proposed two-step synthesis involves the formation of 1,3-dihydroisobenzofuran (also known as phthalan) from a suitable starting material, followed by regioselective nitration.

Synthesis_Pathway Ortho-xylene Ortho-xylene 1,3-Dihydroisobenzofuran 1,3-Dihydroisobenzofuran Ortho-xylene->1,3-Dihydroisobenzofuran Radical Bromination & Cyclization 5-Nitro-1,3-dihydroisobenzofuran 5-Nitro-1,3-dihydroisobenzofuran 1,3-Dihydroisobenzofuran->5-Nitro-1,3-dihydroisobenzofuran Nitration (HNO3/H2SO4)

Caption: Proposed two-step synthesis of 5-Nitro-1,3-dihydroisobenzofuran.

Experimental Protocol: Synthesis of 1,3-Dihydroisobenzofuran (Phthalan)

A common and effective method for the synthesis of 1,3-dihydroisobenzofuran is the radical bromination of o-xylene followed by cyclization.

Step 1: Radical Bromination of o-Xylene

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-xylene in a suitable solvent such as carbon tetrachloride.

  • Initiate the reaction using a radical initiator, for example, azobisisobutyronitrile (AIBN).

  • Slowly add N-bromosuccinimide (NBS) portion-wise while irradiating the mixture with a UV lamp to facilitate the formation of α,α'-dibromo-o-xylene.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove succinimide and concentrate the filtrate under reduced pressure.

Step 2: Cyclization to 1,3-Dihydroisobenzofuran

  • Dissolve the crude α,α'-dibromo-o-xylene in an aqueous solvent system.

  • Add a base, such as sodium hydroxide, to promote the intramolecular Williamson ether synthesis.

  • Heat the mixture under reflux until the reaction is complete, as indicated by TLC.

  • After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1,3-dihydroisobenzofuran.

  • Purify the product by vacuum distillation.

Experimental Protocol: Nitration of 1,3-Dihydroisobenzofuran

The nitration of the aromatic ring of 1,3-dihydroisobenzofuran is expected to proceed via electrophilic aromatic substitution. The ether oxygen is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance at the ortho positions (4 and 7), the major product is anticipated to be the 5-nitro derivative.

  • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to 1,3-dihydroisobenzofuran with stirring.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1,3-dihydroisobenzofuran, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 5-Nitro-1,3-dihydroisobenzofuran by column chromatography on silica gel.

Spectroscopic Characterization and Cross-Validation

As of the time of this writing, a complete set of experimentally validated spectral data for 5-Nitro-1,3-dihydroisobenzofuran is not publicly available. Therefore, we will predict the expected spectral characteristics based on the known data for the parent compound, 1,3-dihydroisobenzofuran, and the typical effects of a nitro substituent on an aromatic ring. We will then compare these predictions with the experimental data for the isomeric alternative, 5-Nitro-2,3-dihydrobenzofuran.

Predicted and Experimental Spectroscopic Data
Spectroscopic Data 1,3-Dihydroisobenzofuran (Experimental) [6]5-Nitro-1,3-dihydroisobenzofuran (Predicted) 5-Nitro-2,3-dihydrobenzofuran (Experimental/Literature Derived) [7][8]
¹H NMR (CDCl₃, δ ppm) ~7.2 (m, 4H, Ar-H), ~5.1 (s, 4H, CH₂)~8.1 (d, 1H, Ar-H), ~8.0 (s, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~5.2 (s, 4H, CH₂)~8.0 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.6 (t, 2H, OCH₂), ~3.2 (t, 2H, ArCH₂)
¹³C NMR (CDCl₃, δ ppm) ~138 (Ar-C), ~127 (Ar-CH), ~121 (Ar-CH), ~70 (CH₂)~148 (Ar-C-NO₂), ~145 (Ar-C), ~125 (Ar-CH), ~118 (Ar-CH), ~70 (CH₂)~160 (Ar-C-O), ~144 (Ar-C-NO₂), ~127 (Ar-CH), ~109 (Ar-CH), ~72 (OCH₂), ~29 (ArCH₂)
IR (cm⁻¹) ~3050 (Ar C-H), ~2900 (Aliph. C-H), ~1250 (C-O)~3100 (Ar C-H), ~2950 (Aliph. C-H), ~1530 & ~1350 (NO₂) , ~1250 (C-O)~3100 (Ar C-H), ~2900 (Aliph. C-H), ~1520 & ~1340 (NO₂) , ~1260 (C-O)
Mass Spec (m/z) 120 (M⁺)165 (M⁺), 149 ([M-O]⁺), 119 ([M-NO₂]⁺)165 (M⁺), 135 ([M-NO]⁺), 119 ([M-NO₂]⁺)

Rationale for Predicted Data:

  • ¹H NMR: The introduction of the electron-withdrawing nitro group is expected to deshield the aromatic protons, causing a downfield shift. The protons on the furan ring should remain largely unaffected.

  • ¹³C NMR: The carbon atom attached to the nitro group will be significantly deshielded. Other aromatic carbons will also experience shifts due to the electronic effects of the nitro group.

  • IR Spectroscopy: The most significant change will be the appearance of two strong absorption bands characteristic of the nitro group, typically around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

  • Mass Spectrometry: The molecular ion peak is expected at m/z 165. Common fragmentation patterns for nitroaromatic compounds include the loss of O (16 amu) and NO₂ (46 amu).

Comparative Analysis: 5-Nitro-1,3-dihydroisobenzofuran vs. 5-Nitro-2,3-dihydrobenzofuran

The primary structural difference between these two isomers lies in the fusion of the furan ring to the benzene ring. This seemingly subtle change can have a profound impact on the molecule's overall shape, electronic distribution, and ultimately, its biological activity.

Isomer_Comparison cluster_0 5-Nitro-1,3-dihydroisobenzofuran cluster_1 5-Nitro-2,3-dihydrobenzofuran A Symmetrical furan ring fusion C Asymmetrical furan ring fusion B Potentially different steric profile D Established biological activity data Validation_Workflow Start Synthesis Purification Purification (Column Chromatography) Start->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Analysis Purity Analysis (HPLC/qNMR) Structure_Confirmation->Purity_Analysis NMR, IR, MS Final_Product Characterized Compound Purity_Analysis->Final_Product

Caption: A self-validating workflow for the synthesis and characterization of nitro-substituted dihydroisobenzofurans.

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Column: A reverse-phase C18 column is suitable for these types of aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. The exact gradient profile should be optimized to achieve good separation.

  • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 330 nm) is recommended.

  • Standard Preparation: Prepare a standard solution of the purified compound of known concentration to determine the retention time and for quantification.

  • Sample Analysis: Inject the synthesized sample and analyze the chromatogram for the presence of impurities. The purity can be calculated based on the area percentage of the main peak.

Conclusion and Future Directions

This guide has provided a comprehensive overview of 5-Nitro-1,3-dihydroisobenzofuran, from its proposed synthesis to its predicted spectral properties, and has placed it in context with its isomeric alternative, 5-Nitro-2,3-dihydrobenzofuran. While the lack of direct experimental data for the title compound is a current limitation, the information presented here provides a strong foundation for future research.

The key takeaway for researchers is the importance of the nitro group's position and the overall molecular architecture in determining the compound's properties. Future work should focus on the experimental validation of the proposed synthesis and a thorough investigation of the biological activities of 5-Nitro-1,3-dihydroisobenzofuran. A head-to-head comparison with 5-Nitro-2,3-dihydrobenzofuran would be particularly insightful and could lead to the development of novel therapeutic agents or functional materials.

References

  • A Comparative Guide to the Biological Activity of Nitroaromatic Derivatives Analogous to 2-Methyl-4-nitrophenyl isocyanide. BenchChem. (2025).
  • Structure–Activity Relationships in Nitro-Aromatic Compounds.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. (2022).
  • Supporting Information for Light-Promoted Iron-Catalyzed C(sp3)
  • Comparison of Nitroaromatic Compounds Metabolites Types by Sequencing Performance of Anaerobic-Aerobic and Aerobic-Anaerobic Processes. Journal of Environmental Health and Sustainable Development. (n.d.).
  • General classes of biologically active nitroaromatic compounds.
  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC. (n.d.).
  • Scheme of experimental set-up for gas phase nitration of arom
  • Synthesis and Antifungal Activity of New Nitrobenzofuran Deriv
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.).
  • 5-Nitro-2,3-dihydrobenzofuran. MySkinRecipes. (2025).
  • 52771-99-0 | 5-Nitro-1,3-dihydroisobenzofuran. ChemScene. (n.d.).
  • 1,3-Dihydroisobenzofuran. PubChem. (n.d.).
  • Nitration of Substituted Aromatic Rings and R
  • Synthetic Protocols for Aromatic Nitr

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of your laboratory personnel and the protection of our environment. The proper management of chemical waste is a cornerstone of a compliant and safe research environment. This guide provides a detailed, step-by-step protocol for the disposal of 5-Nitro-1,3-dihydroisobenzofuran, grounding each procedural step in established safety principles and regulatory standards.

The core principle for the disposal of this compound is straightforward: 5-Nitro-1,3-dihydroisobenzofuran and any materials contaminated with it must be treated as hazardous waste. Due to its chemical structure as a nitroaromatic compound, it should be handled with the assumption of potential toxicity and environmental hazard. The procedures outlined below are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

Hazard Profile and Scientific Rationale

Understanding the "why" behind a disposal protocol is critical for fostering a culture of safety. 5-Nitro-1,3-dihydroisobenzofuran belongs to the class of nitroaromatic compounds. The nitro group (-NO₂) is strongly electron-withdrawing, which significantly influences the molecule's chemical properties and biological activity.[4][5] This functional group can impart toxicity and makes the compound resistant to natural degradation, posing a risk to the environment.[6]

Many nitroaromatic compounds are known to be toxic, irritants, and persistent pollutants.[6][7][8] Therefore, direct disposal via sink or as common trash is strictly prohibited.[9][10] The only acceptable method is collection and transfer to a licensed hazardous waste disposal facility.

Quantitative Data Summary

For quick reference, the following table summarizes the key physical and chemical properties of 5-Nitro-1,3-dihydroisobenzofuran.

PropertyValueSource(s)
CAS Number 52771-99-0[11][12]
Molecular Formula C₈H₇NO₃[11][12][13]
Molecular Weight 165.15 g/mol [11][12]
Appearance Solid[14]
Melting Point 90-92 °C[11]
Boiling Point 298 °C[11]
Flash Point 155 °C[11]

Step-by-Step Disposal Protocol

This protocol ensures that 5-Nitro-1,3-dihydroisobenzofuran waste is handled, stored, and disposed of in a manner that is safe and compliant with federal and institutional regulations.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.[7][15]

  • Gloves: Nitrile or other chemical-resistant gloves are mandatory.

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.[10][16]

  • Solid Waste: Collect any unused or expired 5-Nitro-1,3-dihydroisobenzofuran powder in a designated hazardous waste container. This container must be robust, chemically resistant (e.g., a high-density polyethylene - HDPE - bottle with a screw cap), and in good condition.[7][17]

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, clearly labeled liquid hazardous waste container. Ensure the solvent is compatible with the container material and any other wastes already present. Do not mix incompatible waste streams.[7][10]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weigh boats, gloves, and paper towels, must also be collected as solid hazardous waste in a separate, lined container.[16]

Step 3: Container Labeling

Accurate and complete labeling is a strict regulatory requirement.[9][18] Every hazardous waste container must be labeled at the moment waste is first added. The label must include:

  • The words "Hazardous Waste" .[7][17]

  • The full chemical name: "5-Nitro-1,3-dihydroisobenzofuran" . Do not use abbreviations or formulas.[7][17]

  • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste was added).[7]

  • An approximate composition and concentration of the contents, including any solvents.

Step 4: Secure Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[18]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Containment: Keep waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[7][10]

  • Closure: Containers must be kept tightly closed except when actively adding waste.[10][17]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, or reducing agents.[19]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-Nitro-1,3-dihydroisobenzofuran.

G Workflow for 5-Nitro-1,3-dihydroisobenzofuran Disposal A Waste Generation (Solid, Liquid, or Contaminated Material) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Is the waste solid? C->D E Collect in Solid Hazardous Waste Container D->E Yes F Is the waste liquid? D->F No I Ensure Container is Tightly Closed and Properly Labeled E->I G Collect in Liquid Hazardous Waste Container F->G Yes H Collect Contaminated PPE/Materials in separate solid waste container F->H No G->I H->I J Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment I->J K Contact Institutional EHS for Pickup (Environmental Health & Safety) J->K L Waste Manifested and Transported by Licensed Disposal Company K->L

Sources

A Senior Application Scientist's Guide to Handling 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5-Nitro-1,3-dihydroisobenzofuran (CAS No. 52771-99-0). As a nitroaromatic compound, it requires careful management to ensure personnel safety and minimize environmental impact. This document synthesizes data from safety data sheets of analogous compounds and established best practices for handling nitro-containing reagents.

Hazard Analysis: Understanding the Risks

The primary hazards are associated with its presumed acute toxicity, as well as its potential as a skin and eye irritant.[1][2]

Anticipated Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][3] Nitro compounds can interfere with oxygen transport in the blood (methemoglobinemia) and may have systemic effects.

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[1][2]

  • Eye Irritation: Expected to cause serious eye irritation.[1][2]

These classifications necessitate a multi-layered safety approach, combining robust engineering controls with meticulously selected Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE must directly correspond to the identified hazards of 5-Nitro-1,3-dihydroisobenzofuran. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesMust provide a complete seal around the eyes and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2] This is crucial to protect against dust particles and potential splashes, mitigating the risk of serious eye irritation.
Face Protection Face ShieldRecommended in addition to safety goggles, particularly when handling larger quantities or when there is a significant risk of splashing or dust generation.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[2] Always inspect gloves for tears or holes before use. For prolonged handling, consider thicker, chemical-specific gloves and consult manufacturer permeation data. Change gloves immediately upon any sign of contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental skin contact with dust or splashes.[2]
Respiratory Protection NIOSH-Approved RespiratorA dust mask or a NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust formation is likely or when working outside of a certified chemical fume hood.[2][4]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize exposure and prevent accidents. All operations involving 5-Nitro-1,3-dihydroisobenzofuran solid should be performed within a certified chemical fume hood.

Step-by-Step Handling Protocol
  • Preparation & Engineering Controls:

    • Verify that a certified chemical fume hood is operational.

    • Ensure that a calibrated safety shower and eyewash station are readily accessible and unobstructed.[2]

    • Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations on a non-porous, easily decontaminated surface inside the fume hood to contain any dust.

    • Use anti-static weighing boats to prevent dispersal of the fine powder.

    • Close the primary container immediately after dispensing the required amount.

  • During the Experiment:

    • Keep all containers with 5-Nitro-1,3-dihydroisobenzofuran clearly and accurately labeled.

    • Avoid direct contact with skin and eyes.[1]

    • Prohibit eating, drinking, or smoking in the laboratory.[3][4]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4]

  • Storage:

    • Store in a tightly closed, properly labeled container.[4]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4]

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Prep Verify Fume Hood, Eyewash & Shower DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Compound DonPPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Experiment Transfer->React Decon Decontaminate Work Area React->Decon Waste Segregate Hazardous Waste Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Safe handling workflow for 5-Nitro-1,3-dihydroisobenzofuran.

Emergency & Spill Management

Immediate and correct response to an emergency is vital.

Personal Exposure Protocol
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if the person feels unwell.[1][4]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs or if you feel unwell, seek medical advice.[1][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][4]

Spill Management Protocol

For any spill, the primary objectives are to evacuate, ventilate, and contain.

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.

  • Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[2]

  • Contain & Clean:

    • For a solid spill, carefully sweep up the material to avoid generating dust.[4]

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a clearly labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Spill Response Logic

G cluster_small Small Spill (in hood) cluster_large Large Spill (outside hood) Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess DonPPE_S Don PPE Assess->DonPPE_S Small & Contained Evacuate Evacuate Area Assess->Evacuate Large or Uncontained Contain_S Contain & Sweep DonPPE_S->Contain_S Package_S Package as Waste Contain_S->Package_S Decon_S Decontaminate Area Package_S->Decon_S Alert Alert EHS Evacuate->Alert Secure Secure Area, Prevent Entry Alert->Secure

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Nitro-1,3-dihydroisobenzofuran
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5-Nitro-1,3-dihydroisobenzofuran

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.